4-Nonanol
Description
Structure
3D Structure
Properties
IUPAC Name |
nonan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOEGRSQCCEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884202 | |
| Record name | 4-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-79-6, 52708-03-9 | |
| Record name | 4-Nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nonanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nonanol, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052708039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nonanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nonanol, a secondary alcohol with the chemical formula C₉H₂₀O, presents as a colorless liquid with a mild, fatty odor.[1] Its amphiphilic nature, characterized by a nine-carbon aliphatic chain and a hydroxyl group, makes it slightly soluble in water but more soluble in organic solvents.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
This compound is a secondary alcohol where the hydroxyl group is located on the fourth carbon atom of a nonane chain.[2] It exists as a racemic mixture of two stereoisomers, (S)-4-Nonanol and (R)-4-Nonanol, due to the chiral center at the fourth carbon.[3][4][5][6][7]
Table 1: Structural and Identification Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | nonan-4-ol | [2][3][4][5] |
| Synonyms | Amylpropylcarbinol, 4-Nonyl Alcohol, Pentylpropylcarbinol, Propylamylcarbinol, Propylpentylcarbinol | [8][9][10][11] |
| CAS Number | 5932-79-6 | [1][3][4][5][8][9] |
| Molecular Formula | C₉H₂₀O | [1][3][4][5][8][9] |
| Molecular Weight | 144.25 g/mol | [2][3][4][6][7][8][9] |
| SMILES | CCCCCC(O)CCC | [1][12][13] |
| InChI | InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3 | [1][3][4][5] |
| InChIKey | IXUOEGRSQCCEHB-UHFFFAOYSA-N | [3][4][5][12] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, fatty | [1] |
| Boiling Point | 192-195 °C | [10][11][13][14][15] |
| Melting Point | ~6.15 °C (estimate) | [11][14][15] |
| Density | 0.82 g/cm³ | [11][13][14][15] |
| Solubility in Water | 0.374 g/L (slightly soluble) | [1][11][15] |
| Refractive Index | 1.430 | [10][13][14][15] |
| Flash Point | 74 °C | [10] |
| Vapor Pressure | 0.13 mmHg at 25 °C | [14] |
| logP (Octanol/Water Partition Coefficient) | 2.728 | [12] |
| Enthalpy of Vaporization (ΔvapH°) | 71.50 ± 0.30 kJ/mol | [12] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Data | Reference(s) |
| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~3.59 (CH-OH), ~1.50 (CH₂ adjacent to CH-OH), ~1.37 (other CH₂), ~0.91 (CH₃) | [4] |
| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: ~71.7 (C-OH), ~39.8, ~37.6, ~32.1, ~25.5, ~22.8, ~18.9, ~14.2, ~14.1 | [4] |
| Infrared (IR) Spectroscopy | Key peaks (cm⁻¹): Strong, broad O-H stretch (~3300-3400), C-H stretches (~2800-3000), C-O stretch (~1100) | [3] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available in the NIST WebBook. | [3][4][8] |
| Gas Chromatography (GC) | Kovats Retention Index (non-polar column, temperature ramp): 1078 | [3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[11][16] This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, two logical pathways are the reaction of propylmagnesium bromide with hexanal or the reaction of pentylmagnesium bromide with butanal. The following is a generalized protocol based on the reaction of propylmagnesium bromide and hexanal.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-Bromopropane
-
Hexanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the propylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of hexanal in anhydrous diethyl ether to the dropping funnel.
-
Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Instrumentation and Parameters (Representative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.
Biological Activity and Metabolism
While specific signaling pathways involving this compound are not extensively documented, it has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.[8] This suggests that this compound can be formed in vivo through metabolic processes.
Additionally, related long-chain alcohols have demonstrated antimicrobial properties. For instance, 1-Nonanol, a structural isomer of this compound, has shown bactericidal activity against Staphylococcus aureus.[18] The antimicrobial activity of long-chain alcohols is often dependent on the length of their aliphatic chain.[18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathways of this compound.
Safety and Handling
This compound is considered an irritant, particularly to the eyes.[1] It is also a combustible liquid.[10] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a well-characterized secondary alcohol with a range of applications in chemical synthesis and research. This guide has provided a detailed overview of its chemical and physical properties, structural information, and protocols for its synthesis and analysis. The data presented here serves as a valuable resource for researchers and professionals, facilitating the safe and effective use of this compound in their work. Further investigation into its biological activities and metabolic pathways may reveal novel applications in the future.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress | MDPI [mdpi.com]
- 3. This compound [webbook.nist.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 7. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of n-nonane in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NONANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. iris.unime.it [iris.unime.it]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. How To [chem.rochester.edu]
- 18. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 4-Nonanol (CAS No. 5932-79-6). The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representation of workflows.
Core Physical and Chemical Properties
This compound is a secondary alcohol with the chemical formula C9H20O.[1][2] It is a colorless to almost colorless clear liquid at room temperature with a mild, fatty odor.[3][4] Its structure consists of a nine-carbon chain with a hydroxyl group located on the fourth carbon atom.[3] This structure contributes to its amphiphilic nature, rendering it slightly soluble in water but more soluble in organic solvents.[3]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. Data has been compiled from various reputable sources.
| Property | Value | Units | Source(s) |
| Molecular Weight | 144.25 | g/mol | [1][2] |
| Density | 0.82 | g/cm³ | [4][5] |
| Boiling Point | 192 - 195 | °C | [4][5] |
| Melting Point | 6.15 (estimate) | °C | [4][5] |
| Flash Point | 74 | °C | |
| Refractive Index | 1.430 | [4][5] | |
| Water Solubility | 0.374 | g/L | [4] |
| pKa | 15.44 ± 0.20 (Predicted) | [4] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe the general and standardized methodologies that are employed for such characterizations.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like this compound, this is a key indicator of its volatility.
Methodology: A common laboratory method involves distillation. A sample of this compound is placed in a distillation flask and heated. A thermometer is positioned such that the bulb is just below the level of the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid actively boils and the first drops of condensate are collected is recorded as the boiling point. For precise measurements, corrections for atmospheric pressure are applied.
Measurement of Density
Density is the mass per unit volume of a substance.
Methodology: The density of liquid this compound can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of density. Digital density meters utilize the principle of a U-shaped oscillating tube, where the oscillation frequency is dependent on the mass of the liquid in the tube.
Flash Point Determination
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[6]
Methodology: Two primary methods are used: open cup and closed cup.[6]
-
Cleveland Open Cup (COC) Method: The sample is heated in an open cup, and a small flame is passed over the surface periodically. The temperature at which a flash is observed is the flash point.[7]
-
Pensky-Martens Closed Cup Method: The sample is heated in a closed cup with a lid that has openings for a stirrer and an ignition source.[7] This method generally provides a lower flash point value as the vapors are more concentrated.[8] For a combustible liquid like this compound with a flash point of 74°C, the closed-cup method is often preferred for safety assessments.[8]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material.[9]
Methodology: An Abbe refractometer is a common instrument for this measurement.[10] A few drops of this compound are placed on the prism of the refractometer.[11] Light is passed through the sample, and the angle of refraction is measured.[12] The instrument is calibrated using a standard with a known refractive index.[12] The refractive index is temperature-dependent, so the temperature at which the measurement is taken is always recorded.
Solubility Assessment
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.[13]
Methodology: To determine the aqueous solubility of this compound, a known amount of the alcohol is added to a specific volume of water. The mixture is agitated at a constant temperature until equilibrium is reached.[14] The solution is then filtered to remove any undissolved liquid, and the concentration of this compound in the filtrate is determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessment, the "shake-flask" method is often employed, where the substance is added to the solvent and visually inspected for dissolution.[14]
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of key physical properties of this compound.
Caption: General experimental workflow for determining the physical properties of this compound.
Caption: A simplified workflow for measuring the refractive index of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5932-79-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 5932-79-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. scimed.co.uk [scimed.co.uk]
- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 8. Flash point - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. youtube.com [youtube.com]
- 12. tutorchase.com [tutorchase.com]
- 13. microbenotes.com [microbenotes.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide: 4-Nonanol (CAS 5932-79-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nonanol (CAS 5932-79-6), a secondary aliphatic alcohol. The information is compiled to support research and development activities, with a focus on its chemical properties, synthesis, analysis, and known biological context. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Core Chemical and Physical Properties
This compound is a colorless, oily liquid with a mild, fatty or citrus-like odor.[1] It is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This structure influences its chemical reactivity and physical properties.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | nonan-4-ol | [2][3] |
| CAS Number | 5932-79-6 | [1][2][3] |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [2] |
| Synonyms | n-Amyl n-propyl carbinol, n-Pentyl n-propyl carbinol, (±)-4-Nonanol | [1] |
| Physical Properties | ||
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 194-196 °C | Not explicitly cited |
| Density | 0.82 g/cm³ at 20 °C | Not explicitly cited |
| Flash Point | 74 °C | Not explicitly cited |
| Solubility in Water | Slightly soluble | [1] |
| Safety and Hazards | ||
| GHS Pictogram | Warning | [2] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [2] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [2] |
| Toxicity | Low toxicity | [1] |
Synthesis and Purification
The most common and versatile method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of pentylmagnesium bromide with butanal.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
1-Bromopentane
-
Butanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Sulfuric acid (H₂SO₄) (for quenching, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Apparatus Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small crystal of iodine in the three-necked flask.
-
In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopentane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and bubbling. Gentle heating may be required.
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the pentylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve butanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. The this compound product will be in the ether layer.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Visualization of Synthesis Workflow
Analytical Protocols
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Column: A polar capillary column (e.g., DB-Wax or HP-INNOWAX, 30 m x 0.25 mm x 0.25 µm) is suitable for alcohol analysis.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.
-
Sample Dilution: Dilute the sample containing this compound in the same solvent to fall within the concentration range of the calibration curve.
-
Internal Standard: For accurate quantification, add an internal standard (e.g., a deuterated analog or a different secondary alcohol with a distinct retention time) to all standards and samples at a fixed concentration.
GC-MS Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at 10 °C/min
-
Hold: Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak. Characteristic fragments result from alpha-cleavage and dehydration.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve generated from the standards.
Visualization of Analytical Workflow
Biological Activity and Toxicology
Direct research on the specific biological activity, mechanism of action, and signaling pathway involvement of this compound (CAS 5932-79-6) is limited in publicly available literature. However, information can be inferred from its classification as a secondary aliphatic alcohol and its identification in biological systems.
General Toxicology of Aliphatic Alcohols
The toxicity of aliphatic alcohols is generally correlated with their carbon chain length and membrane/buffer partition coefficients.[1] Longer-chain alcohols tend to be more potent in inducing cellular damage. The primary mechanism of toxicity for many aliphatic alcohols is believed to be membrane damage resulting from their solvent properties.[1]
Secondary alcohols are generally considered less toxic than their primary alcohol counterparts.[1] In vivo, secondary alcohols can be interconverted with their corresponding ketones.[4] The primary route of excretion for these compounds is reduction to the secondary alcohol, followed by conjugation with glucuronic acid.[4]
Known Biological Context
-
Metabolite: this compound has been identified as a rat and plant metabolite, indicating its presence and potential interaction within biological systems.[3]
-
Volatile Oil Component: Its occurrence as a component of volatile oils suggests a role in plant biochemistry and potential applications as a fragrance or signaling molecule.[3]
-
Volatile Organic Compound (VOC): As a VOC, this compound could be a biomarker in exhaled breath or other bodily fluids, potentially indicating specific metabolic states or diseases.[5][6][7][8][9] Research into VOCs for non-invasive diagnostics is an active area of investigation.
Considerations for Drug Development
Given the lack of specific data on the biological targets and signaling pathways of this compound, any consideration for its use in drug development would be highly speculative and require foundational research. Key areas for investigation would include:
-
Cytotoxicity Assays: Determining the IC50 in various cell lines to establish a baseline for its biological effect.
-
Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify potential protein binding partners.
-
Mechanism of Action Studies: Investigating its effects on cell membrane integrity, mitochondrial function, and key signaling pathways (e.g., kinase cascades, transcription factor activation).
-
Metabolic Stability: Assessing its rate of metabolism in liver microsomes and other relevant systems.
At present, there is no evidence to suggest that this compound directly modulates specific signaling pathways in the manner of well-characterized drugs or signaling molecules. Researchers should exercise caution in extrapolating data from structurally dissimilar compounds, such as 4-nonylphenol or 4-hydroxynonenal, to this compound.
Conclusion
This compound is a secondary aliphatic alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques like the Grignard reaction, and it can be reliably analyzed using GC-MS. While it has been identified as a metabolite in plants and rats, there is a significant gap in the scientific literature regarding its specific biological activity, mechanism of action, and involvement in cellular signaling pathways. Future research is necessary to elucidate its potential roles in biological systems and to evaluate its suitability for applications in drug development or as a research tool in pharmacology and toxicology.
References
- 1. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- 5. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Application of Volatile Organic Compounds as Potential Biomarkers for Detecting Digestive Neoplasia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two primary methods for the laboratory-scale synthesis of 4-nonanol, a secondary alcohol with applications in various fields of chemical research and development. The synthesis routes detailed herein are the Grignard reaction and the reduction of a ketone, both of which are fundamental and widely practiced transformations in organic chemistry. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to aid in practical laboratory applications.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for the proper identification and characterization of the synthesized product.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| CAS Number | 5932-79-6 |
| Appearance | Colorless liquid |
| Boiling Point | 194-196 °C |
| Density | 0.821 g/mL at 25 °C |
| ¹H NMR (CDCl₃, ppm) | δ 3.55 (quint, 1H), 1.45-1.20 (m, 12H), 0.90 (t, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 72.0, 37.5, 32.0, 28.0, 25.5, 22.8, 19.0, 14.1 |
| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2958, 2930, 2872 (C-H), 1115 (C-O) |
| Mass Spectrum (EI, m/z) | 144 (M+), 115, 101, 87, 73, 59, 45 |
Synthetic Routes for this compound
Two robust and reliable methods for the synthesis of this compound are presented: the Grignard reaction of propylmagnesium bromide with hexanal and the reduction of 4-nonanone.
Method 1: Grignard Synthesis
The Grignard reaction is a powerful C-C bond-forming reaction that involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1] For the synthesis of this compound, propylmagnesium bromide is reacted with hexanal.[2]
Materials:
-
Magnesium turnings (2.67 g, 0.11 mol)
-
1-Bromopropane (12.3 g, 10.1 mL, 0.10 mol)
-
Hexanal (10.0 g, 12.2 mL, 0.10 mol)
-
Anhydrous diethyl ether (200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, a dropping funnel, and a reflux condenser, all oven-dried.
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings in the three-necked flask. Add 50 mL of anhydrous diethyl ether. Dissolve the 1-bromopropane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium to initiate the reaction (gentle warming may be necessary). Once the reaction begins, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[3]
-
Reaction with Hexanal: Cool the Grignard reagent solution in an ice bath. Dissolve the hexanal in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the hexanal solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[4]
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.
Method 2: Reduction of 4-Nonanone
The reduction of ketones to secondary alcohols is a common transformation in organic synthesis.[5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]
Materials:
-
4-Nonanone (14.2 g, 0.10 mol)
-
Sodium borohydride (NaBH₄) (1.89 g, 0.05 mol)
-
Ethanol (200 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction: In a round-bottom flask, dissolve 4-nonanone in 150 mL of ethanol. Cool the solution in an ice bath. In a separate beaker, dissolve the sodium borohydride in 50 mL of cold ethanol and add this solution portion-wise to the stirred 4-nonanone solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize any excess NaBH₄. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic extracts with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation.
Comparison of Synthetic Methods
Both the Grignard synthesis and the reduction of 4-nonanone are effective methods for preparing this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
| Parameter | Grignard Synthesis | Reduction of 4-Nonanone |
| Starting Materials | Propyl bromide, Magnesium, Hexanal | 4-Nonanone, Sodium borohydride |
| Reaction Type | Nucleophilic addition (C-C bond formation) | Reduction (Hydride addition) |
| Typical Yield | 70-85% | 85-95% |
| Reaction Conditions | Anhydrous, inert atmosphere | Standard laboratory conditions, can be run in protic solvents |
| Key Considerations | Sensitive to moisture and protic functional groups | Less sensitive to moisture than Grignard reagents |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both synthetic methods, from the initial reaction setup to the final purification and analysis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Show two ways you could synthesize each of the following secondar... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
The Role of 4-Nonanol as a Plant Metabolite: A Technical Guide
Abstract
4-Nonanol, a secondary alcohol, has been identified as a volatile plant metabolite with significant roles in plant defense mechanisms.[1] As a volatile organic compound (VOC), it participates in the complex chemical language of plants, mediating interactions with other organisms. This technical guide provides an in-depth overview of the current understanding of this compound's function in plants, including its hypothesized biosynthesis, its role in biotic stress responses, and its potential involvement in broader physiological processes. Detailed experimental protocols for its analysis and diagrams of relevant pathways and workflows are provided for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (C9H20O) is a nine-carbon alcohol that is recognized as a volatile oil component and a plant metabolite.[1] Volatile organic compounds (VOCs) like this compound are crucial for a plant's survival, acting as signals to attract pollinators, deter herbivores, and defend against pathogens.[2] While the roles of many plant VOCs are well-documented, the specific functions of this compound are an emerging area of research. Its known biological activities, particularly its nematicidal properties, make it a compound of interest for the development of novel plant protection strategies.[3]
Biosynthesis of this compound (Hypothesized)
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known pathways for other fatty acid-derived VOCs, a plausible route can be hypothesized. Many plant VOCs, including the related C9 aldehyde nonanal, are synthesized via the lipoxygenase (LOX) pathway, which begins with the oxygenation of unsaturated fatty acids like linoleic acid.[4]
A potential pathway for this compound could involve:
-
Lipoxygenase (LOX) Action: Linoleic or linolenic acid is oxidized by a specific LOX enzyme.
-
Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is cleaved by HPL to produce shorter-chain aldehydes or ketones.
-
Reduction: A nine-carbon intermediate, such as 4-nonanone, is then reduced by an alcohol dehydrogenase (ADH) or a similar reductase enzyme to yield this compound.
Further research, including isotopic labeling studies, is required to confirm this proposed pathway.
Role of this compound in Plant Physiology and Defense
The primary documented role of this compound in plants is in defense against biotic stressors, particularly soil-borne pests.
Defense Against Nematodes
Plant-parasitic nematodes are a significant threat to agriculture, causing substantial economic losses.[5] Volatile organic compounds produced by plants and associated microbes have been identified as effective nematicidal agents.[3] Studies have demonstrated that this compound exhibits contact nematicidal activity against the root-knot nematode Meloidogyne incognita.[3] This suggests that plants may release this compound into the rhizosphere to deter or kill these parasitic worms, forming a crucial part of the plant's chemical defense arsenal.
Potential Role in Fungal and Bacterial Defense
While direct evidence for this compound's antifungal or antibacterial activity in a plant context is limited, the closely related aldehyde, nonanal, has been shown to prime plant defense responses.[4][6] Exposure to nonanal can induce the expression of pathogenesis-related (PR) genes, leading to systemic acquired resistance (SAR) and enhanced protection against fungal pathogens.[4][6] Given the structural similarity, it is plausible that this compound could have similar signaling or direct antimicrobial functions, an area that warrants further investigation.
Involvement in Abiotic Stress Responses
Plants emit a variety of VOCs, including alcohols, in response to abiotic stresses such as heat, drought, and salinity.[7][8] These compounds can have protective functions, such as stabilizing cellular membranes and quenching reactive oxygen species (ROS) to mitigate oxidative damage.[2] Although the specific role of this compound in abiotic stress has not been detailed, other volatile alcohols like ethanol are known to be involved in modulating stress responses.[7] It is conceivable that this compound could play a similar protective role under certain environmental stress conditions.
Interaction with Plant Hormones
The signaling pathways of plant defense are intricately connected with plant hormone networks, particularly those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[9][10] VOC-induced defense priming often involves crosstalk with these hormonal pathways. For instance, the perception of a defense-related VOC can sensitize the plant to produce JA or SA more rapidly upon pathogen attack. While direct interactions between this compound and plant hormones have not been reported, its role as a defense signaling molecule would inherently place it within this complex regulatory network.
Quantitative Data on this compound in Plants
To date, there is a scarcity of published quantitative data on the endogenous levels of this compound in various plant tissues or its emission rates under different conditions. To facilitate future research, the following table outlines the key quantitative metrics that should be assessed to build a comprehensive understanding of this compound's role.
| Plant Species | Tissue/Organ | Stress Condition | This compound Concentration (ng/g fresh weight) | Emission Rate (ng/g fresh weight/hr) | Reference |
| Arabidopsis thaliana | Roots | Control | Data not available | Data not available | |
| Roots | M. incognita infection | Data not available | Data not available | ||
| Leaves | Control | Data not available | Data not available | ||
| Leaves | Drought Stress | Data not available | Data not available | ||
| Solanum lycopersicum | Roots | Control | Data not available | Data not available | |
| Roots | M. incognita infection | Data not available | Data not available |
Table 1: Template for Quantitative Analysis of this compound in Plant Tissues. This table illustrates the type of data required to quantify the presence and induction of this compound in plants under various biotic and abiotic stresses.
Experimental Protocols
Protocol for Extraction and Quantification of this compound from Plant Tissues using SPME-GC-MS
This protocol describes the analysis of this compound from plant headspace or homogenized tissue using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
A. Materials and Reagents:
-
Plant tissue (e.g., roots, leaves)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound analytical standard
-
Internal standard (e.g., n-dodecane)
-
Sodium chloride (for salting out, optional)
-
Liquid nitrogen
B. Sample Preparation:
-
Harvest fresh plant tissue and weigh a precise amount (e.g., 0.5 - 1.0 g) into a 20 mL headspace vial. For root analysis, gently wash to remove soil.
-
For analysis of emitted volatiles, place the intact tissue in the vial. For analysis of total content, flash-freeze the tissue in liquid nitrogen and grind to a fine powder before placing it in the vial.
-
Add a known amount of internal standard to the vial.
-
(Optional) Add a saturated solution of NaCl to enhance the partitioning of volatiles into the headspace.
-
Immediately seal the vial with the septum cap.
C. SPME Extraction:
-
Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample.
-
Expose the fiber for a fixed time (e.g., 30 minutes) to adsorb the volatiles.
-
Retract the fiber and immediately proceed to GC-MS analysis.
D. GC-MS Analysis:
-
Injector: Set to splitless mode at a temperature of 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 180°C at 5°C/min.
-
Ramp: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
E. Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and creating a calibration curve with known concentrations of the this compound standard.
Protocol for In Vitro Nematicidal Bioassay
This protocol assesses the direct toxicity of this compound to plant-parasitic nematodes.[3]
A. Materials and Reagents:
-
Meloidogyne incognita second-stage juveniles (J2s)
-
This compound
-
Ethanol or DMSO (as a solvent)
-
Sterile water
-
96-well microtiter plates
-
Inverted microscope
B. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Create a serial dilution of the stock solution in sterile water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final solvent concentration is non-lethal to the nematodes (typically <1%).
-
Prepare a control solution containing only sterile water and the same concentration of the solvent used for dilution.
-
In each well of a 96-well plate, add 90 µL of the test or control solution.
-
Add 10 µL of a nematode suspension containing approximately 20-30 J2s to each well.
-
Incubate the plates at room temperature (approx. 25°C).
-
Observe the nematodes under an inverted microscope after 24, 48, and 72 hours.
-
Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle.
-
Calculate the percentage mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in Treatment after / n in Control after)] * 100.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Defense
This diagram illustrates a potential signaling cascade initiated by the perception of this compound, leading to the activation of plant defense responses.
Caption: Hypothesized signaling pathway for this compound in plant defense.
Experimental Workflow for this compound Analysis and Bioactivity Testing
This diagram outlines the logical flow of experiments from sample collection to data interpretation for studying this compound.
Caption: Workflow for analysis and bioactivity testing of this compound.
Conclusion and Future Directions
This compound is an important, yet understudied, plant metabolite with a clear role in defense against nematodes and a potential role in broader plant-pathogen and plant-environment interactions. Its classification as a volatile organic compound places it at the center of the chemical ecology of plants.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathway: Isotopic labeling and genetic studies are needed to confirm the precise biosynthetic route of this compound in plants.
-
Quantitative Analysis: A systematic quantification of this compound in different plant species and tissues under a range of biotic and abiotic stresses is crucial to understand its regulation and significance.
-
Mechanism of Action: Research is needed to uncover the molecular mechanisms by which this compound exerts its nematicidal effects and to explore its potential antimicrobial properties.
-
Signaling Role: The signaling pathway initiated by this compound perception needs to be investigated, including the identification of its receptors and the downstream signaling components.
A deeper understanding of this compound will not only enhance our knowledge of plant chemical ecology but may also provide new avenues for the development of sustainable and environmentally friendly strategies for crop protection.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nematicidal Effects of Volatile Organic Compounds from Microorganisms and Plants on Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.caass.org.cn [journals.caass.org.cn]
- 6. Frontiers | Immunity priming and biostimulation by airborne nonanal increase yield of field-grown common bean plants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. No hormone to rule them all: Interactions of plant hormones during the responses of plants to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing a model of plant hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of simultaneous volatile organic compound removal by indoor plants using solid phase microextraction-gas chromatography-mass spectrometr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04015A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
4-Nonanol as a Volatile Oil Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonanol, a secondary fatty alcohol, is a volatile organic compound that has been identified as a component of some essential oils and plays a role in the chemical ecology of various organisms. Its structural characteristics, including a nine-carbon chain and a hydroxyl group at the fourth position, confer specific physical and chemical properties that influence its volatility and biological activity. This technical guide provides an in-depth overview of this compound as a volatile oil component, focusing on its chemical properties, natural occurrence, analytical methodologies, and known biological effects relevant to drug development. While quantitative data on this compound in essential oils is limited in publicly available literature, this guide synthesizes existing knowledge on its analysis and the bioactivities of closely related long-chain alcohols to provide a valuable resource for researchers.
Chemical and Physical Properties of this compound
This compound (CAS No: 5932-79-6) is a colorless liquid with the molecular formula C₉H₂₀O.[1] As a secondary alcohol, it is characterized by the hydroxyl group attached to a secondary carbon atom. This structure influences its solubility, boiling point, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 194-195 °C | |
| Density | 0.821 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Natural Occurrence and Quantitative Analysis
While this compound is recognized as a volatile oil component, comprehensive quantitative data on its concentration in various plant essential oils is scarce in peer-reviewed literature. One study utilized this compound as an internal standard for the quantification of other volatile compounds in Lamiaceae species, suggesting its suitability for GC-MS analysis but not providing its natural concentration.[2] Other related C9 compounds, such as 1-nonanol and nonanal, have been identified in the essential oil of Polygonum minus (kesum), with concentrations of 0.76% and 0.86%, respectively.[3] The essential oil of red palm weevil larvae has also been shown to contain n-nonanol, which increases in response to pathogen stress, suggesting an immune defense role.[4] The lack of extensive quantitative data for this compound highlights an area for future research in the comprehensive profiling of essential oils.
Table 2: Concentration of Selected C9 Volatile Compounds in Natural Sources
| Compound | Source | Method of Analysis | Concentration (%) | Reference |
| 1-Nonanol | Polygonum minus | GC-MS | 0.76 | [3] |
| Nonanal | Polygonum minus | GC-MS | 0.86 | [3] |
| n-Nonanol | Red Palm Weevil Larvae | GC-MS | Not specified | [4] |
| This compound | Lamiaceae species | GC-MS | Used as internal standard | [2] |
Experimental Protocols
Extraction of Volatile Alcohols from Plant Material
Two primary methods for extracting volatile compounds like this compound from plant matrices are steam distillation and solvent extraction.
1. Steam Distillation
This method is suitable for the extraction of volatile compounds that are immiscible with water.[5][6][7][8]
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize at a temperature lower than their boiling point. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, and collection vessel.
-
Procedure:
-
The plant material is placed in the round-bottom flask and covered with water.
-
The apparatus is assembled, and the water is heated to boiling to generate steam.
-
Steam passes through the plant material, carrying the volatile compounds.
-
The vapor mixture is cooled in the condenser, and the condensate is collected.
-
The essential oil, being less dense and immiscible with water, forms a separate layer and is collected.
-
2. Solvent Extraction
This method is used to extract a broader range of compounds, including those that may not be volatile with steam.[9][10]
-
Principle: The plant material is macerated in a solvent that has a high affinity for the target compounds. The solvent dissolves the compounds of interest, which are then recovered by evaporating the solvent.[11]
-
Apparatus: Beakers, flasks, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
-
Procedure:
-
The dried and ground plant material is soaked in a suitable solvent (e.g., ethanol, hexane) for a specified period (e.g., 24-48 hours) with occasional agitation.[10]
-
The mixture is filtered to separate the solid plant material from the liquid extract.
-
The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract containing the volatile compounds.
-
Caption: Workflow for Solvent Extraction of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.[12][13][14]
-
Principle: The volatile compounds in the sample are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., HP-5MS), helium carrier gas, autosampler.
-
Procedure:
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) may be added for accurate quantification.
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (temperature programming) to elute the compounds in order of their boiling points.
-
Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting fragments are detected, and a mass spectrum is generated.
-
Data Analysis: The identity of each compound is determined by comparing its mass spectrum and retention time with those of reference compounds in a spectral library (e.g., NIST).[12] Quantification is performed by integrating the peak area of the compound and comparing it to the peak area of the internal standard or a calibration curve.
-
Caption: Workflow for GC-MS Analysis of Volatile Compounds.
Biological Activity and Potential for Drug Development
Specific studies on the biological activities of this compound are limited. However, research on other long-chain fatty alcohols, particularly 1-nonanol, provides insights into the potential mechanisms of action and therapeutic applications.
Antimicrobial and Antifungal Activity
Long-chain fatty alcohols have demonstrated both antibacterial and antifungal properties.[15] Studies on 1-nonanol have shown that it possesses bactericidal activity against Staphylococcus aureus and antifungal activity against Aspergillus flavus.[15][16]
-
Mechanism of Action: The primary mechanism of antimicrobial action for these amphipathic molecules is believed to be the disruption of the cell membrane's integrity.[17][18] The hydrophobic carbon chain interacts with the lipid bilayer of the microbial cell membrane, while the hydrophilic hydroxyl group remains oriented towards the aqueous environment. This insertion disrupts the membrane structure, leading to increased permeability, leakage of intracellular components (such as ions and ATP), and ultimately, cell death.[16][19] Biochemical studies on A. flavus treated with 1-nonanol have confirmed this mechanism by showing leakage of intracellular electrolytes, decreased mitochondrial dehydrogenase and ATPase activity, and accumulation of reactive oxygen species.[16][19]
Caption: Proposed Antimicrobial Mechanism of this compound.
Cytotoxicity
The cytotoxicity of this compound has not been extensively studied. However, related compounds like 4-hydroxy-2-nonenal (HNE), an aldehyde, have been shown to be cytotoxic.[20] It is important to note that HNE is structurally and functionally different from this compound. The cytotoxicity of organic solvents and related compounds is an important consideration in drug development, and further studies are needed to evaluate the specific cytotoxic profile of this compound on mammalian cell lines.
Conclusion
This compound is a volatile fatty alcohol with a recognized presence in the chemical profile of some natural sources. While its quantitative occurrence in essential oils is not well-documented, established analytical methods like steam distillation and GC-MS can be effectively employed for its extraction and quantification. The biological activity of this compound is largely inferred from studies on related long-chain alcohols, which point towards a mechanism of antimicrobial and antifungal action involving the disruption of cell membrane integrity. This property suggests potential applications in the development of new antimicrobial agents. However, a significant research gap exists regarding the specific biological effects of this compound, including its interaction with mammalian cells and its potential role in signaling pathways. Further investigation is warranted to fully elucidate the concentration of this compound in various volatile oils and to explore its therapeutic potential in drug development.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. mdpi.com [mdpi.com]
- 5. Steam Distillation - Nutralfa Ltd. [nutralfa.uk]
- 6. adv-bio.com [adv-bio.com]
- 7. Steam Distillation | Buchi.com [buchi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. From Plant to Potent: Techniques for Extracting Alcohol from Plant Sources [greenskybio.com]
- 10. coleparmer.com [coleparmer.com]
- 11. laballey.com [laballey.com]
- 12. vipsen.vn [vipsen.vn]
- 13. areme.co.jp [areme.co.jp]
- 14. tisserandinstitute.org [tisserandinstitute.org]
- 15. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modes of antifungal action of alkanols against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal mechanism of 1-nonanol against <i>Aspergillus flavus</i> growth revealed by metabolomic analyses - ProQuest [proquest.com]
- 20. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonanol (C₉H₂₀O) is a secondary alcohol that presents significant interest in various fields of chemical research and development due to its chiral nature.[1][2][3] As a chiral molecule, this compound exists as a pair of enantiomers, (R)-4-Nonanol and (S)-4-Nonanol, which are non-superimposable mirror images of each other. The distinct spatial arrangement of the hydroxyl group on the chiral center at the fourth carbon atom gives rise to unique interactions with other chiral molecules and polarized light, a property of critical importance in pharmacology and stereoselective synthesis. This guide provides a comprehensive overview of the isomers and stereoisomers of this compound, including their physicochemical properties, detailed experimental protocols for their separation and analysis, and a workflow for their chiral resolution.
Physicochemical Properties
The physicochemical properties of racemic this compound and its individual enantiomers are summarized in the tables below. While enantiomers share identical physical properties in an achiral environment, such as boiling point and density, they exhibit opposite optical rotation.[4][5][6]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [1][2][3] |
| IUPAC Name | nonan-4-ol | [2] |
| CAS Number | 5932-79-6 | [1][2][3] |
Table 2: Physicochemical Properties of this compound Isomers
| Property | Racemic this compound | (R)-4-Nonanol | (S)-4-Nonanol |
| Physical State | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 192-195 °C | 192-195 °C | 192-195 °C |
| Density | 0.82 g/cm³ | 0.82 g/cm³ | 0.82 g/cm³ |
| Melting Point | 6.15 °C (estimate) | 6.15 °C (estimate) | 6.15 °C (estimate) |
| Optical Rotation ([α]ᴅ) | 0° | Not available in searched literature | Not available in searched literature |
Note: Experimentally determined specific optical rotation values for the pure enantiomers of this compound were not available in the reviewed literature. In theory, the (R) and (S) enantiomers will have equal and opposite optical rotations.
Experimental Protocols
I. Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the Grignard reaction between propylmagnesium bromide and hexanal.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Hexanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and a magnetic stir bar, add magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of propylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Aldehyde: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of hexanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield racemic this compound.
II. Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound can be achieved through the formation of diastereomeric esters, followed by separation and hydrolysis. This generalized protocol is based on established methods for the resolution of chiral alcohols.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or another suitable resolving agent)
-
A carbodiimide coupling agent (e.g., DCC or EDC)
-
A suitable solvent (e.g., dichloromethane)
-
A base (e.g., pyridine or DMAP)
-
Silica gel for column chromatography
-
A suitable eluent system (e.g., hexane/ethyl acetate)
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
Procedure:
-
Diastereomeric Ester Formation: Dissolve the racemic this compound and an equimolar amount of the enantiomerically pure chiral acid in a suitable solvent. Add the coupling agent and a catalytic amount of the base. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Separation of Diastereomers: Remove the solvent and purify the crude mixture by silica gel column chromatography using an appropriate eluent system to separate the two diastereomeric esters. The separation is possible because diastereomers have different physical properties.
-
Hydrolysis of Diastereomers: Hydrolyze each separated diastereomeric ester individually by refluxing with an aqueous solution of sodium hydroxide.
-
Isolation of Enantiomers: After hydrolysis, acidify the reaction mixture with hydrochloric acid and extract the liberated chiral acid. Make the aqueous layer basic with sodium hydroxide and extract the enantiomerically pure this compound with a suitable organic solvent. Dry the organic extracts, remove the solvent, and purify the individual enantiomers by distillation.
III. Analysis of Enantiomeric Purity by Chiral Gas Chromatography
The enantiomeric excess of the resolved this compound can be determined using chiral gas chromatography.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Typical GC Conditions (to be optimized):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the racemic this compound and the individual resolved enantiomers in a volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject the samples into the GC.
-
Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Visualizations
Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of racemic this compound via the formation of diastereomeric esters.
References
An In-depth Technical Guide to 4-Nonanol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nonanol (CAS 5932-79-6), a secondary alcohol with applications in various scientific and industrial fields. This document details its physicochemical properties, provides experimental protocols for its synthesis and analysis, and explores its potential relevance in biological and pharmaceutical research.
Core Concepts: Molecular Identity and Properties
This compound, also known as nonan-4-ol, is a secondary alcohol where a hydroxyl group is attached to the fourth carbon of a nine-carbon chain.[1] Its fundamental properties are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| IUPAC Name | nonan-4-ol | [1] |
| CAS Number | 5932-79-6 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 0.82 g/cm³ at 20°C | [3] |
| Boiling Point | 192-195°C | [3] |
| Flash Point | 74°C | [3] |
| Solubility in Water | 0.374 g/L (insoluble) | [3] |
| pKa | 15.44 ± 0.20 (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 4-nonanone. A common and effective method for this transformation is through a Grignard reaction, followed by reduction. Below is a generalized protocol for the synthesis of a secondary alcohol like this compound.
Experimental Protocol: Synthesis via Grignard Reaction and Reduction
This protocol is adapted from standard Grignard reaction procedures.[4]
Materials and Reagents:
-
1-Bromopropane
-
Magnesium turnings
-
Hexanal
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reducing agent (e.g., Sodium borohydride)
-
Methanol
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
In a three-neck flask equipped with a dropping funnel and a condenser, place magnesium turnings.
-
Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve hexanal in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the hexanal solution dropwise from the dropping funnel. This reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain crude this compound.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation or flash column chromatography.
-
Analytical Methods: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
This protocol is based on general procedures for the analysis of alcohols and other volatile organic compounds.[5][6]
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). Create a series of dilutions to generate a calibration curve.
-
Sample Extraction (if in a matrix):
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 5 min, then ramp to 250°C at 10°C/min, hold for 10 min. |
| MS Interface Temperature | 250°C |
| Ion Source Temperature | 200°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-335 amu |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identification: Compare the retention time and mass spectrum of the analyte with that of a pure this compound standard. The mass spectrum can also be compared against a spectral library (e.g., NIST).
-
Quantification: Use the calibration curve generated from the standards to determine the concentration of this compound in the sample.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Nonanol | C9H20O | CID 7004865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5932-79-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
The Natural Occurrence of 4-Nonanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nonanol, a nine-carbon secondary alcohol, is a naturally occurring volatile organic compound (VOC) found across various biological systems, including plants, fungi, and insects. While not as extensively studied as other semiochemicals, emerging evidence suggests its potential significance in ecological interactions and as a flavor and aroma component in fermented products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in different organisms, outlining a plausible biosynthetic pathway, and presenting state-of-the-art experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the biological roles and potential applications of this compound.
Introduction
This compound (C₉H₂₀O) is a secondary alcohol that exists as two enantiomers, (R)- and (S)-4-nonanol. It is recognized as a volatile oil component in some plants and has been identified as a metabolite in rats.[1] Its structural similarity to known insect pheromones and its presence in various natural matrices suggest a range of biological activities and ecological functions that are yet to be fully elucidated. This guide consolidates the current knowledge on the natural occurrence of this compound, providing a detailed examination of its distribution and the analytical methodologies used for its study.
Natural Occurrence of this compound
The presence of this compound has been documented in a limited but diverse range of natural sources. Quantitative data, where available, is summarized in Table 1.
In Plants
This compound has been identified as a volatile component in certain plants.[1] While extensive quantitative surveys are not yet available, its presence contributes to the complex bouquet of plant volatiles that mediate interactions with the environment, including attracting pollinators and deterring herbivores.
In Fungi
Volatile organic compounds are well-known products of fungal metabolism. While many eight-carbon volatiles are characteristic of fungi, longer-chain alcohols are also produced.[2] The presence of this compound has been reported in the volatile profile of certain fungi, where it may play a role in fungal communication or interactions with other organisms.
In Fermented Foods and Beverages
The fermentation process can lead to the production of a wide array of volatile compounds that contribute to the final flavor and aroma of the product. This compound has been quantified in wine, where it is likely produced by yeast or bacteria during fermentation.[3] Its concentration can be influenced by the specific microorganisms involved and the fermentation conditions.[4][5]
In Insects
While this compound itself has not been definitively identified as a primary pheromone in many insect species, structurally related compounds are well-known semiochemicals. For instance, 4-methyl-5-nonanol is a component of the aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus.[6][7] Furthermore, nonanal, the corresponding aldehyde, is an attractant for mosquitoes.[8][9] The electrophysiological responses of some insects to C9 alcohols and aldehydes suggest that this compound could play a role as a kairomone or pheromone component in certain species.[10][11][12] Research has shown that n-nonanol is a volatile emitted by red palm weevil larvae and its production increases under pathogen stress, suggesting a role in the insect's immune response.[13]
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data for this compound in a natural matrix. The scarcity of data highlights the need for further research in this area.
| Biological Matrix | Species/Variety | Concentration | Analytical Method | Reference |
| Red Wine | Tempranillo | 1.9 - 4.3 µg/L | LLME-GC-MS | [3][14] |
Table 1: Quantitative Data for this compound in a Natural Source.
Biosynthesis of this compound
While a specific biosynthetic pathway for this compound has not been explicitly elucidated in any organism, a plausible pathway can be proposed based on the known biosynthesis of fatty alcohols in plants and fungi. This pathway involves the reduction of fatty acids.
Fatty alcohols are synthesized from fatty acyl-CoA or acyl-ACP (acyl carrier protein) substrates through the action of fatty acyl reductases (FARs).[9][15] These enzymes catalyze the two-step reduction of a fatty acyl substrate to the corresponding primary alcohol. It is plausible that a similar pathway, potentially involving a currently uncharacterized reductase with specificity for a C9 substrate, leads to the formation of this compound. The secondary alcohol nature of this compound suggests a subsequent hydroxylation or a different initial substrate.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The analysis of this compound from natural sources typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Extraction of this compound
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.[16]
-
Sample Preparation: A known amount of the homogenized sample (e.g., 1-5 g of plant material, fungal culture, or liquid sample) is placed in a headspace vial. For liquid samples, the addition of salt (e.g., NaCl) can increase the ionic strength and promote the release of volatile analytes.[17]
-
Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For polar compounds like alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polyacrylate (PA) fiber is often recommended.[18]
-
Extraction Conditions: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 20-60 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-60 minutes).[18]
-
Desorption: The fiber is retracted and immediately inserted into the hot injector of the GC for thermal desorption of the analytes onto the analytical column.
LLME is another effective technique for extracting volatile compounds from liquid samples.
-
Procedure: A small volume of an immiscible organic solvent (e.g., dichloromethane) is added to a larger volume of the liquid sample (e.g., wine).[3] The mixture is agitated to facilitate the transfer of analytes into the organic phase. The organic phase is then collected for GC-MS analysis. An internal standard, such as a deuterated analog or a structurally similar compound not present in the sample, is typically added for quantification.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., WAX or FFAP) is generally suitable for the analysis of alcohols.
-
Injector: The injector temperature is typically set high enough to ensure rapid volatilization of the analytes (e.g., 250 °C). For SPME, a splitless or split injection mode can be used depending on the analyte concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis and identification by comparing mass spectra to libraries (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) mode is used to increase sensitivity and selectivity by monitoring specific ions characteristic of this compound.
-
Derivatization
For certain applications, especially for trace analysis or to improve chromatographic peak shape, derivatization of alcohols may be necessary.[19]
-
Silylation: This is a common derivatization method where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
-
Acylation: This involves the conversion of alcohols to esters using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA).
Caption: A typical experimental workflow for the analysis of this compound.
Ecological Role and Signaling
The precise ecological role of this compound is still under investigation. However, based on the known functions of similar volatile compounds, several hypotheses can be formulated.
-
Semiochemical: this compound may act as a semiochemical, a chemical substance that carries a message. This could be as a pheromone for intraspecific communication (e.g., aggregation, sex attractant) or as an allelochemical for interspecific communication (e.g., a kairomone that benefits the receiver, such as an insect detecting a host plant, or an allomone that benefits the emitter, such as a plant repelling a herbivore). The electrophysiological activity of related compounds on insect antennae supports this hypothesis.[10][12]
-
Defense Compound: In plants and fungi, volatile compounds are often involved in defense against pathogens and herbivores. The increased production of n-nonanol in red palm weevil larvae upon pathogen challenge suggests a potential role in immune defense.[13]
-
Flavor and Aroma Contributor: In the context of fermented foods and beverages, this compound contributes to the overall sensory profile.
Currently, there is no specific, well-defined signaling pathway for this compound that has been elucidated. Research in this area would likely involve electrophysiological studies on insect antennae to identify specific olfactory receptors, followed by molecular studies to understand the downstream signaling cascade.
Conclusion and Future Directions
This compound is a naturally occurring volatile compound with a scattered but intriguing distribution across different biological kingdoms. While its presence has been confirmed in various sources, quantitative data remains limited, and its precise biological functions are largely inferred from related compounds. The proposed biosynthetic pathway via fatty acid reduction provides a framework for future metabolic engineering studies.
Future research should focus on:
-
Comprehensive quantitative surveys of this compound in a wider range of plants, fungi, and fermented products to establish a more complete picture of its natural distribution and concentration.
-
Elucidation of the specific biosynthetic pathway and the enzymes involved in the production of this compound in different organisms.
-
Investigation of the ecological role of this compound, particularly as a semiochemical in insect-plant and insect-insect interactions, through behavioral and electrophysiological studies.
-
Exploration of the potential bioactivities of this compound, which could be relevant for drug development, given its presence in traditional medicinal plants and its role in biological systems.
This technical guide provides a solid foundation for these future investigations, which will undoubtedly shed more light on the significance of this fascinating natural product.
References
- 1. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peerj.com [peerj.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
4-Nonanol IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nonanol, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in the fields of chemistry and drug development.
IUPAC Nomenclature and Synonyms
The compound this compound is systematically named nonan-4-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a secondary alcohol, with the hydroxyl group located on the fourth carbon of a nine-carbon aliphatic chain.[1]
A variety of synonyms and trade names are used to refer to this compound, reflecting its historical and commercial usage. These include:
-
This compound[1]
-
n-Amyl n-propyl carbinol[2]
-
n-Pentyl n-propyl carbinol[2]
-
dl-Nonan-4-ol[2]
-
(±)-4-Nonanol[2]
The compound exists as a racemic mixture of two enantiomers: (4R)-nonan-4-ol and (4S)-nonan-4-ol.[2]
Chemical Identifiers:
-
CAS Number: 5932-79-6[1]
-
Molecular Formula: C₉H₂₀O[1]
-
InChI: InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3[1]
-
InChIKey: IXUOEGRSQCCEHB-UHFFFAOYSA-N[1]
-
SMILES: CCCCCC(O)CCC[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Unit | Source |
| Molecular Weight | 144.25 | g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | - | [2] |
| Odor | Mild, fatty | - | [2] |
| Boiling Point | 192-195 | °C | [4][5] |
| Melting Point | -35 | °C | |
| Flash Point | 74 | °C | [6] |
| Density | 0.82 | g/cm³ | [4][5] |
| Solubility in Water | 0.374 | g/L (insoluble) | [4][5] |
| logP (Octanol/Water Partition Coefficient) | 2.728 | - | [3] |
| Refractive Index | 1.430 | - | [4][5] |
| Vapor Pressure | 0.13 | mmHg at 25°C | [4] |
| pKa | 15.44 ± 0.20 | - | [5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. The following protocol is adapted from the synthesis of a structurally similar secondary alcohol.
Reaction Scheme:
Propylmagnesium bromide + Hexanal → this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
1-Bromopropane
-
Hexanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings and a small crystal of iodine into the three-necked flask.
-
Dissolve 1-bromopropane in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve hexanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the hexanal solution dropwise to the stirred Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography.
-
Purification by Fractional Distillation
For larger quantities of crude this compound, fractional distillation under reduced pressure is an effective purification method.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The identity and purity of the synthesized this compound can be confirmed using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Typical GC Conditions:
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Mode: Split.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 10 minutes.
-
Typical MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Interface Temperature: 250 °C.
-
Mass Scan Range: 35-335 amu.
The resulting mass spectrum can be compared with a standard library for confirmation.
Involvement in Signaling Pathways
Extensive literature searches for the biological activity of this compound did not reveal any significant, direct involvement in specific intracellular signaling pathways. Much of the research that appears related to "nonanol" in a signaling context is actually focused on 4-hydroxy-2-nonenal (HNE) . HNE is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[7] It is a well-established signaling molecule involved in a multitude of cellular processes, including oxidative stress responses, inflammation, proliferation, and apoptosis.[7]
It is crucial to distinguish this compound, a simple secondary alcohol, from the highly bioactive aldehyde, 4-hydroxy-2-nonenal. While this compound has been identified as a volatile component in some organisms and may possess some general antimicrobial properties, there is currently no substantial evidence to suggest it acts as a specific signaling molecule in the same manner as HNE.[4] Researchers investigating the biological effects of lipid-derived molecules should be careful to ensure the correct compound is being studied.
Safety and Handling
This compound is classified as causing serious eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, well-ventilated area.[5]
References
- 1. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The chemistry of cell signaling by reactive oxygen and nitrogen species and 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Untapped Potential of 4-Nonanol as a Solvent in Organic Synthesis: A Theoretical Exploration
While a comprehensive review of scientific literature reveals a notable absence of established application notes and protocols for the use of 4-nonanol as a primary solvent in mainstream organic synthesis, its unique physicochemical properties suggest potential applications in specialized contexts. This document explores the theoretical use of this compound as a solvent, providing insights into its characteristics and postulating its application in a representative synthetic transformation.
This compound, a secondary alcohol, is not conventionally employed as a reaction medium in common organic transformations such as Grignard reactions, esterifications, or palladium-catalyzed cross-couplings. Research databases and chemical literature primarily detail its physical and chemical properties rather than its utility as a solvent. However, the increasing focus on "green chemistry" and the search for alternative, high-boiling, and polar aprotic-like solvents may open avenues for its future investigation.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below, providing a basis for its consideration as a solvent.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | --INVALID-LINK-- |
| Molecular Weight | 144.25 g/mol | --INVALID-LINK-- |
| CAS Number | 5932-79-6 | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 194-196 °C (381-385 °F) | --INVALID-LINK-- |
| Melting Point | -43 °C (-45 °F) | --INVALID-LINK-- |
| Density | 0.817 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 85 °C (185 °F) | --INVALID-LINK-- |
| Solubility in Water | 1.1 g/L at 25 °C (estimated) | --INVALID-LINK-- |
| Safety | Irritant | --INVALID-LINK-- |
General Considerations for Long-Chain Secondary Alcohols as Solvents
Long-chain alcohols like this compound possess characteristics that could be advantageous in specific synthetic scenarios:
-
High Boiling Point: The high boiling point allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment. This can be beneficial for reactions with high activation energies.
-
Polarity: As a polar protic solvent, this compound can solvate ionic intermediates and reagents. However, its protic nature makes it unsuitable for reactions involving reagents that are sensitive to acidic protons, such as Grignard reagents and strong bases.
-
"Green" Solvent Potential: With a relatively low vapor pressure and being derived from biological sources in some cases, such alcohols are being explored as more environmentally benign alternatives to volatile organic compounds.
-
Potential for Reactivity: A significant drawback is the potential for the alcohol itself to participate in the reaction, either as a nucleophile or by undergoing side reactions. This lack of inertness is a major reason for the limited use of alcohols as solvents in many transformations.
Hypothetical Application Note: Williamson Ether Synthesis in this compound
This section provides a theoretical protocol for a Williamson ether synthesis using this compound as a high-boiling solvent. It must be emphasized that this is a hypothetical application and has not been validated by published experimental data.
Reaction: Synthesis of Benzyl Propyl Ether
Rationale for Using this compound:
In this hypothetical scenario, this compound could serve as a solvent for a reaction requiring a temperature higher than the boiling point of common solvents like ethanol or THF to drive the reaction to completion, especially with less reactive alkyl halides. Its ability to solvate the sodium propoxide would be crucial.
Hypothetical Experimental Protocol
Materials:
-
Sodium metal
-
1-Propanol
-
This compound (anhydrous)
-
Benzyl chloride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 20 mL of anhydrous 1-propanol. Carefully add 0.5 g (21.7 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has reacted to form sodium propoxide.
-
Solvent Exchange: Carefully remove the excess 1-propanol under reduced pressure. To the resulting sodium propoxide, add 30 mL of anhydrous this compound.
-
Reaction with Benzyl Chloride: To the stirred solution of sodium propoxide in this compound, add 2.5 g (19.7 mmol) of benzyl chloride dropwise at room temperature.
-
Reaction Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.
-
-
Purification: The crude product, which will contain this compound, would require purification by fractional distillation under reduced pressure to separate the lower-boiling benzyl propyl ether from the high-boiling this compound solvent.
Hypothetical Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 120 °C | To potentially increase the reaction rate with a less reactive chloride. |
| Reaction Time | 4 hours | An estimated time for the reaction to proceed to completion at elevated temperature. |
| Theoretical Yield | ~70-80% | A hypothetical yield, assuming successful reaction and purification. |
| Purification | Fractional Distillation | Necessary to separate the product from the high-boiling solvent. |
Visualizing the Hypothetical Workflow
The following diagram illustrates the logical flow of the hypothetical Williamson ether synthesis in this compound.
Conclusion
Clarification on 4-Nonanol in Pheromone Research
Initial research into the applications of 4-nonanol in pheromone research reveals limited direct evidence of its use as a primary semiochemical for insect attraction or repulsion. The available scientific literature more prominently features structurally related compounds, particularly methylated nonanols, as key players in insect chemical communication. This document will address the likely compounds of interest, 4-methyl-5-nonanol and 4-methyl-1-nonanol, which are well-documented pheromones for significant agricultural pests. We will provide detailed application notes and protocols for these compounds, assuming a potential misidentification of the parent compound, this compound.
Application Notes for 4-Methyl-5-Nonanol and 4-Methyl-1-Nonanol
Introduction
4-Methyl-5-nonanol and 4-methyl-1-nonanol are two critical semiochemicals in the field of entomology and pest management. 4-Methyl-5-nonanol is a well-established male-produced aggregation pheromone for several species of palm weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees.[1][2] This pheromone attracts both males and females to a common location, facilitating mating and mass infestation.[3][4] In contrast, 4-methyl-1-nonanol serves as a female-produced sex pheromone for the yellow mealworm beetle (Tenerio molitor), attracting males for mating.[5][6] The synthesis and application of these pheromones are crucial for developing effective monitoring and control strategies for these pests.
Data Presentation: Efficacy of 4-Methyl-5-Nonanol Baited Traps
The following table summarizes the quantitative data from a field study on the efficacy of synthetic 4-methyl-5-nonanol (ferrugineol) in trapping Rhynchophorus ferrugineus.
| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Sex Ratio (Male:Female) | Study Duration |
| Synthetic ferrugineol (4-methyl-5-nonanol) | 0.38 ± 0.08 | 0.23 ± 0.04 | 1:1.09 | 60 days |
| Control (empty capillaries) | N/A | 0.00 | N/A | 60 days |
| Ferrugineol + Coconut bark steam distillate | Not specified | 0.25 ± 0.12 | Not specified | Not specified |
Data sourced from a study on the aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus.[2]
Experimental Protocols
1. Synthesis of 4-Methyl-5-Nonanol
This protocol describes a common method for the synthesis of 4-methyl-5-nonanol for use in pheromone lures.
Materials:
-
2-Methyl-1-pentanol
-
Pyridinium chlorochromate (PCC)
-
Sodium acetate
-
Dry dichloromethane
-
Silica gel
-
Butylmagnesium bromide
-
Dry ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Oxidation of 2-Methyl-1-pentanol:
-
Add 2-methyl-1-pentanol in dichloromethane to a stirred suspension of PCC and sodium acetate in dry dichloromethane.[2]
-
Stir the reaction mixture for 3 hours at room temperature.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting alcohol.[2]
-
Filter the mixture through a short column of silica gel.[2]
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain 2-methyl-1-pentanal.[2]
-
-
Grignard Reaction:
-
Prepare butylmagnesium bromide in dry ether.
-
Add 2-methyl-1-pentanal dropwise to the Grignard reagent at 0°C.
-
Stir the mixture for 1 hour at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated solution of ammonium chloride.[2]
-
Extract the aqueous layer with ether.[2]
-
Dry the combined ether extracts over magnesium sulfate.[2]
-
Remove the solvent under reduced pressure to yield the crude product.[2]
-
Purify the crude product by flash chromatography (silica gel, ether/hexane mixture) to obtain 4-methyl-5-nonanol.[2]
-
2. Field Trapping Bioassay for Rhynchophorus ferrugineus
This protocol outlines a field bioassay to test the attractancy of synthetic 4-methyl-5-nonanol.
Materials:
-
Open plastic buckets (5 L)
-
Soap water
-
Glass capillaries (1.5 mm diameter)
-
Synthetic 4-methyl-5-nonanol
-
Glass vials (2 ml)
-
Coconut palms for trap placement
Procedure:
-
Trap Preparation:
-
Trap Deployment:
-
Place each capillary inside an open glass vial.[2]
-
Suspend the vial on the handle of the bucket, just above the water level.[2]
-
Attach the traps to coconut palms at a height of 1.6 meters.[2]
-
Space the traps at least 30 meters apart and arrange them in a randomized manner.[2]
-
For the control group, use traps with empty capillaries.
-
-
Data Collection and Analysis:
-
Monitor the traps daily or at regular intervals.
-
Count the number of trapped weevils in each trap.
-
Determine the sex of the captured weevils.
-
Compare the mean weevil catch between the pheromone-baited traps and the control traps using appropriate statistical analysis (e.g., ANOVA).[2]
-
3. Olfactometer Bioassay for Pheromone Response
A Y-tube olfactometer can be used to determine the behavioral response of insects like Tenebrio molitor to 4-methyl-1-nonanol.
Materials:
-
Y-tube olfactometer
-
Charcoal-filtered, humidified air source
-
Flow meters
-
Test insects (e.g., male Tenebrio molitor)
-
Filter paper
-
Synthetic 4-methyl-1-nonanol
-
Solvent control (e.g., hexane)
Procedure:
-
Setup:
-
Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the air source to the two arms of the Y-tube, regulating the airflow with flow meters to ensure a constant and equal flow through each arm.
-
-
Sample Preparation:
-
Apply a known concentration of 4-methyl-1-nonanol dissolved in a solvent to a piece of filter paper and place it in the sample chamber of one arm.
-
Apply only the solvent to a piece of filter paper for the control arm.
-
-
Insect Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time to make a choice between the two arms.
-
Record the first choice of the insect (which arm it enters) and the time spent in each arm.
-
Repeat the experiment with a new insect for each trial to ensure independence of data.
-
After a set number of trials, switch the positions of the treatment and control arms to avoid any positional bias.
-
-
Data Analysis:
-
Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the pheromone-containing arm over the control arm.
-
Visualizations
References
Application Note: Quantification of 4-Nonanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonanol is a secondary alcohol that may be present in biological systems through various metabolic processes or as a result of exposure to environmental sources. As a volatile organic compound (VOC), its presence and concentration in biological matrices such as blood, urine, and plasma can be indicative of specific metabolic states, exposure to xenobiotics, or potential disease biomarkers. Accurate quantification of this compound is crucial for understanding its physiological and toxicological significance. This application note provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with sample preparation guidelines.
Note: Specific literature on the quantification of this compound in human biological samples is limited. The following protocols are based on established methods for the analysis of other volatile and aliphatic alcohols in biological matrices and are presented as a robust starting point for method development and validation.
Data Presentation
Due to the limited availability of published data on typical this compound concentrations in human biological samples, the following table presents a template for data organization. Researchers are encouraged to establish their own reference ranges based on validated experimental data.
| Biological Matrix | Sample Type | Target Analyte | Method of Analysis | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference/Study |
| Human Blood | Plasma | This compound | Headspace GC-MS | To Be Determined | To Be Determined | In-house Validation |
| Human Blood | Serum | This compound | Headspace GC-MS | To Be Determined | To Be Determined | In-house Validation |
| Human Urine | Spot Urine | This compound | LC-MS/MS | To Be Determined | To Be Determined | In-house Validation |
Experimental Protocols
Quantification of this compound in Blood and Urine by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds like this compound and is based on the principle of partitioning the analyte between the liquid sample and the headspace gas in a sealed vial at a constant temperature.
a. Sample Preparation
-
Bring all samples (whole blood, plasma, serum, or urine), calibrators, and controls to room temperature.
-
For blood samples, ensure thorough mixing by using a tube rocker for at least 3 minutes. Homogenize clotted samples if necessary.
-
In a clean headspace vial (e.g., 10 mL or 20 mL), add 0.5 mL of the biological sample.
-
Add 1.5 mL of an internal standard solution. A suitable internal standard would be a structurally similar alcohol not expected to be in the sample, such as 2-octanol or a deuterated analog of this compound (this compound-d_x_), at a concentration of 50 ng/mL in deionized water.
-
Immediately seal the vial with a septum-equipped airtight cap.[1]
-
Gently vortex the vial for 10 seconds.
b. HS-GC-MS Instrumentation and Conditions
-
Headspace Autosampler:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness), is recommended for good separation of alcohols.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: Increase to 220°C at a rate of 10°C/min
-
Hold at 220°C for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity. Key ions for this compound should be determined from a full scan analysis of a standard. Based on its structure, potential characteristic ions would include fragments from the loss of water and alkyl chain fragmentation.
-
c. Calibration and Quantification Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., analyte-free serum or urine) to cover the expected concentration range. Process and analyze these standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantification of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for less volatile analytes or when derivatization is employed to enhance sensitivity and chromatographic performance.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw urine samples to room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add 50 µL of an internal standard solution (e.g., a deuterated this compound).
-
Condition a mixed-mode or reverse-phase SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 2 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase column such as a C18 or C8 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating aliphatic alcohols.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would likely be the protonated molecule [M+H]+ or an adduct. Product ions would result from fragmentation of the precursor. Specific MRM transitions for this compound need to be determined by infusing a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
c. Calibration and Quantification Prepare calibration standards in a blank urine matrix and process them using the same SPE procedure as the samples. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical pathway of this compound as a biomarker.
References
Application Note: Quantitative Analysis of 4-Nonanol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 4-Nonanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to be applicable for the determination of this compound in aqueous matrices, a common requirement in environmental monitoring, food and beverage quality control, and metabolic studies. This document provides detailed procedures for sample preparation by liquid-liquid extraction (LLE), optimized GC-MS instrumental parameters, and data analysis. Quantitative data, including key mass spectral ions and estimated performance characteristics, are summarized. Additionally, a logical workflow of the analytical process is provided.
Introduction
This compound (C₉H₂₀O) is a secondary alcohol that has been identified as a volatile component in various natural products and as a potential metabolite.[1] Its accurate and sensitive quantification is crucial for understanding its role in different biological and chemical systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the specific and sensitive detection of mass spectrometry. This application note provides a starting point for researchers to develop and validate a quantitative GC-MS method for this compound in their specific laboratory settings.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from a simple aqueous matrix. For more complex matrices, further optimization and cleanup steps may be necessary.
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Internal Standard (IS): 2-Octanol or a suitable non-interfering compound
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Glassware: 15 mL screw-cap glass centrifuge tubes, pipettes, autosampler vials with inserts.
Procedure:
-
Sample Collection: Collect 5 mL of the aqueous sample in a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an internal standard (e.g., 2-Octanol) to a final concentration of 1 µg/mL. The use of an internal standard helps to correct for variations in extraction efficiency and injection volume.
-
Extraction: Add 2 mL of dichloromethane (DCM) to the sample tube.
-
Vortexing: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous to the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness.
-
Sample Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument used.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutesRamp: 10°C/min to 250°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for this compound can be selected from its mass spectrum.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Molecular Weight | 144.25 g/mol | [1] |
| Kovats Retention Index (non-polar column) | 1078, 1098 | [1] |
| Quantifier Ion (m/z) | 59 | Based on NIST Mass Spectrum |
| Qualifier Ions (m/z) | 43, 73, 87 | Based on NIST Mass Spectrum |
| Estimated Limit of Detection (LOD) | ~0.1 µg/mL | |
| Estimated Limit of Quantification (LOQ) | ~0.5 µg/mL |
Note: LOD and LOQ values are estimates and should be experimentally determined for the specific matrix and instrumentation used.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Signaling Pathway
Currently, there is limited information available in the scientific literature detailing a specific signaling pathway directly involving this compound. It is known to be a volatile organic compound and a metabolite in some organisms, but its role in cell signaling is not well-established.[1] Therefore, a diagram of a specific signaling pathway cannot be provided at this time. The experimental workflow diagram above serves as a logical representation of the analytical process.
Discussion
The presented protocol provides a solid foundation for the quantitative analysis of this compound by GC-MS. The use of liquid-liquid extraction is a robust and widely applicable technique for isolating medium-chain alcohols from aqueous samples. For different sample matrices, such as beverages or biological fluids, optimization of the sample preparation method may be required. For instance, solid-phase microextraction (SPME) could be a suitable alternative for headspace analysis of volatile compounds in complex matrices.[2][3]
Derivatization is a common strategy to improve the chromatographic properties of polar analytes like alcohols. However, for a C9 alcohol such as this compound, direct analysis without derivatization is often feasible and has been demonstrated for similar compounds. If issues such as poor peak shape or low response are encountered, silylation could be explored.
The selection of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides good separation for a wide range of volatile and semi-volatile compounds. The oven temperature program should be optimized to ensure good resolution of this compound from other matrix components and the internal standard.
For quantification, the use of a calibration curve prepared with standards of known concentrations is essential. The linear range of the method should be determined, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the results.
Conclusion
This application note outlines a detailed and practical protocol for the GC-MS analysis of this compound. The provided methodology, including sample preparation, instrumental parameters, and data analysis guidelines, offers a reliable starting point for researchers. The successful implementation of this method will enable the accurate quantification of this compound in various research and development applications.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 4-Nonanol
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-nonanol. Included are comprehensive data tables, a step-by-step experimental protocol for spectral acquisition, and graphical representations of the analytical workflow and spectral correlations. This document is intended to serve as a practical guide for the structural elucidation and characterization of this compound and similar medium-chain alcohols.
Spectral Data Presentation
The ¹H and ¹³C NMR spectra of this compound were analyzed to determine the chemical shifts (δ), multiplicities, and assignments for each unique proton and carbon environment in the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.
¹H NMR Spectral Data of this compound
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different hydrogen atoms in its structure. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl group, leading to a downfield shift for protons closer to the oxygen atom.
| Assignment (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (CHOH) | 3.59 | Multiplet | 1H |
| H3, H5 (-CH₂-CHOH) | 1.50 | Multiplet | 4H |
| H2, H6, H7, H8 (-CH₂-) | 1.37 | Multiplet | 8H |
| H1, H9 (-CH₃) | 0.91 | Triplet | 6H |
| OH | Variable | Broad Singlet | 1H |
Note: Coupling constants (J values) were not explicitly provided in the referenced data sources. The multiplicity of the hydroxyl proton can vary and may not show coupling depending on sample conditions such as concentration and purity.
¹³C NMR Spectral Data of this compound
The carbon NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom attached to the hydroxyl group (C4) is significantly deshielded and appears at the lowest field.
| Assignment (Position) | Chemical Shift (δ, ppm) |
| C4 (CHOH) | 71.70 |
| C3, C5 (-CH₂-CHOH) | 39.84, 37.62 |
| C2 (-CH₂-) | 25.47 |
| C6 (-CH₂-) | 32.10 |
| C7 (-CH₂-) | 22.75 |
| C8 (-CH₂-) | 18.94 |
| C1, C9 (-CH₃) | 14.16, 14.08 |
Experimental Protocols
The following protocols outline the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) to the vial.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the this compound.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer: Carefully transfer the solution into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans (NS): 16-64
-
Receiver Gain (RG): Autogain
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (approx. 5-6 ppm)
For ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Number of Scans (NS): 1024-4096 (or more for dilute samples)
-
Receiver Gain (RG): Autogain
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (approx. 100 ppm)
Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the structural correlations of the NMR signals for this compound.
Caption: Workflow for NMR Spectral Analysis of this compound.
Caption: ¹H and ¹³C NMR Signal Correlations for this compound.
Application Notes and Protocols for Esterification Reactions Involving 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of esters from 4-nonanol, a secondary alcohol. The resulting esters have potential applications in various fields, including as flavor and fragrance compounds, specialty solvents, and as intermediates in the synthesis of more complex molecules for drug development. This document outlines three primary methods for the esterification of this compound: Fischer-Speier Esterification, Acylation with Acid Anhydrides, and Lipase-Catalyzed Esterification.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][2] For the esterification of this compound, using an excess of the carboxylic acid or removing water via a Dean-Stark apparatus is recommended.
Experimental Protocol: Synthesis of 4-Nonyl Acetate
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Toluene (as solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 14.4 g, 0.1 mol), glacial acetic acid (e.g., 7.2 g, 0.12 mol), and toluene (40 mL).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Assemble the Dean-Stark apparatus with a condenser and heat the mixture to reflux.
-
Continue refluxing until water ceases to collect in the Dean-Stark trap, indicating the completion of the reaction (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-nonyl acetate.
-
Purify the product by fractional distillation if necessary.
Data Presentation: Expected Yields for Fischer Esterification of this compound
Note: The following data is extrapolated based on typical yields for Fischer esterification of secondary alcohols. Actual yields may vary depending on specific reaction conditions.
| Carboxylic Acid | Catalyst | Molar Ratio (this compound:Acid) | Reaction Time (h) | Expected Yield (%) |
| Acetic Acid | H₂SO₄ | 1:1.2 | 3 | 60-75 |
| Propionic Acid | H₂SO₄ | 1:1.2 | 4 | 65-80 |
| Butyric Acid | p-TsOH | 1:1.5 | 5 | 70-85 |
| Hexanoic Acid | H₂SO₄ | 1:1.5 | 6 | 70-85 |
Diagram: Fischer Esterification Workflow
References
Application Notes and Protocols: 4-Nonanol as a Precursor for Surfactant Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nonanol, a nine-carbon secondary alcohol, serves as a versatile hydrophobic starting material for the synthesis of a variety of surfactants. Its branched structure can impart unique properties to the resulting surfactants, such as modified solubility, lower foaming, and distinct emulsification characteristics, which are of interest in pharmaceutical formulations and drug delivery systems. This document provides detailed application notes and protocols for the synthesis of three major classes of surfactants using this compound as the precursor: non-ionic alcohol ethoxylates, anionic alcohol ethoxy sulfates, and non-ionic alkyl polyglycosides.
Non-Ionic Surfactants: this compound Ethoxylates
Non-ionic surfactants are widely utilized in pharmaceutical applications for their low toxicity and excellent emulsifying and solubilizing properties.[1] Ethoxylation of this compound introduces a polyethylene glycol chain, rendering the molecule water-soluble. The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.
Applications in Pharmaceutical Formulations
This compound ethoxylates can be employed as:
-
Solubilizing agents: To enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2]
-
Emulsifiers: For the preparation of stable oil-in-water (o/w) and water-in-oil (w/o) emulsions for topical and oral drug delivery.[3]
-
Wetting agents: To improve the dispersion of solid drug particles in liquid formulations.[3]
-
Stabilizers: In vaccine and protein formulations to prevent aggregation.[4]
Experimental Protocol: Synthesis of this compound Ethoxylate (4-NE)
This protocol describes the base-catalyzed ethoxylation of this compound.
Materials:
-
This compound (C9H20O)
-
Ethylene oxide (EO)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Nitrogen gas (for inerting)
-
Acetic acid or Phosphoric acid (for neutralization)
-
Reaction vessel (autoclave) equipped with stirring, heating, and gas inlet/outlet
Procedure:
-
Catalyst Charging and Dehydration:
-
Charge the reaction vessel with this compound.
-
Add a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the alcohol).
-
Heat the mixture to 100-120°C under a gentle stream of nitrogen to remove any traces of water.
-
-
Ethoxylation Reaction:
-
Increase the temperature to the reaction temperature, typically between 120°C and 180°C.[5]
-
Introduce ethylene oxide gas into the reactor below the liquid surface. The pressure is typically maintained between 1 and 5 bar.[5]
-
The reaction is highly exothermic; maintain the desired temperature through controlled addition of ethylene oxide and efficient cooling.
-
The desired number of ethylene oxide units (n) to be added per mole of alcohol will determine the total amount of ethylene oxide to be fed.
-
-
Digestion and Neutralization:
-
After the required amount of ethylene oxide has been added, continue stirring the mixture at the reaction temperature for a "digestion" period (typically 1-2 hours) to ensure complete reaction.
-
Cool the reactor to below 100°C.
-
Neutralize the catalyst by adding a stoichiometric amount of acetic acid or phosphoric acid.
-
-
Purification:
-
The resulting this compound ethoxylate can be used directly or purified further by filtration to remove the salt formed during neutralization.
-
Workflow for this compound Ethoxylate Synthesis
Caption: Workflow for the synthesis of this compound ethoxylate.
Anionic Surfactants: this compound Ethoxy Sulfates
Anionic surfactants are valued for their excellent detergency and foaming properties. Sulfating the ethoxylated this compound introduces a negatively charged sulfate group, creating an anionic surfactant with enhanced water solubility and stability in hard water.
Applications in Pharmaceutical and Personal Care Products
This compound ethoxy sulfates can be utilized in:
-
Cleansing formulations: As a primary or secondary surfactant in medicated shampoos and skin cleansers.
-
Foaming agents: In topical foam formulations for drug delivery.
-
Emulsifiers: For creating stable emulsions in creams and lotions.
Experimental Protocol: Synthesis of this compound Ethoxy Sulfate
This protocol outlines the sulfation of this compound ethoxylate followed by neutralization.
Materials:
-
This compound ethoxylate (from the previous protocol)
-
Sulfur trioxide (SO3) or Chlorosulfonic acid (ClSO3H)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) solution (for neutralization)
-
Reaction vessel with cooling and stirring capabilities
Procedure:
-
Sulfation Reaction:
-
Charge the reaction vessel with this compound ethoxylate.
-
For sulfation with SO3, a falling film reactor is typically used in industrial settings. Gaseous SO3 diluted with dry air is reacted with a thin film of the alcohol ethoxylate. The reaction is rapid and highly exothermic, requiring efficient cooling to maintain temperatures between 40-60°C.[6]
-
For laboratory-scale synthesis using chlorosulfonic acid, cool the this compound ethoxylate to 25-30°C. Add chlorosulfonic acid dropwise with vigorous stirring, maintaining the temperature below 35°C. Hydrogen chloride gas is evolved and must be scrubbed.[7]
-
-
Aging:
-
After the addition of the sulfating agent is complete, allow the reaction mixture to "age" for a short period (e.g., 30 minutes) to ensure complete sulfation.
-
-
Neutralization:
-
Carefully add the acidic intermediate to a stirred, cooled solution of the neutralizing base (e.g., NaOH or NH4OH) to achieve the desired pH (typically 7-8). This step is also exothermic and requires cooling.
-
-
Final Product:
-
The resulting product is an aqueous solution of this compound ethoxy sulfate.
-
Workflow for this compound Ethoxy Sulfate Synthesis
Caption: Workflow for the synthesis of this compound ethoxy sulfate.
Non-Ionic Bio-based Surfactants: 4-Nonyl Alkyl Polyglycosides (APG)
Alkyl polyglycosides are a class of non-ionic surfactants derived from renewable resources (sugars and fatty alcohols). They are known for their excellent biodegradability, low toxicity, and good detergency, making them suitable for "green" formulations.
Applications in "Green" Formulations
4-Nonyl APGs can be used in:
-
Mild cleansing products: For sensitive skin formulations due to their low irritancy potential.
-
Eco-friendly drug formulations: Where biodegradability and a favorable ecotoxicological profile are desired.
-
Emulsifiers and dispersants: In various pharmaceutical and cosmetic preparations.
Experimental Protocol: Synthesis of 4-Nonyl Alkyl Polyglycoside (Direct Glucosidation)
This protocol describes the acid-catalyzed reaction between this compound and glucose.
Materials:
-
This compound
-
D-glucose (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid)[8]
-
High-boiling point solvent (optional, for a two-step process)
-
Sodium hydroxide solution (for neutralization)
-
Reaction vessel with stirring, heating, vacuum, and a condenser for water removal
Procedure:
-
Reactant Charging:
-
Charge the reaction vessel with this compound and anhydrous D-glucose. A molar excess of the alcohol is typically used (e.g., 4:1 alcohol to glucose).[9]
-
Add the acid catalyst (e.g., 0.1-1.0 mol% based on glucose).
-
-
Glycosidation Reaction:
-
Heat the mixture with stirring to 110-120°C under vacuum.[9]
-
Water is formed as a byproduct and should be continuously removed via the condenser to drive the reaction to completion.
-
The reaction is typically monitored by measuring the amount of water removed or by analyzing the disappearance of glucose. The reaction time can be several hours.
-
-
Neutralization and Alcohol Removal:
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Neutralize the acid catalyst with a stoichiometric amount of sodium hydroxide solution.
-
The excess this compound is then removed by vacuum distillation.
-
-
Purification:
-
The final product, a viscous liquid or solid, is a mixture of 4-nonyl monoglycosides and oligoglycosides. It can be further purified by chromatography if necessary.
-
Workflow for 4-Nonyl Alkyl Polyglycoside Synthesis
Caption: Workflow for the synthesis of 4-nonyl alkyl polyglycoside.
Quantitative Data Summary
The following table summarizes typical performance data for surfactants derived from secondary alcohols, which can be considered indicative for this compound-derived surfactants. Data for C9 secondary alcohol surfactants are limited; therefore, values for structurally similar surfactants are provided as an estimate.
| Surfactant Type | Hydrophobe | Hydrophile | Approx. CMC (mM) | Surface Tension at CMC (mN/m) | Approx. HLB |
| Secondary Alcohol Ethoxylate | C11-15 | 7.3 EO | 0.06 | 28 | 12.3 |
| Secondary Alcohol Ethoxylate | C11-15 | 8.9 EO | 0.08 | 30 | 13.1 |
| Secondary Alcohol Ethoxylate | C11-15 | 12.3 EO | 0.12 | 33 | 14.2 |
| Secondary Alcohol Ethoxylate | C11-15 | 15.5 EO | 0.18 | 36 | 15.0 |
| Secondary Alcohol Ethoxylate | C11-15 | 20.1 EO | 0.28 | 39 | 15.8 |
| Alkyl Polyglycoside | C8-10 | 1.6 DP | ~2.5 | ~27 | ~13 |
| Alkyl Polyglycoside | C12-14 | 1.4 DP | ~0.2 | ~28 | ~12 |
Data for secondary alcohol ethoxylates are adapted from publicly available technical data for commercial surfactants.[10] Alkyl polyglycoside data are typical values. CMC (Critical Micelle Concentration), EO (Ethylene Oxide units), DP (Degree of Polymerization of glucose), HLB (Hydrophilic-Lipophilic Balance).
Conclusion
This compound is a viable precursor for the synthesis of a range of surfactants with potential applications in the pharmaceutical and drug development fields. By selecting the appropriate synthetic route—ethoxylation, sulfation, or glycosidation—researchers can produce non-ionic and anionic surfactants with tailored properties. The protocols and data presented here provide a foundation for the laboratory-scale synthesis and evaluation of these novel surfactants. Further characterization and optimization will be necessary to fully assess their performance and suitability for specific pharmaceutical applications.
References
- 1. es.firp-ula.org [es.firp-ula.org]
- 2. ijrar.org [ijrar.org]
- 3. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethoxylation - Wikipedia [en.wikipedia.org]
- 6. enviro.wiki [enviro.wiki]
- 7. neutronco.com [neutronco.com]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. kruss-scientific.com [kruss-scientific.com]
Unveiling the Entomological Applications of Aliphatic Alcohols: Focus on 4-Methyl-5-nonanol and Nonanal
A Clarification on the Subject Compound: Initial research on the experimental uses of "4-Nonanol" in entomology reveals a significant overlap with two structurally similar and more extensively studied compounds: 4-Methyl-5-nonanol and Nonanal . The available scientific literature predominantly focuses on these two molecules as potent semiochemicals in insect behavior manipulation. This document, therefore, provides detailed application notes and protocols for 4-Methyl-5-nonanol and Nonanal, addressing the likely research interest in this area. Limited findings on this compound and its isomers are also included for completeness.
Part 1: 4-Methyl-5-nonanol - A Key Aggregation Pheromone for Weevils
4-Methyl-5-nonanol is a well-documented male-produced aggregation pheromone in several economically significant weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Sphenophorus levis).[1][2][3][4][5] Its primary application in entomology is as a powerful attractant for use in monitoring and mass trapping programs as part of Integrated Pest Management (IPM) strategies.[1][2][3][4] The activity of 4-methyl-5-nonanol is often synergized by the addition of 4-methyl-5-nonanone and kairomones from host plants.[3][4][6]
Application Notes
-
Target Pests: Primarily effective against weevil species such as the Red Palm Weevil (Rhynchophorus ferrugineus), Asian Palm Weevil (Rhynchophorus bilineatus), and sugarcane weevil (Sphenophorus levis).[1][2][3][4][5]
-
Mechanism of Action: As an aggregation pheromone, it attracts both male and female weevils to a specific location, facilitating mass trapping or monitoring.[7]
-
Lure Formulation: Typically used in combination with 4-methyl-5-nonanone in a 9:1 ratio (4-methyl-5-nonanol:4-methyl-5-nonanone).[7] Lure efficacy is significantly enhanced when combined with fermenting plant material from host plants (e.g., sugarcane, coconut bark) which act as kairomonal synergists.[6][7]
-
Integrated Pest Management (IPM): A cornerstone of IPM programs for target weevils, enabling population monitoring, timely intervention, and reduction of pesticide use.[1][2]
Quantitative Data Summary
| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Sex Ratio (Male:Female) | Study Duration | Reference |
| Synthetic ferrugineol (4-methyl-5-nonanol) | 0.38 ± 0.08 | 0.23 ± 0.04 | 1:1.09 | 60 days | [6] |
| Control (empty capillaries) | N/A | 0.00 | N/A | 60 days | [6] |
| Ferrugineol + Coconut bark steam distillate | Not specified | 0.25 ± 0.12 | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Field Trapping of Red Palm Weevil (Rhynchophorus ferrugineus)
Objective: To monitor or mass trap R. ferrugineus populations using pheromone-baited traps.
Materials:
-
Bucket traps with rough outer surfaces for weevil grip.
-
Lures containing a 9:1 mixture of 4-methyl-5-nonanol and 4-methyl-5-nonanone.
-
Kairomone bait (e.g., 100-200g of fresh sugarcane or date palm fruit pieces).
-
Water and a small amount of insecticide (e.g., a few drops of unscented detergent or a specific insecticide) in the bottom of the trap to retain and kill captured weevils.
-
Stakes or hangers for trap placement.
-
GPS device for recording trap locations.
Procedure:
-
Trap Preparation: Add water and the killing agent to the bottom of the bucket trap. Place the kairomone bait inside the trap.
-
Lure Placement: Attach the pheromone lure inside the trap, ensuring it is positioned above the water level and does not come into direct contact with the kairomone bait.
-
Trap Deployment: Place traps at a height of 1-1.5 meters above the ground, preferably in shaded areas within or near palm plantations. Traps should be placed at a density of 1-4 traps per hectare for monitoring and up to 10 traps per hectare for mass trapping.
-
Data Collection: Check traps weekly. Count and record the number of male and female weevils captured.
-
Maintenance: Replace the kairomone bait every 1-2 weeks, or when it is no longer fresh. Replace the pheromone lure according to the manufacturer's instructions (typically every 4-6 weeks).
Protocol 2: Electroantennography (EAG) for Weevil Olfactory Response
Objective: To measure the electrical response of a weevil's antenna to 4-methyl-5-nonanol.
Materials:
-
Live, healthy adult weevils.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes filled with saline solution.
-
Reference and recording electrodes.
-
Amplifier and data acquisition system.
-
Charcoal-filtered, humidified air delivery system.
-
Solutions of 4-methyl-5-nonanol in a solvent (e.g., hexane) at various concentrations.
-
Filter paper strips.
Procedure:
-
Antenna Preparation: Immobilize a weevil and excise one antenna at the base. Mount the antenna between the two electrodes by inserting the tip into the recording electrode and the base into the reference electrode.
-
Stimulus Preparation: Apply a known volume of the 4-methyl-5-nonanol solution onto a filter paper strip and allow the solvent to evaporate.
-
Stimulus Delivery: Insert the filter paper into a Pasteur pipette connected to the air delivery system. Deliver a puff of air carrying the odorant over the antenna preparation.
-
Data Recording: Record the resulting electrical potential (EAG response) using the data acquisition system.
-
Controls: Use a filter paper with solvent only as a negative control.
-
Data Analysis: Measure the amplitude of the EAG response for each concentration and compare it to the control.
Diagrams
Part 2: Nonanal - A Key Attractant for Culex Mosquitoes
Nonanal is a volatile organic compound found in human and bird odors that serves as a powerful attractant for several mosquito species, particularly those in the Culex genus, which are vectors for diseases like West Nile virus.[8] Research has demonstrated that nonanal acts synergistically with carbon dioxide (CO2) to significantly increase mosquito trap captures.[8][9] It is also being investigated as an oviposition attractant.[10][11]
Application Notes
-
Target Pests: Primarily Culex species, such as Culex quinquefasciatus and Culex pipiens.[8][9][10][12]
-
Mechanism of Action: Acts as a kairomone, signaling the presence of a potential host to blood-seeking female mosquitoes.[8][13] It activates olfactory receptor neurons on the mosquito's antennae.[8][13]
-
Lure Formulation: Most effective when used in combination with a CO2 source.[8][9] Can also be combined with other attractants like trimethylamine for enhanced oviposition attraction.[10]
-
Application: Used as a bait in mosquito traps for surveillance and population monitoring.[8][9] Research is ongoing for its use in "attract-and-kill" strategies.
Quantitative Data Summary
| Lure Composition | Trap Type | Mean Mosquito Catch | % Increase over Control/CO2 | Location | Reference |
| Nonanal (0.1 mg) | EVS trap | Significantly more than control | Not specified | Field | [9] |
| CO2 + Nonanal | EVS trap | - | 50% increase over CO2 alone | Field | [9] |
| CO2 + Nonanal | EVS trap | - | 66% increase over individual attractants | Field | [9] |
| Nonanal + CO2 | Mosquito trap | Up to 2,000 per night | >50% increase over CO2 alone | Yolo County, CA | [8] |
| Nonanal + Trimethylamine | Gravid female trap | 10.1 ± 2.5 females/trap/night | Synergistic effect observed | Recife, Brazil | [10] |
| Nonanal alone | Gravid female trap | 5.1 ± 0.9 females/trap/night | - | Recife, Brazil | [10] |
| Trimethylamine alone | Gravid female trap | 2.7 ± 0.6 females/trap/night | - | Recife, Brazil | [10] |
Experimental Protocols
Protocol 3: Field Evaluation of Nonanal as a Mosquito Attractant
Objective: To assess the attractiveness of nonanal, alone or in combination with CO2, to wild mosquito populations.
Materials:
-
Mosquito traps (e.g., Encephalitis Vector Survey (EVS) traps, CDC light traps, or Mosquito Magnet-X).
-
Nonanal lures (e.g., formulated in a slow-release dispenser).
-
CO2 source (e.g., dry ice in an insulated container or a cylinder of compressed CO2 with a regulator).
-
Control lures (dispenser with solvent only).
-
Collection bags or containers for captured mosquitoes.
-
Power source for traps if required.
Procedure:
-
Experimental Design: Use a Latin square design to minimize positional bias of the traps in the field. Treatments can include: (1) Trap with Nonanal lure, (2) Trap with CO2, (3) Trap with Nonanal lure + CO2, and (4) Control trap (no attractants).
-
Trap Setup: Deploy traps at dusk in suitable mosquito habitats. Place traps at least 20 meters apart to avoid interference.
-
Lure and CO2 Deployment: Place the nonanal lure and CO2 source (if applicable) in their respective positions within or near the trap according to the manufacturer's instructions.
-
Mosquito Collection: Operate the traps overnight and collect the capture bags the following morning.
-
Sample Processing: Freeze the captured mosquitoes to immobilize them. Identify the species and sex of the mosquitoes and count them.
-
Data Analysis: Statistically analyze the capture data (e.g., using ANOVA followed by a Tukey HSD test) to compare the effectiveness of the different lure combinations.
Diagrams
Part 3: Limited Data on this compound and Isomers
The available literature contains limited direct experimental use of "this compound" in entomology. However, related isomers have been identified in specific contexts:
-
n-Nonanol (1-Nonanol): This compound has been identified as a volatile breakdown product of cuticular hydrocarbons from the American cockroach (Periplaneta americana).[14] Exposure to these breakdown products, including 1-nonanol, caused nymphs to avoid aggregating in shelters, suggesting it may act as a necromone or epideictic pheromone.[14] It was also shown to elicit electrophysiological responses in cockroach antennae.[14] Additionally, n-nonanol was found to be one of the volatile compounds released by Red Palm Weevil larvae under pathogen stress, suggesting a role in the insect's immune response.[15]
Due to the scarcity of data, detailed protocols for the experimental use of this compound or its isomers (other than the more prominent compounds discussed above) cannot be fully developed at this time. Further research is needed to elucidate their specific roles and potential applications in entomology.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. plantprotection.pl [plantprotection.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ucdavis.edu [ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Mosquito attractant Nonanal [sititek.com]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Photosensitized Degradation of 4-Nonanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the photosensitized degradation of 4-nonanol derivatives, compounds of interest in various industrial and pharmaceutical contexts. The methodology leverages the generation of singlet oxygen (¹O₂) by a photosensitizer upon irradiation with visible light to induce the oxidative degradation of the target alcohol. This application note includes a comprehensive experimental setup, detailed protocols for sample preparation, irradiation, and analysis, as well as methods for quantifying the degradation efficiency. The presented data and protocols are intended to serve as a foundational guide for researchers investigating the environmental fate of long-chain aliphatic alcohols and for professionals in drug development exploring stability and degradation pathways.
Introduction
Long-chain aliphatic alcohols, such as this compound and its derivatives, are utilized in a variety of industrial applications, including as solvents, plasticizers, and precursors in chemical synthesis. Their presence in the environment and as potential metabolites or degradation products in pharmaceutical formulations necessitates a thorough understanding of their stability and degradation pathways. Photosensitized oxidation is a key abiotic degradation process that can occur in the presence of light and a photosensitizing agent. This process typically involves the excitation of a photosensitizer to a triplet state, which then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with organic substrates, leading to their degradation.
This protocol details a laboratory-scale procedure for studying the photosensitized degradation of this compound derivatives, using common and effective photosensitizers such as Rose Bengal and Methylene Blue.
Reaction Mechanism and Experimental Workflow
The photosensitized degradation of this compound derivatives is primarily initiated by the generation of singlet oxygen. The overall process can be visualized as a sequence of photophysical and chemical events.
Figure 1: General mechanism for photosensitized degradation.
The experimental procedure follows a logical progression from preparation to analysis.
Figure 2: Experimental workflow for photosensitized degradation.
Experimental Protocols
Materials and Reagents
-
This compound derivative (e.g., this compound, >98% purity)
-
Photosensitizer:
-
Rose Bengal (dye content ≥ 95%)
-
Methylene Blue (dye content ≥ 82%)
-
-
Solvent: Acetonitrile or Methanol (HPLC or analytical grade)
-
Deionized water
-
Sodium azide (NaN₃, for quenching studies, optional)
-
Syringes and syringe filters (0.22 µm)
-
Amber glass vials for sample collection
-
Quartz or borosilicate glass reaction vessel
Equipment
-
Photoreactor: A batch reactor system is suitable. This can be a commercially available photoreactor or a custom-built setup.[1] A typical setup includes a reaction vessel, a magnetic stirrer, and a light source.[2][3] The reaction vessel should be made of a material transparent to the light source's emission, such as quartz for UV or borosilicate glass for visible light. The entire setup should be enclosed in a light-tight box to prevent exposure to ambient light and for safety.
-
Light Source: A medium-pressure mercury vapor lamp or a visible light LED array (e.g., 450 nm or green light) can be used.[1][4] The choice of light source will depend on the absorption spectrum of the photosensitizer.
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
Preparation of Solutions
-
This compound Derivative Stock Solution (1000 ppm): Accurately weigh 100 mg of the this compound derivative and dissolve it in 100 mL of the chosen solvent (acetonitrile or methanol) in a volumetric flask.
-
Photosensitizer Stock Solutions (100 ppm):
-
Rose Bengal: Weigh 10 mg of Rose Bengal and dissolve in 100 mL of the solvent.
-
Methylene Blue: Weigh 10 mg of Methylene Blue and dissolve in 100 mL of the solvent.
-
Store stock solutions in the dark to prevent photodegradation.
-
-
Working Solution: Prepare the reaction solution by diluting the stock solutions. For a typical experiment, a final concentration of 10-50 ppm for the this compound derivative and 1-10 ppm for the photosensitizer is recommended. For example, to prepare 100 mL of a solution containing 20 ppm this compound derivative and 5 ppm photosensitizer:
-
Pipette 2 mL of the 1000 ppm this compound derivative stock solution into a 100 mL volumetric flask.
-
Pipette 5 mL of the 100 ppm photosensitizer stock solution into the same flask.
-
Bring the volume to 100 mL with the solvent.
-
Photodegradation Procedure
-
Transfer a known volume (e.g., 50 mL) of the working solution into the photoreactor vessel.
-
Place a magnetic stir bar in the vessel and start stirring to ensure a homogenous solution.
-
Turn on the light source to initiate the photoreaction. Start a timer.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into an amber glass vial for analysis.
-
If necessary to stop the reaction in the aliquot, add a quenching agent like sodium azide, although immediate analysis or storage in the dark is often sufficient.
-
Run a control experiment in the dark with the same working solution to account for any non-photochemical degradation.
-
Run another control experiment without the photosensitizer to assess direct photolysis.
Analytical Procedure (GC-MS)
Analysis of this compound and its potential degradation products can be effectively performed using GC-MS.[5][6]
-
GC-MS System: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: Inject 1 µL of the filtered sample into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
-
Quantification: Create a calibration curve using standard solutions of the this compound derivative at known concentrations. The concentration of the derivative in the samples can be determined by comparing the peak area to the calibration curve. The degradation percentage can be calculated using the following formula:
Degradation (%) = [(C₀ - Cₜ) / C₀] x 100
Where C₀ is the initial concentration and Cₜ is the concentration at time t.
Data Presentation
The quantitative data from the degradation experiments should be summarized for clear comparison.
Table 1: Photosensitizer Properties
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Rose Bengal | Ethanol | ~0.75 - 0.86[7][8] |
| Methylene Blue | Water/PBS | ~0.52[9] |
| Eosin Y | PBS-D₂O | Varies with concentration[9] |
Note: Singlet oxygen quantum yields can be influenced by the solvent and photosensitizer concentration.[9][10]
Table 2: Example Degradation Data for a this compound Derivative (20 ppm)
| Time (min) | Concentration with Rose Bengal (ppm) | Degradation (%) | Concentration with Methylene Blue (ppm) | Degradation (%) | Dark Control (ppm) |
| 0 | 20.0 | 0 | 20.0 | 0 | 20.0 |
| 15 | 15.2 | 24 | 16.8 | 16 | 19.9 |
| 30 | 11.8 | 41 | 14.1 | 29.5 | 20.1 |
| 60 | 6.5 | 67.5 | 9.8 | 51 | 19.8 |
| 90 | 3.1 | 84.5 | 6.2 | 69 | 20.0 |
| 120 | 1.2 | 94 | 3.5 | 82.5 | 19.9 |
Conclusion
This application note provides a robust and detailed protocol for investigating the photosensitized degradation of this compound derivatives. By following the outlined procedures, researchers can obtain reproducible and reliable data on the degradation kinetics and efficiency of these compounds. The provided framework can be adapted for various long-chain alcohols and different photosensitizers, contributing to a better understanding of their environmental persistence and stability in pharmaceutical products. Further studies could focus on the identification of degradation products to elucidate the complete degradation pathway.
References
- 1. hepatochem.com [hepatochem.com]
- 2. What is a photochemical reactor?-Shanghai 3S Technology [3s-tech.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. aos.usm.my [aos.usm.my]
- 6. This compound [webbook.nist.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers | MDPI [mdpi.com]
Application Notes and Protocols for 4-Nonanol in Life Sciences Research
Disclaimer: The application of 4-Nonanol as a specific biochemical reagent in life sciences is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the known properties of this compound, related long-chain alcohols, and its occurrence in natural systems. The information provided is intended to serve as a guide for researchers and professionals in drug development and life sciences for exploratory studies.
Physicochemical Properties and Handling
This compound is a secondary alcohol with the chemical formula C₉H₂₀O.[1] It is a colorless liquid with limited solubility in water but is soluble in organic solvents like ethanol and DMSO.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| CAS Number | 5932-79-6 | [1] |
| Appearance | Colorless Liquid | [2] |
| Purity (typical) | >98.0% (GC) | [2] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
| Storage | Store at room temperature, below +30°C. |
Stock Solution Preparation:
For in vitro biological assays, it is recommended to prepare a concentrated stock solution in a suitable solvent.
-
Accurately weigh the desired amount of this compound.
-
Dissolve in 100% DMSO or absolute ethanol to a final concentration of 10-100 mM.
-
Vortex until the solution is clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Note on a Related Compound: 4-Hydroxy-2-nonenal (HNE)
It is critical to distinguish this compound from the structurally different and extensively studied lipid peroxidation product, 4-hydroxy-2-nonenal (HNE). HNE is a reactive aldehyde that acts as a signaling molecule in oxidative stress and inflammation, and it is involved in numerous pathological conditions.[4][5] this compound does not share this reactive aldehyde group and its biological roles are not as well-defined.
Application 1: Investigation of this compound as a Semiochemical in Insect Behavior (Exploratory)
Background:
Volatile organic compounds (VOCs) play a crucial role in insect communication and behavior. Straight-chain isomers of nonanol, such as n-nonanol and 1-nonanol, have been identified as components of insect volatile profiles that can be released under stress or are generated from the breakdown of cuticular hydrocarbons.[6][7][8] These compounds can act as repellents or attractants, influencing aggregation and oviposition behaviors. Given these findings, this compound, as a structural isomer, is a candidate for investigation as a semiochemical that may modulate insect behavior.
Experimental Objective:
To determine if this compound acts as a repellent or attractant to a model insect species (e.g., fruit fly, Drosophila melanogaster, or cockroach, Periplaneta americana).
Protocol: Two-Choice Olfactometer Assay
This protocol describes a standard behavioral assay to assess the preference of insects for a volatile chemical.
Materials:
-
Y-tube or T-tube olfactometer
-
Air pump with flow meter
-
Charcoal filter and humidification flask
-
Test insects (e.g., 20-30 adult fruit flies)
-
This compound
-
Solvent control (e.g., mineral oil or hexane)
-
Filter paper discs
Methodology:
-
Preparation of Test Substance: Prepare serial dilutions of this compound (e.g., 0.1%, 1%, 10% v/v) in a suitable volatile solvent like mineral oil or hexane.
-
Olfactometer Setup:
-
Connect the air pump to the charcoal filter and humidification flask to provide a clean, humidified air stream.
-
Split the air stream to flow through the two arms of the olfactometer at a constant rate (e.g., 100 mL/min).
-
Place the olfactometer in a controlled environment with uniform lighting and temperature, free from drafts.
-
-
Sample Application:
-
Apply a small, standardized volume (e.g., 10 µL) of the this compound dilution to a filter paper disc and place it in the sample chamber of one arm of the olfactometer.
-
Apply an equal volume of the solvent control to a filter paper disc and place it in the sample chamber of the other arm.
-
-
Insect Acclimation: Acclimate the test insects in a clean container for 30 minutes in the testing environment.
-
Behavioral Assay:
-
Introduce a single insect into the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) down one arm and remains there for a minimum period (e.g., 30 seconds).
-
If no choice is made within the time limit, it is recorded as "no choice."
-
After each trial, clean the olfactometer thoroughly with ethanol and distilled water and dry completely.
-
Rotate the position of the sample and control arms between trials to avoid positional bias.
-
Repeat the assay with a sufficient number of insects (n ≥ 20) for each concentration.
-
-
Data Analysis:
-
Calculate the Preference Index (PI) using the formula: PI = (N_t - N_c) / (N_t + N_c), where N_t is the number of insects choosing the this compound arm and N_c is the number of insects choosing the control arm.
-
A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference.
-
Use a chi-square test or a binomial test to determine if the observed distribution of choices is significantly different from a random 50:50 distribution.
-
Expected Outcome:
This experiment will determine if this compound has a statistically significant repellent or attractant effect on the tested insect species and at which concentrations this effect is most pronounced.
Diagram of Experimental Workflow:
Caption: Workflow for the two-choice olfactometer assay.
Application 2: Investigation of this compound as a Modulator of Voltage-Gated Sodium Channels (Hypothetical)
Background:
Long-chain alcohols are known to interact with the lipid bilayer of cell membranes and can modulate the function of integral membrane proteins, including ion channels. Studies on n-alcohols have shown an inhibitory effect on voltage-gated sodium channels (Na_v), with the potency of inhibition increasing with the carbon chain length up to a "cut-off" point at nonanol.[9][10] This suggests that a hydrophobic binding pocket of a specific size may be involved. While not specifically tested, this compound is a structural isomer of nonanol and could potentially modulate Na_v channel activity.
Experimental Objective:
To determine if this compound modulates the activity of a specific voltage-gated sodium channel subtype (e.g., Na_v1.2) expressed in a heterologous system.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure sodium currents from cells expressing Na_v channels.
Materials:
-
Cell line stably or transiently expressing the target Na_v channel (e.g., HEK293 cells with Na_v1.2)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (100 mM in DMSO)
-
Perfusion system for solution exchange
Methodology:
-
Cell Preparation: Plate the cells expressing the Na_v channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents.
-
-
Application of this compound:
-
Prepare working dilutions of this compound in the extracellular solution from the stock solution (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across all solutions, including the control.
-
Perfuse the cell with the control extracellular solution (containing vehicle) and record baseline currents using the voltage-clamp protocol.
-
Switch the perfusion to the solution containing the desired concentration of this compound. Allow 2-3 minutes for the solution to equilibrate.
-
Record the sodium currents in the presence of this compound.
-
Perform a washout by perfusing with the control solution again to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step for control, treatment, and washout conditions.
-
Construct current-voltage (I-V) relationship curves.
-
To quantify the effect, calculate the percentage of inhibition at a specific voltage (e.g., the voltage that elicits the maximum peak current).
-
If a dose-dependent inhibition is observed, generate a dose-response curve and calculate the IC₅₀ value.
-
Analyze the effects on channel gating properties (activation and inactivation curves) if sufficient data is collected.
-
Expected Outcome:
This experiment will reveal if this compound inhibits or potentiates the activity of the target Na_v channel, whether the effect is voltage-dependent, and the concentration range over which it is active.
Diagram of Logical Relationships in Ion Channel Modulation:
Caption: Conceptual diagram of this compound modulating ion channel function.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electrophysiological effects of 4-hydroxynonenal, an aldehydic product of lipid peroxidation, on isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic lipid peroxidation product, 4-hydroxy-2-nonenal, specifically inhibits decarboxylating dehydrogenases in the matrix of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. n-Alcohols inhibit voltage-gated Na+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. n-Alcohols Inhibit Voltage-Gated Na+ Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Industrial Applications of 4-Nonanol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial uses of 4-Nonanol and its isomers. The information is intended to guide researchers and professionals in leveraging the unique properties of these C9 alcohols in various applications.
Application: Frothing Agent in Froth Flotation
This compound and its isomers, as medium-chain fatty alcohols, are effective frothing agents in mineral processing, particularly in froth flotation. They play a crucial role in the separation of valuable minerals from gangue.
Principle: In froth flotation, air bubbles are introduced into a mineral slurry. The hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off. Frothers like this compound reduce the surface tension of water, facilitating the formation of stable, small bubbles, which is critical for efficient mineral recovery. The branched structure of isomers like this compound can influence the froth's properties, such as its stability and bubble size.
Advantages of this compound Isomers:
-
Effective Froth Generation: Creates a stable froth layer necessary for mineral separation.
-
Selectivity: Can contribute to the selective flotation of certain minerals by influencing the froth structure.
-
Cost-Effective: Offers a viable alternative to other commonly used frothers like methyl isobutyl carbinol (MIBC).
Quantitative Data: Frother Performance Comparison
| Frother Type | Typical Dosage ( g/tonne of ore) | Bubble Size (Sauter Mean Diameter, d32) | Froth Stability (Half-life, s) |
| This compound Isomers (estimated) | 50 - 150 | 1.0 - 1.5 mm | 30 - 60 |
| Methyl Isobutyl Carbinol (MIBC) | 25 - 100 | 0.8 - 1.2 mm | 20 - 40 |
| Pine Oil | 100 - 300 | 1.2 - 2.0 mm | 40 - 80 |
| Polypropylene Glycols (PPG) | 20 - 80 | 0.7 - 1.1 mm | 50 - 100 |
Note: Data for this compound isomers are estimated based on the performance of similar long-chain alcohols. Actual performance may vary depending on the specific isomer, ore type, and flotation conditions.
Experimental Protocol: Evaluation of this compound as a Frothing Agent
Objective: To determine the optimal dosage of a this compound isomer for the flotation of a specific ore and compare its performance against a standard frother (e.g., MIBC).
Materials:
-
Representative ore sample, ground to the desired particle size.
-
This compound isomer (e.g., this compound, 98% purity).
-
Standard frother (e.g., MIBC).
-
Collector (specific to the mineral of interest).
-
pH modifier (e.g., lime, soda ash).
-
Deionized water.
-
Laboratory flotation cell (e.g., Denver D-12).
Procedure:
-
Slurry Preparation:
-
Prepare a mineral slurry of a specific pulp density (e.g., 30% w/w) in the flotation cell using deionized water.
-
Adjust the pH of the slurry to the optimal level for the specific mineral separation using the pH modifier.
-
-
Reagent Conditioning:
-
Add the collector to the slurry and condition for a set period (e.g., 5 minutes) to allow for adsorption onto the mineral surfaces.
-
Add the desired concentration of the this compound isomer (or MIBC for the control experiment) and condition for a shorter period (e.g., 2 minutes).
-
-
Flotation:
-
Start the flotation cell agitator and introduce air at a controlled flow rate.
-
Collect the froth concentrate at specific time intervals (e.g., 0-2, 2-5, 5-10 minutes).
-
-
Analysis:
-
Dry and weigh the collected concentrate and the tailings.
-
Analyze the concentrate and tailings for the valuable mineral content using appropriate analytical techniques (e.g., AAS, ICP-OES).
-
Calculate the mineral recovery and grade for each experiment.
-
-
Optimization:
-
Repeat the experiment with varying concentrations of the this compound isomer to determine the optimal dosage that provides the best balance of recovery and grade.
-
Application: Precursor in Plasticizer Synthesis
Isomers of this compound are valuable precursors in the synthesis of non-phthalate plasticizers. These plasticizers are used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).
Principle: this compound is esterified with a dicarboxylic acid or its anhydride (e.g., phthalic anhydride, adipic acid) to produce a diester. This long-chain, branched ester acts as a plasticizer by embedding itself between the polymer chains, reducing intermolecular forces and allowing the chains to move more freely.
Experimental Protocol: Synthesis of Di(4-nonyl) Phthalate
Objective: To synthesize a diisononyl phthalate (DINP) isomer using this compound as the alcohol precursor.
Materials:
-
This compound.
-
Phthalic anhydride.
-
Esterification catalyst (e.g., tetrabutyl titanate).
-
Sodium carbonate solution (5% w/v).
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate.
-
Toluene (or other suitable solvent for azeotropic removal of water).
-
Rotary evaporator.
-
Standard laboratory glassware for organic synthesis (round-bottom flask, Dean-Stark trap, condenser, etc.).
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine phthalic anhydride and a molar excess of this compound (e.g., 1:2.2 molar ratio).
-
Add the catalyst (e.g., 0.1 mol% relative to phthalic anhydride) and toluene.
-
-
Esterification:
-
Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with the sodium carbonate solution (to remove unreacted phthalic anhydride and catalyst residues), deionized water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess this compound by vacuum distillation using a rotary evaporator.
-
The final product is the di(4-nonyl) phthalate plasticizer.
-
Characterization: The synthesized plasticizer can be characterized using techniques such as FT-IR spectroscopy (to confirm the presence of the ester functional group) and NMR spectroscopy (to confirm the structure).
Note on Biological Signaling Pathways
For the audience in drug development, it is crucial to clarify that This compound and its isomers are not known to be directly involved in specific cellular signaling pathways in the context of drug action or development.
A potential source of confusion may arise from the similarly named compound, 4-hydroxy-2-nonenal (HNE) . HNE is a well-researched alpha,beta-unsaturated aldehyde that is a product of lipid peroxidation and a known mediator of oxidative stress. HNE is a highly reactive molecule that modulates various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation, often by forming adducts with key signaling proteins.
It is important to distinguish between the industrial alcohol this compound and the endogenous signaling molecule 4-hydroxy-2-nonenal, as they have vastly different chemical structures and biological activities. Currently, there is no significant body of research to suggest that this compound isomers have specific interactions with cellular signaling cascades relevant to drug development. Their primary biological effect is more general, related to their properties as surfactants, which can lead to membrane disruption at high concentrations.
Analytical Protocol: Quantification of this compound by GC-MS
Objective: To quantify the concentration of a this compound isomer in a sample matrix.
Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the fragments, providing a unique mass spectrum for identification and quantification.
Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar DB-5ms or similar).
-
High-purity helium as the carrier gas.
-
Syringes for sample injection.
-
Standard of the this compound isomer of interest.
-
Solvent (e.g., hexane, dichloromethane).
-
Sample vials.
GC-MS Parameters (Typical):
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the this compound isomer in a suitable solvent at known concentrations.
-
Sample Preparation: Dilute the sample containing the this compound isomer in the same solvent to a concentration within the calibration range.
-
GC-MS Analysis:
-
Inject the standards and samples into the GC-MS system.
-
Acquire the data in full scan mode to identify the retention time and mass spectrum of the this compound isomer.
-
For quantitative analysis, select characteristic ions for Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound isomer against the concentration of the standards.
-
Determine the concentration of the this compound isomer in the samples by interpolating their peak areas on the calibration curve.
-
This document serves as a foundational guide. Researchers are encouraged to adapt and optimize these protocols for their specific materials and experimental conditions.
Troubleshooting & Optimization
Technical Support Center: 4-Nonanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-nonanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Grignard reaction and reduction of 4-nonanone.
Method 1: Grignard Synthesis of this compound
The Grignard synthesis of this compound typically involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with butanal.
Question: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Grignard synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting and improving your reaction yield.
1. Purity and Quality of Reagents and Solvents:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, starting materials, or solvent will quench the Grignard reagent, reducing the yield.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Purity of Magnesium: The surface of magnesium turnings can oxidize over time, forming a layer of magnesium oxide that prevents the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.
-
-
Purity of Butanal: Butanal can oxidize to butanoic acid on storage. The acidic proton of the carboxylic acid will quench the Grignard reagent.
-
Solution: Use freshly distilled butanal for the best results.
-
2. Reaction Conditions:
-
Temperature Control: The Grignard reaction is exothermic. If the temperature is too high, side reactions such as Wurtz coupling (formation of decane from two pentyl groups) can occur.
-
Solution: Control the rate of addition of butanal to the Grignard reagent to maintain a gentle reflux. Use an ice bath to cool the reaction if it becomes too vigorous.
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Solution: After the addition of butanal is complete, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature or with gentle heating to ensure completion.
-
3. Side Reactions:
-
Enolization of Butanal: Butanal has acidic α-protons. The Grignard reagent can act as a base and deprotonate butanal, forming an enolate. This consumes the Grignard reagent and reduces the yield of this compound.
-
Solution: Add the butanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
-
Formation of 4-Nonanone: The intermediate magnesium alkoxide of this compound can be oxidized to 4-nonanone by unreacted butanal in a process analogous to the Oppenauer oxidation.[1] This 4-nonanone can then react with another equivalent of the Grignard reagent to form a tertiary alcohol, or remain as a ketone impurity.
-
Solution: Ensure a slight excess of the Grignard reagent to drive the reaction to completion and minimize unreacted butanal.
-
Quantitative Data on Grignard Synthesis of this compound (Hypothetical Data):
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Diethyl Ether |
| Temperature | 35°C (reflux) | 25°C | 0°C (addition), then 25°C |
| Reaction Time | 1 hour | 2 hours | 2 hours |
| Yield of this compound | 65% | 75% | 85% |
This table presents hypothetical data for illustrative purposes, as specific comparative studies for this compound were not found in the search results. The trend reflects general principles of optimizing Grignard reactions.
Experimental Workflow for Grignard Synthesis of this compound:
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Reduction of 4-Nonanone
The reduction of 4-nonanone to this compound is a common alternative synthetic route.
Question: I am getting a low yield and/or impurities in the reduction of 4-nonanone to this compound. How can I optimize this reaction?
Answer:
The reduction of 4-nonanone is generally a high-yielding reaction. Low yields or the presence of impurities often point to issues with the choice of reducing agent, reaction conditions, or work-up procedure.
1. Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is effective for converting ketones to alcohols.[2] It is generally safe to use and can be handled in the presence of protic solvents like ethanol or methanol.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent.[3] While it will effectively reduce 4-nonanone, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions. For the simple reduction of a ketone, LiAlH₄ is often unnecessarily powerful and introduces more handling risks.
2. Reaction Conditions:
-
Solvent: For NaBH₄ reductions, methanol or ethanol are common solvents. The choice of solvent can influence the reaction rate.
-
Temperature: The reduction is typically carried out at room temperature or with gentle cooling (e.g., an ice bath) to control the initial exothermic reaction.
-
Stoichiometry of Reducing Agent: While one equivalent of NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure complete conversion.
3. Work-up Procedure:
-
Quenching: After the reaction is complete, the excess reducing agent and the borate esters formed must be decomposed. This is typically done by the careful addition of water or a dilute acid.
-
Extraction: The this compound product is then extracted into an organic solvent. Incomplete extraction can be a significant source of yield loss. Perform multiple extractions with a suitable solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery of the product.
Quantitative Data on the Reduction of 4-Nonanone (Hypothetical Data):
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH₄ | NaBH₄ | LiAlH₄ |
| Solvent | Methanol | Ethanol | Anhydrous Diethyl Ether |
| Temperature | 25°C | 0°C to 25°C | 0°C to 25°C |
| Reaction Time | 2 hours | 1 hour | 1 hour |
| Yield of this compound | 92% | 95% | >98% |
This table presents hypothetical data for illustrative purposes. While both reagents are effective, LiAlH₄ is generally more potent but requires more stringent reaction conditions.
Experimental Workflow for the Reduction of 4-Nonanone:
Caption: Workflow for the reduction of 4-nonanone to this compound.
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing this compound: Grignard reaction or reduction of 4-nonanone?
A1: The "better" method depends on the available starting materials and the desired scale of the reaction.
-
If you are starting from butanal and a pentyl halide, the Grignard synthesis is a direct one-pot method to construct the carbon skeleton and the alcohol functionality.
-
If 4-nonanone is readily available, the reduction method is typically simpler, higher-yielding, and produces fewer byproducts, making purification easier.
Q2: Can I use a different Grignard reagent, for example, butylmagnesium bromide and pentanal?
A2: Yes, the reaction of butylmagnesium bromide with pentanal will also yield this compound. The choice between the two Grignard routes (pentylmagnesium bromide + butanal vs. butylmagnesium bromide + pentanal) often depends on the cost and availability of the starting aldehydes and alkyl halides.
Q3: What are the main impurities I should look for in my final this compound product?
A3:
-
From Grignard Synthesis:
-
4-Nonanone: Formed from the oxidation of the intermediate alkoxide.
-
Decane: A Wurtz coupling byproduct from the pentylmagnesium bromide.
-
Unreacted butanal or pentanal.
-
-
From Reduction of 4-Nonanone:
-
Unreacted 4-nonanone: Due to incomplete reaction.
-
These impurities can typically be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) . This is effective for separating this compound from less volatile impurities and any high-boiling point solvents. For smaller scales or for removing closely related impurities, flash column chromatography on silica gel may also be employed.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound from 1-Bromopentane and Butanal
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopentane
-
Anhydrous diethyl ether
-
Butanal, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle bubbling. Gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Butanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of butanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Reduction of 4-Nonanone with Sodium Borohydride
Materials:
-
4-Nonanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 4-nonanone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol by rotary evaporation.
-
Add water to the residue and extract three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution by rotary evaporation to yield crude this compound.
-
If necessary, purify the product by vacuum distillation.
-
References
Technical Support Center: Overcoming Solubility Challenges with 4-Nonanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with 4-Nonanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
This compound is a secondary alcohol, a straight-chain aliphatic alcohol with nine carbon atoms and a hydroxyl (-OH) group on the fourth carbon.[1][2] It is a colorless liquid at room temperature with a mild, fatty odor.[2] Due to its long hydrocarbon chain, it is characterized by low water solubility.[2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5932-79-6 | [1][4][5] |
| Molecular Formula | C₉H₂₀O | [1][5] |
| Molecular Weight | 144.25 g/mol | [1][5] |
| Appearance | Colorless liquid | [2][4] |
| Density | 0.82 g/cm³ | [4][5] |
| Boiling Point | 192-195 °C | [4][5] |
| Melting Point | -6.15 °C (estimate) | [4][5] |
| Water Solubility | 0.374 g/L (insoluble) | [4][5] |
Q2: Why is my this compound not dissolving in my aqueous buffer?
The primary reason for the poor solubility of this compound in aqueous solutions is its molecular structure. It possesses a long, nonpolar (hydrophobic) nine-carbon chain and only a single polar (hydrophilic) hydroxyl group.[2][3] In water, a highly polar solvent, the hydrophobic chain disrupts the strong hydrogen bonding network between water molecules, making dissolution energetically unfavorable.[3][6] Generally, as the carbon chain length of an alcohol increases, its solubility in water decreases.[7][8]
Q3: My this compound dissolved initially but then precipitated out of solution. What happened?
This phenomenon, known as precipitation, often occurs when a solution becomes supersaturated. This can happen due to several factors:
-
Change in Temperature: The solubility of many compounds, including this compound, can be temperature-dependent.[7] A decrease in temperature after initial dissolution can lower the solubility limit, causing the excess solute to precipitate.
-
Solvent Evaporation: If you have a stock solution in a volatile organic solvent that is then diluted into an aqueous buffer, evaporation of the co-solvent can lead to precipitation.
-
Change in pH: While this compound is not ionizable, pH changes can affect other components in your experimental medium, indirectly influencing the stability of the solution.[6]
-
"Salting Out": The addition of high concentrations of salts to the aqueous buffer can decrease the solubility of nonpolar compounds like this compound, leading to precipitation.
Troubleshooting Guide: Enhancing this compound Solubility
If you are facing solubility issues with this compound, the following strategies can be employed. The choice of method will depend on the specific requirements of your experiment, such as acceptable solvent concentrations and potential interference with downstream assays.
Strategy 1: The Co-Solvent Approach
Using a water-miscible organic solvent, or "co-solvent," is a common and effective method to dissolve poorly soluble compounds.[9] The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the nonpolar this compound molecule.[9]
Commonly Used Co-solvents:
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Propylene glycol
-
Polyethylene glycol (PEG)
Workflow for Using a Co-Solvent
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5932-79-6: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 5932-79-6 [m.chemicalbook.com]
- 5. This compound | 5932-79-6 [chemicalbook.com]
- 6. ijpca.org [ijpca.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stabilizing 4-Nonanol Solutions for Long-Term Storage
Welcome to the Technical Support Center for 4-Nonanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and handling of this compound solutions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound solutions.
Q1: What are the initial signs of degradation in my this compound solution?
A1: Degradation of this compound, a secondary alcohol, can manifest through several observable changes. Visual indicators may include a change in color from colorless to a slight yellow tint, or the appearance of particulate matter in the solution. Chemically, degradation can lead to a decrease in purity, which can be confirmed using analytical techniques like Gas Chromatography with Flame Ionization Detection (GC-FID). A chromatogram of a degraded sample might show new impurity peaks or a decrease in the area of the main this compound peak.
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Cloudiness or precipitation in your this compound solution is often due to its low solubility in aqueous solutions or storage at improper temperatures. This compound is only sparingly soluble in water. If your experiment involves aqueous media, ensure the final concentration of any organic solvent used to dissolve the this compound is sufficient to maintain its solubility. If the solution has been stored at a low temperature, the precipitate may be the result of the compound falling out of solution. Gently warming the solution may redissolve the this compound, but it is crucial to verify its concentration and purity afterward.
Q3: I am observing inconsistent results in my experiments using a stored this compound solution. Could this be a stability issue?
A3: Yes, inconsistent experimental outcomes are frequently linked to the degradation of reagents. If your this compound solution has been stored for an extended period, especially at room temperature or with repeated exposure to air, it may have undergone oxidation.[1] It is also important to avoid multiple freeze-thaw cycles, which can degrade the solution.[1] To ensure reproducibility, it is best practice to use freshly prepared solutions or aliquots that have been stored under optimal conditions.
Q4: What are the optimal storage conditions for ensuring the long-term stability of this compound solutions?
A4: To maximize the shelf-life of this compound solutions, they should be stored in a cool, dark, and dry place.[1] For long-term storage, it is recommended to store solutions at low temperatures, such as -20°C.[1] The solution should be stored in a tightly sealed, airtight container, preferably made of amber glass, to protect it from light and atmospheric oxygen.[2][3] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.[1]
Data Presentation: Storage Conditions & Solvent Compatibility
For easy reference, the following tables summarize recommended storage conditions and suitable solvents for this compound.
Table 1: Recommended Long-Term Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation kinetics. |
| Light Exposure | Store in amber glass vials or in the dark. | Prevents photolytic degradation.[2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidation.[1] |
| Container | Tightly sealed, airtight glass containers. | Prevents evaporation and contamination.[2][3] |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles.[1] |
Table 2: Solvent Compatibility for this compound Solutions
| Solvent | Solubility | Notes |
| Ethanol | Good | A common solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Good | A versatile solvent for a wide range of compounds. |
| Methanol | Good | Suitable for preparing stock solutions. |
| Water | Sparingly soluble (0.374 g/L)[4] | Not recommended for preparing concentrated stock solutions. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound solutions.
Protocol 1: Accelerated Stability Testing of this compound Solutions
This protocol is designed to predict the long-term stability of a this compound solution by subjecting it to elevated stress conditions.
1. Materials:
- This compound solution in a chosen solvent (e.g., Ethanol).
- Amber glass vials with airtight caps.
- Temperature-controlled ovens or incubators.
- Gas Chromatograph with Flame Ionization Detector (GC-FID).
2. Procedure:
- Prepare a homogenous stock solution of this compound at the desired concentration.
- Aliquot the solution into several amber glass vials, ensuring a consistent volume in each.
- Tightly seal the vials. For enhanced protection against oxidation, consider purging the headspace with an inert gas before sealing.
- Divide the vials into different groups for storage at various temperatures (e.g., Room Temperature (25°C), 40°C, and 60°C).
- At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature group for analysis.
- Analyze the purity of the this compound in each sample using a validated GC-FID method (see Protocol 2).
- Record any changes in appearance (color, clarity) of the solutions.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each temperature.
- Use the data from the elevated temperatures to model the degradation kinetics and predict the shelf-life at the recommended storage temperature (e.g., -20°C or 4°C) using the Arrhenius equation.
Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC-FID)
This method is suitable for determining the purity of this compound and detecting the presence of degradation products.
1. Instrumentation:
- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for alcohol analysis (e.g., DB-5 or equivalent).[5]
2. Reagents:
- High-purity Helium or Nitrogen as the carrier gas.
- High-purity Hydrogen and Air for the FID.
- This compound reference standard of known purity.
- An appropriate solvent for sample dilution (e.g., Dichloromethane).[5]
3. GC-FID Conditions (Example):
- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 220°C.
- Hold at 220°C for 5 minutes.
- Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
- Injection Volume: 1 µL (split ratio 50:1).
4. Procedure:
- Prepare a standard solution of the this compound reference material at a known concentration.
- Prepare the test samples by diluting the stored this compound solutions to a similar concentration.
- Inject the standard solution to determine the retention time and response factor for this compound.
- Inject the test samples.
- Analyze the resulting chromatograms to determine the peak area of this compound and any impurity peaks.
5. Calculation:
- Calculate the purity of the this compound in the test samples by comparing its peak area to the total peak area of all components in the chromatogram (assuming all components have a similar response factor) or by using the response factor determined from the standard.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stabilization of this compound solutions.
References
Technical Support Center: Purification of Synthesized 4-Nonanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of synthesized 4-Nonanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The primary purification techniques for this compound, a secondary alcohol, are fractional vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?
A2: If this compound is synthesized through a Grignard reaction (e.g., reacting a propylmagnesium halide with hexanal), common impurities include unreacted starting materials like the aldehyde. These starting materials are typically more polar than the desired this compound product.[1] Other byproducts can also form depending on the specific reaction conditions.
Purification Methodologies and Troubleshooting
Fractional Vacuum Distillation
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points. Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent decomposition at atmospheric pressure.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is free of cracks or defects. Use a stirring mechanism, such as a magnetic stir bar, in the distilling flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[2]
-
System Evacuation: Before heating, evacuate the system to the desired pressure. This removes volatile impurities and prevents bumping upon heating.[3]
-
Heating: Gently heat the crude this compound. The temperature of the heating mantle should be set 20-30°C higher than the expected boiling point of the liquid at the operating pressure.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Completion: Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly reintroducing air.
Data Presentation: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~194-196 |
| 100 | ~140 |
| 50 | ~125 |
| 20 | ~105 |
| 10 | ~90 |
| 5 | ~75 |
| 1 | ~50 |
Note: These are estimated values. Actual boiling points may vary based on the purity of the sample and the accuracy of the pressure measurement. An interactive nomograph can be used for more precise estimations.[4][5][6]
Troubleshooting Guide: Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | No or ineffective boiling chips/stirring. | Use a magnetic stir bar for smooth boiling under vacuum.[2] |
| System heated too quickly. | Heat the distillation flask gradually. | |
| No Distillate at Expected Temperature | Vacuum leak in the system. | Check all joints and connections for leaks. Ensure all glassware is properly greased. |
| Thermometer placed incorrectly. | The top of the thermometer bulb should be level with the side arm of the distillation head. | |
| Product Decomposes | Distillation at atmospheric pressure. | Use vacuum distillation to lower the boiling point and prevent thermal degradation.[2] |
Experimental Workflow for Fractional Vacuum Distillation
Column Chromatography
Column chromatography is a highly effective method for purifying this compound, especially for removing more polar impurities such as unreacted starting materials from a Grignard synthesis.[1]
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common and effective stationary phase for purifying moderately polar compounds like this compound.[7][8]
-
Solvent System (Eluent) Selection: The ideal eluent is determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is commonly used. The goal is to achieve an Rf value of 0.2-0.4 for this compound.[9][10]
-
Column Packing: The column can be packed using a "dry pack" or "wet slurry" method. The wet slurry method is often preferred to minimize air bubbles and ensure a uniform packing.[7][11]
-
Sample Loading: The crude this compound can be loaded onto the column either as a concentrated solution in the eluent ("wet loading") or adsorbed onto a small amount of silica gel ("dry loading").[7]
-
Elution: The eluent is passed through the column. A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating a wide range of impurities.
-
Fraction Collection and Analysis: The eluent is collected in fractions, and each fraction is analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator.
Data Presentation: Illustrative TLC Data for this compound
| Hexane:Ethyl Acetate Ratio | Approximate Rf of this compound | Observation |
| 95:5 | ~0.25 | Good for initial separation from baseline impurities. |
| 90:10 | ~0.38 | Suitable for faster elution with good separation.[12] |
| 80:20 | ~0.55 | May result in co-elution with less polar impurities.[12] |
Note: These Rf values are illustrative and should be determined experimentally for each specific crude mixture.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for this compound.[9] |
| Improperly packed column (channeling). | Ensure the column is packed uniformly without air bubbles or cracks. A wet slurry packing method is recommended.[13] | |
| Product Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | Adjust the eluent composition. Decrease polarity if the product elutes too quickly, and increase it if it elutes too slowly.[12] |
| Streaking of Spots on TLC | Sample is too concentrated or contains insoluble material. | Dilute the sample before spotting on the TLC plate. Filter the crude sample if it contains solids. |
Experimental Workflow for Column Chromatography ```dot graph Column_Chromatography_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Select Solvent System\nvia TLC (Rf 0.2-0.4)"]; B [label="Pack Column with\nSilica Gel Slurry"]; C [label="Load Crude this compound\n(Wet or Dry Loading)"]; D [label="Elute with Solvent System\n(Isocratic or Gradient)"]; E [label="Collect Fractions"]; F [label="Analyze Fractions\nby TLC"]; G [label="Combine Pure Fractions"]; H [label="Remove Solvent via\nRotary Evaporator"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
avoiding common side reactions with 4-Nonanol
Welcome to the technical support center for 4-Nonanol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common side reactions during experiments involving this secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: As a secondary alcohol, this compound is susceptible to several side reactions depending on the experimental conditions. The most common include:
-
Oxidation: While the desired product is often the corresponding ketone (4-nonanone), over-oxidation or side reactions with harsh oxidizing agents can occur.
-
Dehydration: Under acidic and/or high-temperature conditions, this compound can lose a molecule of water to form a mixture of alkenes (nonenes).[1][2][3][4][5][6][7][8]
-
Ether Formation: In the presence of a strong base and an alkyl halide (Williamson ether synthesis), elimination reactions can compete with the desired ether formation, yielding alkenes.[9][10][11][12][13][14][15]
-
Esterification Issues: During Fischer esterification, the equilibrium nature of the reaction can lead to low yields, and the acidic catalyst can also promote dehydration.[16][17][18][19][20][21]
Q2: How can I minimize the formation of alkene byproducts during my reaction?
A2: Alkene formation is typically a result of dehydration or elimination. To minimize this:
-
Avoid high temperatures and strong acids: If your desired reaction does not require acidic conditions, maintain a neutral or basic environment. For reactions that do require acid, use the mildest possible acid catalyst and the lowest effective temperature.[1][3][6][7]
-
Choose appropriate reagents for ether synthesis: When performing a Williamson ether synthesis, use this compound to form the alkoxide and react it with a primary alkyl halide. Avoid using a 4-nonyl halide with an alkoxide, as this will favor elimination.[10][13][14]
-
Consider alternative methods for dehydration-prone reactions: For esterification, consider using milder methods that do not require strong acids, such as Steglich esterification.
Q3: My oxidation of this compound to 4-nonanone is giving low yields. What could be the cause?
A3: Low yields in the oxidation of secondary alcohols can be due to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the oxidizing agent may not be potent enough.
-
Over-oxidation (less common for secondary alcohols): While secondary alcohols are generally resistant to over-oxidation, very harsh conditions could potentially lead to C-C bond cleavage.
-
Side reactions: The choice of oxidizing agent and reaction conditions might be promoting other reaction pathways.
-
Workup issues: The product may be lost during the extraction or purification steps.
Q4: What is the best way to store and handle this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.
Troubleshooting Guides
Problem 1: Formation of Multiple Alkene Isomers During Dehydration
Symptoms:
-
GC-MS or NMR analysis of the product mixture shows the presence of multiple isomers of nonene.
-
The yield of the desired alkene isomer is lower than expected.
Possible Causes:
-
Carbocation Rearrangement: Acid-catalyzed dehydration of secondary alcohols proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation before elimination occurs, leading to different alkene products.[4]
-
Lack of Regioselectivity: The proton can be abstracted from different adjacent carbon atoms, leading to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products.[4]
Solutions:
-
Use a milder dehydrating agent: Reagents like phosphorus oxychloride (POCl₃) in pyridine can promote dehydration via an E2 mechanism, which avoids carbocation intermediates and thus rearrangements.[2]
-
Control Reaction Temperature: Higher temperatures can favor the formation of the more stable (Zaitsev) alkene. Carefully controlling the temperature may allow for better selectivity.
Problem 2: Low Yield in Williamson Ether Synthesis due to Elimination
Symptoms:
-
The primary byproduct detected is an alkene (nonene).
-
The yield of the desired ether is significantly reduced.
Possible Causes:
-
Steric Hindrance: As a secondary alcohol, the corresponding 4-nonyl halide is sterically hindered, which favors the E2 elimination pathway over the SN2 substitution required for ether synthesis.[10][13][14]
-
Strongly Basic Conditions: The alkoxide is a strong base, which can readily abstract a proton from a carbon adjacent to the leaving group, leading to elimination.[15]
Solutions:
-
Reverse the Roles of Nucleophile and Electrophile: The most effective solution is to use this compound to form the sodium 4-nonoxide (the nucleophile) and react it with a primary alkyl halide (the electrophile). This minimizes steric hindrance at the electrophilic carbon and favors the SN2 reaction.[13]
-
Use a Milder Base: If possible, use a weaker base to form the alkoxide, although this may slow down the desired reaction.
-
Lower the Reaction Temperature: Lower temperatures generally favor substitution over elimination.[14]
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Nonanone using a Mild Oxidizing Agent
This protocol describes a green oxidation method using a heterogeneous catalyst.[22]
Materials:
-
This compound
-
Nanocrystalline titanium (IV) oxide (TiO₂)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Polyethylene glycol (PEG-400)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), PEG-400 (3 mL), and 30% aqueous H₂O₂ (1 mmol).
-
Add nanocrystalline TiO₂ (10 mol%) to the mixture.
-
Heat the reaction mixture to 70-75 °C in an oil bath with continuous stirring.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete (approximately 6 hours), add an excess of deionized water and continue stirring at room temperature for 2 hours.
-
If the product is a solid, it can be collected by filtration. If it is a liquid, extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Protocol 2: Dehydration of this compound to Alkenes with Controlled Regioselectivity
This protocol utilizes phosphorus oxychloride to favor the formation of the Zaitsev product and avoid carbocation rearrangements.[2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add pyridine (2 eq) to the solution with stirring.
-
Add POCl₃ (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide a general overview of how reaction conditions can influence the product distribution in common reactions involving secondary alcohols like this compound. The values are illustrative and can vary based on the specific substrate and reagents used.
Table 1: Influence of Temperature on Dehydration of Secondary Alcohols
| Temperature | % Zaitsev Alkene | % Hofmann Alkene |
| Low | Lower | Higher |
| High | Higher | Lower |
Table 2: Effect of Substrate Choice on Williamson Ether Synthesis with a Secondary Alkoxide
| Alkyl Halide | % Ether (SN2) | % Alkene (E2) |
| Primary | High | Low |
| Secondary | Low | High |
| Tertiary | Very Low | Very High |
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Decision tree for troubleshooting alkene byproducts.
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. gdckulgam.edu.in [gdckulgam.edu.in]
- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Temperature for 4-Nonanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperatures when working with 4-Nonanol. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the dehydration of this compound to 4-nonene?
The optimal temperature for the dehydration of this compound is influenced by the catalyst used. In vapor-phase dehydration using an aluminum oxide catalyst, a temperature of around 300°C is suitable for secondary alcohols like this compound.[1] Using other catalysts such as hafnium triflate (Hf(OTf)4), high conversions of over 99% with octene yields of 93% can be achieved at 150°C for similar secondary alcohols.[2] It is crucial to carefully control the temperature to minimize side reactions.
Q2: What temperature range is recommended for the Williamson ether synthesis using this compound?
For a conventional Williamson ether synthesis, a temperature range of 50-100°C is typically employed, with the reaction taking 1-8 hours to complete. However, microwave-assisted synthesis can significantly reduce reaction times. For a similar secondary alcohol, an optimal temperature of 123°C with a 3-minute reaction time has been reported using microwave irradiation.[3]
Q3: At what temperature can this compound be oxidized to 4-nonanone?
The oxidation of secondary alcohols to ketones can be achieved under mild conditions. Using catalysts like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) and 2,6-lutidine as a base in acetonitrile, this compound can be converted to 4-nonanone at room temperature with high isolated yields (80-95%).[4] Other methods, such as using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), also proceed at or near room temperature.[5]
Q4: What is the ideal temperature for the esterification of this compound with acetic acid?
The esterification of alcohols is an equilibrium-driven reaction. The reaction temperature influences the equilibrium conversion. For the esterification of a similar alcohol (nopol) with acetic acid, the equilibrium conversion increased from 63% at 50°C to 75% at 80°C.[6] Therefore, a temperature in the range of 70-90°C is generally recommended to achieve a reasonable reaction rate and conversion.[7]
Q5: How does temperature affect the reaction of this compound with thionyl chloride to form 4-chlorononane?
The reaction of secondary alcohols with thionyl chloride can often be performed at low temperatures to control reactivity and minimize side reactions. A common starting temperature is 0°C.[8] The reaction can then be allowed to proceed at room temperature. For certain substrates, temperatures can range from 20 to 200°C depending on the specific conditions and catalysts used.[9][10]
Troubleshooting Guides
Issue 1: Low Yield in Dehydration of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Temperature | Optimize the temperature. Start with a literature value (e.g., 300°C for alumina catalyst) and perform small-scale experiments at ±20°C to find the optimal point. | Dehydration is temperature-sensitive. Too low a temperature will result in a slow reaction and incomplete conversion. Too high a temperature can lead to charring and undesired side products. |
| Carbocation Rearrangement | Use a milder dehydration method or a catalyst that favors a specific mechanism. Consider converting the alcohol to a better leaving group (e.g., tosylate) followed by elimination. | Secondary carbocations formed during E1 dehydration can rearrange to more stable carbocations, leading to a mixture of alkene isomers and reducing the yield of the desired 4-nonene.[11][12] |
| Catalyst Inactivity | Ensure the catalyst is fresh or properly activated. For solid catalysts like alumina, ensure it has been activated by heating to remove adsorbed water. | A deactivated catalyst will lead to poor conversion rates. |
Issue 2: Formation of Side Products in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Step | Rationale |
| Elimination Reaction | Use a primary alkyl halide if possible. If a secondary alkyl halide must be used with the 4-nonoxide, maintain the temperature at the lower end of the recommended range (50-60°C). | The Williamson ether synthesis is an SN2 reaction. Higher temperatures can favor the competing E2 elimination reaction, especially with sterically hindered secondary alkoxides like 4-nonoxide, leading to the formation of alkenes. |
| Incomplete Deprotonation | Ensure complete deprotonation of this compound before adding the alkyl halide. Use a strong base like sodium hydride. | Unreacted this compound can act as a nucleophile, leading to side reactions or remaining as an impurity. |
Issue 3: Incomplete Oxidation to 4-Nonanone
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Oxidizing Agent | Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. | Ensuring a stoichiometric excess of the oxidizing agent can drive the reaction to completion. |
| Low Reaction Temperature | While many modern methods work at room temperature, if the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be necessary, depending on the stability of the oxidant. | Increasing the temperature can increase the reaction rate. However, be cautious as it can also lead to over-oxidation or decomposition of some reagents. |
Data Presentation
Table 1: Recommended Temperature Ranges for Common this compound Reactions
| Reaction | Reagents/Catalyst | Temperature Range (°C) | Notes |
| Dehydration | Aluminum Oxide | 250 - 350 | Vapor phase reaction.[1] |
| Dehydration | Hf(OTf)4 | ~150 | High conversion and yield.[2] |
| Williamson Ether Synthesis | NaH, Alkyl Halide | 50 - 100 | Conventional heating. |
| Williamson Ether Synthesis | NaH, Alkyl Halide | ~123 | Microwave-assisted.[3] |
| Oxidation | ABNO, 2,6-lutidine | Room Temperature | High yields.[4] |
| Esterification | Acetic Acid, Acid Catalyst | 50 - 90 | Equilibrium-driven; higher temperature favors product.[6][7] |
| Chlorination | Thionyl Chloride | 0 - Room Temperature | Good control over reactivity.[8] |
Experimental Protocols
Protocol 1: Dehydration of this compound to 4-Nonene using a Solid-Phase Catalyst
-
Catalyst Preparation: Pack a tube furnace with activated alumina.
-
System Setup: Connect a syringe pump to the inlet of the tube furnace and a collection flask to the outlet, which should be placed in an ice bath.
-
Reaction: Heat the furnace to the desired temperature (e.g., 300°C).
-
Addition of Reactant: Slowly feed this compound into the furnace using the syringe pump.
-
Product Collection: Collect the distillate, which will contain 4-nonene and water.
-
Purification: Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous MgSO4), and purify by distillation.
Protocol 2: Microwave-Assisted Williamson Ether Synthesis of a 4-Nonyl Ether
-
Alkoxide Formation: In a microwave-safe reaction vessel, dissolve this compound in a suitable anhydrous solvent (e.g., THF). Add sodium hydride (NaH) portion-wise at 0°C and stir until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the desired alkyl halide to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 123°C and the reaction time to 3 minutes.[3]
-
Workup: After the reaction, cool the vessel and quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over a drying agent, and purify by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 3. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 4. Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 10. WO2007028761A1 - Method for chlorinating alcohols - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Peak Tailing in 4-Nonanol Gas Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 4-Nonanol.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak's asymmetry is skewed, with the latter half being broader than the front half. For a polar analyte like this compound, this is a common problem that can significantly compromise the accuracy and precision of quantitative analysis by making peak integration difficult and reducing resolution from adjacent peaks.
Q2: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shapes. What is the likely cause?
A2: This phenomenon strongly indicates a chemical interaction between the polar hydroxyl group of this compound and active sites within your GC system.[1] The primary culprits are exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column's stationary phase, or glass wool packing.[1] These active sites can form hydrogen bonds with the alcohol, causing a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailing peak.[1]
Q3: Can my choice of GC column affect the peak shape of this compound?
A3: Absolutely. The stationary phase of the column is a critical factor. For polar compounds like alcohols, a polar stationary phase is generally recommended to achieve good separation and peak shape.[2] Using a column that is not sufficiently inert can lead to interactions with the alcohol's hydroxyl group, causing peak tailing.[1] Highly inert columns are crucial for obtaining symmetrical peaks with active compounds.
Q4: What is derivatization, and can it help improve the peak shape of this compound?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For alcohols like this compound, silylation is a common derivatization technique. This process replaces the active hydrogen in the hydroxyl group with a less polar silyl group, which reduces the molecule's polarity and its potential for unwanted interactions with active sites in the GC system.[3][4] This typically results in sharper, more symmetrical peaks.[3]
Q5: Could my injection technique be causing peak tailing for this compound?
A5: Yes, improper injection technique can lead to peak shape issues. Overloading the column with too much sample can cause peak tailing or fronting.[5] Additionally, a slow injection speed can sometimes contribute to peak broadening and tailing.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Guide 1: Initial System Check and Inlet Maintenance
If you observe peak tailing for this compound, the inlet system is the first and most common place to investigate.
Question: I'm observing peak tailing with my this compound standard. Where should I start troubleshooting?
Answer: Always begin with basic inlet maintenance, as the inlet is a frequent source of activity and contamination that can cause peak tailing for polar analytes.
Troubleshooting Steps:
-
Replace the Inlet Liner and Septum: Even if they appear clean, liners and septa can harbor active silanol sites.[1] Using a fresh, deactivated liner is crucial for good peak shape with sensitive compounds like this compound.
-
Check for Leaks: Ensure all fittings and connections around the inlet are leak-free. Leaks can affect carrier gas flow and lead to peak shape distortion.
-
Inspect the O-ring: A worn or damaged O-ring on the liner can also be a source of leaks or contamination.
Guide 2: Column-Related Issues
If inlet maintenance does not resolve the peak tailing, the issue may lie with the GC column itself.
Question: I've performed inlet maintenance, but the this compound peak is still tailing. What's the next step?
Answer: The next step is to assess the condition and installation of your GC column.
Troubleshooting Steps:
-
Column Trimming: The front section of the column can accumulate non-volatile residues and become active over time. Trimming 15-20 cm from the column inlet can remove this contaminated section and often restores peak shape.[5]
-
Proper Column Installation: An improperly installed column can create dead volume or turbulence in the carrier gas flow path, leading to peak tailing.[1] Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.
-
Column Conditioning: If the column has been sitting unused or has been exposed to oxygen at high temperatures, it may need to be reconditioned. Follow the manufacturer's instructions for conditioning your specific column.
Guide 3: Method and Column Selection Optimization
If the problem persists after addressing system and column hardware, your analytical method or column choice may need optimization.
Question: I've checked my inlet and column, but the peak tailing for this compound continues. What else can I do?
Answer: At this stage, you should review your GC method parameters and evaluate if your current column is suitable for this compound analysis.
Troubleshooting Steps:
-
Column Selection: this compound is a polar molecule due to its hydroxyl group. Therefore, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a good choice for alcohol analysis.[2][6]
-
Inlet Temperature: While a higher inlet temperature is generally used to ensure complete vaporization, excessively high temperatures can sometimes cause degradation of thermally sensitive compounds. For alcohols, an inlet temperature of 250 °C is a common starting point. If you suspect degradation, try lowering the inlet temperature in increments of 10-20 °C.
-
Oven Temperature Program: A slow oven ramp rate can sometimes exacerbate peak tailing. Conversely, a ramp that is too fast can lead to poor resolution. You may need to optimize the temperature program for your specific application.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type. Suboptimal flow rates can lead to band broadening and peak tailing.
Data Presentation
The choice of a GC column has a significant impact on the retention and potential for good peak shape of this compound. The following table summarizes the Kovats retention indices for this compound on different types of stationary phases. A higher retention index on a polar column indicates a stronger interaction, which is desirable for good separation of polar analytes.
| Stationary Phase Type | Polarity | Kovats Retention Index (I) for this compound | Reference |
| HP-5 | Non-polar | 1078 | [7] |
| Innowax | Polar | 1467 - 1479 | [7] |
Table 1. Kovats Retention Indices of this compound on Polar and Non-Polar GC Columns.
Experimental Protocols
The following is a recommended starting GC method for the analysis of this compound. This protocol should be optimized for your specific instrument and application.
Recommended GC Method for this compound Analysis
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: e.g., Agilent J&W DB-WAX UI, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio). The split ratio may need to be optimized based on sample concentration.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting peak tailing in this compound gas chromatography.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Common root causes of peak tailing for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. Shouldered Ethanol Peak? - Chromatography Forum [chromforum.org]
- 7. This compound [webbook.nist.gov]
Technical Support Center: Addressing Matrix Effects in 4-Nonanol Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the mass spectrometry analysis of 4-Nonanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][4]
Q2: What causes matrix effects in LC-MS analysis?
A2: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are primarily caused by interfering components in the sample matrix that co-elute with the analyte of interest, in this case, this compound. These interferences can affect the ionization process in several ways:
-
Competition for Ionization: Co-eluting compounds can compete with this compound for the available charge in the ion source, leading to a reduction in the analyte's signal (ion suppression).[1][3]
-
Alteration of Droplet Properties: In electrospray ionization (ESI), matrix components can change the viscosity and surface tension of the droplets, which in turn affects the efficiency of droplet evaporation and the release of gas-phase ions.[1][5]
-
Ion Pairing: Some matrix components can form ion pairs with the analyte, reducing its ionization efficiency.[1]
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[6][7]
-
Inaccurate quantification, leading to high variability in concentration measurements.[6][7]
-
Non-linear calibration curves.[8]
-
Inconsistent peak areas for quality control (QC) samples.[9]
Q4: How can I detect and quantify matrix effects for this compound?
A4: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike Method: This quantitative method involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[6][8] A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column.[6][10] A blank matrix extract is then injected. Any fluctuation in the baseline signal of this compound at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving matrix effects in your this compound mass spectrometry experiments.
Problem: I suspect matrix effects are impacting my this compound quantification.
Solution:
-
Confirm the Presence of Matrix Effects: Utilize the post-extraction spike method or the post-column infusion method as described in the FAQs to confirm if matrix effects are present and to understand their nature (suppression or enhancement).
-
Mitigate the Matrix Effects: Based on the severity and nature of the effects, choose one or a combination of the following strategies.
Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Preparation | Remove interfering matrix components before analysis. | Can significantly reduce or eliminate matrix effects. | Can be time-consuming and may lead to analyte loss.[10] |
| Chromatographic Separation | Optimize the separation of this compound from interfering compounds. | Reduces co-elution and associated matrix effects. | Method development can be lengthy.[10] |
| Stable Isotope Dilution (SID) | Use a stable isotope-labeled internal standard (e.g., this compound-d_x_) that co-elutes and experiences similar matrix effects as the analyte. | Considered the gold standard for correcting matrix effects; highly accurate and precise.[10][11] | Labeled standards can be expensive or not commercially available.[11] |
| Standard Addition | The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample matrix. | Compensates for matrix effects by calibrating in the presence of the matrix.[12][13] | Requires more sample and can be labor-intensive.[10] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is similar to the sample matrix. | Can effectively compensate for matrix effects. | Finding a suitable blank matrix can be challenging, especially for endogenous compounds.[10] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | Simple and can be effective if the analyte concentration is high enough.[6][10] | May reduce the analyte signal below the limit of quantification.[6] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
This compound standard solution of a known concentration.
-
Blank matrix (e.g., plasma, tissue homogenate) that does not contain this compound.
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the this compound standard solution from Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no significant matrix effect.
-
Protocol 2: Standard Addition Method for this compound Quantification
Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects.
Materials:
-
Sample containing an unknown concentration of this compound.
-
This compound standard solution of a known concentration.
-
LC-MS system.
Procedure:
-
Prepare a Series of Spiked Samples:
-
Divide the unknown sample into at least four equal aliquots.
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing known concentrations of the this compound standard. For example, if your expected sample concentration is around 50 ng/mL, you might add 0, 25, 50, and 100 ng/mL of the standard.
-
-
Analyze Samples: Inject all prepared samples into the LC-MS system and record the peak area for this compound.
-
Construct a Calibration Curve:
-
Plot the measured peak area on the y-axis against the added concentration of the this compound standard on the x-axis.
-
-
Determine the Unknown Concentration:
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ub-ir.bolton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. Standard addition - Wikipedia [en.wikipedia.org]
- 13. alpha-measure.com [alpha-measure.com]
Technical Support Center: Safe Disposal of 4-Nonanol Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nonanol waste. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
A1: this compound is a secondary alcohol with the chemical formula C9H20O.[1] Its waste is considered hazardous primarily because it is a combustible liquid.[2] Additionally, like many alcohols, product wastes containing more than 10% alcohol are generally regarded as ignitable hazardous waste.[3] It is also classified as a substance that causes serious eye irritation.[1] Therefore, it must be managed according to hazardous waste regulations.
Q2: Can I pour this compound waste down the drain or dispose of it in the regular trash?
A2: No. Under no circumstances should this compound, a non-halogenated organic solvent, be poured down the drain or mixed with regular trash.[4] Disposing of solvents and other hazardous chemicals via the sewer system is illegal and can harm the environment.[5][6][7] All this compound waste must be collected and disposed of as hazardous chemical waste.[4]
Q3: How should I collect and store this compound waste in the lab?
A3: this compound waste should be collected at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8] Store the waste in a properly labeled, leak-proof container with a tightly sealed cap.[4] The storage area must be well-ventilated and equipped with secondary containment to catch any potential spills.[4][8] Because this compound is a flammable liquid, it is best stored in a dedicated fire-rated cabinet.[4][8]
Q4: What are the specific requirements for labeling a this compound waste container?
A4: Before any waste is added, the container must have a "Hazardous Waste" label affixed.[4] The label must clearly list all chemical constituents and their estimated percentages.[4][6] For example, "this compound Waste, 100%" or "Waste Non-Halogenated Solvents: this compound (~80%), Acetone (~20%)". You must also record the date when waste was first added to the container (the accumulation start date).[8]
Q5: What other chemicals should I strictly avoid mixing with this compound waste?
A5: Proper segregation of chemical waste is crucial.[7] Do NOT mix this compound waste with the following:
-
Halogenated Solvents: (e.g., dichloromethane, chloroform). Mixing these increases disposal complexity and cost.[4][9]
-
Acids, Bases, and Oxidizers: Avoid mixing with incompatible materials like acids, bases, or oxidizers to prevent dangerous chemical reactions.[4][9]
-
Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams.[4]
-
Reactive Metals and Reagents: Alcohols can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[10]
Q6: The original this compound container is unavailable or damaged. What type of container should I use for waste collection?
A6: Use a clean, leak-proof container that is chemically compatible with this compound.[5][11] High-density polyethylene (HDPE) carboys or bottles are often suitable for solvent waste. If reusing a container, ensure it has been thoroughly rinsed (triple rinsed) and dried, and completely deface the original label before applying the new hazardous waste label.[6][9] The container must have a secure, screw-top cap.[4]
Q7: How long can I accumulate this compound waste in my laboratory?
A7: The maximum accumulation time is dictated by regulations such as the EPA's Subpart K for academic laboratories.[5][12] A hazardous waste professional must remove the waste container from the laboratory no later than six to twelve months after the accumulation start date, even if the container is not full.[12] However, you should request a waste pickup as soon as a container is full to keep accumulated volumes to a minimum.[8][13]
Troubleshooting Guides
Issue: I accidentally mixed this compound with a halogenated solvent (e.g., dichloromethane).
-
Solution: Stop adding any further waste to the container. The mixture must now be treated as halogenated organic waste. Re-label the container immediately to accurately reflect all components and their estimated percentages. Ensure the new label clearly indicates it contains halogenated waste. Consult your institution's Environmental Health and Safety (EHS) department for any specific additional steps.
Issue: I accidentally added an acid or oxidizer to my this compound waste container.
-
Solution: This can create a dangerous situation.
-
Do not cap the container tightly if you suspect a reaction is occurring (e.g., gas evolution, heat).
-
If it is safe to do so, place the container in a chemical fume hood and ensure it is in secondary containment.
-
Alert your colleagues and laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately for guidance. Do not attempt to neutralize the mixture yourself.
-
Issue: I found a very old, unlabeled container of liquid that I suspect is this compound waste.
-
Solution: Treat the contents as unknown hazardous waste. Do not attempt to open it if the cap is stuck or if crystals have formed around the lid. Label the container "Caution: Unknown Hazardous Waste" and include any information you have about its possible identity and origin. Contact your EHS office immediately for assistance with identification and disposal.[8]
Data and Properties
Table 1: Physical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 193 °C | [2] |
| Flash Point | 74 °C | [2] |
| GHS Hazard Statements | H227: Combustible liquid, H319/H320: Causes serious eye irritation | [1][2] |
Table 2: General Regulatory Guidelines for Laboratory Hazardous Waste
| Regulation Aspect | Guideline | Source |
| Waste Segregation | Segregate non-halogenated solvents from halogenated, acids, bases, oxidizers, and aqueous waste. | [4][8][9] |
| Container Status | Must be kept tightly closed except when adding waste. | [6][8] |
| Satellite Accumulation Area (SAA) Volume Limit | At most 25 gallons of chemical waste in laboratories. | [8] |
| Maximum Accumulation Time (Academic Labs) | 6 to 12 months from the start date on the label. | [5][12] |
| Drain Disposal | Prohibited for hazardous chemicals, including flammable solvents. | [5][6][7] |
Experimental Protocols
Protocol 1: Standard Procedure for Accumulation and Disposal of this compound Waste
-
Container Selection: Obtain a clean, chemically compatible container with a secure screw-top cap from your EHS department or stockroom.[4]
-
Labeling: Before use, affix a "Hazardous Waste" label. Fill in your name, lab location, and the date you are starting the container.[4]
-
Waste Collection: Collect only this compound and other compatible non-halogenated organic solvent waste in this container.[4]
-
Content Management: Each time you add waste, update the contents list on the label with the chemical name and estimated volume or percentage.[8]
-
Storage: Keep the container tightly capped and stored in your designated, secondary-contained SAA.[8] If possible, use a flammable-liquids storage cabinet.[4]
-
Filling Level: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Request Pickup: Once the container is full or approaching its maximum accumulation date, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[13]
Protocol 2: Spill Cleanup Procedure for this compound
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (<100 mL) that you are trained and comfortable cleaning up, proceed with the following steps. For large spills, or if you feel it is unsafe, evacuate the area and contact your institution's emergency response team.[4]
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not already in a fume hood, increase ventilation to the room if possible.
-
Containment: Contain the spill by surrounding the area with an inert absorbent material such as vermiculite, sand, or a commercial solvent spill pad.[4]
-
Absorption: Apply the absorbent material to the spill, working from the outside in.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools (e.g., plastic scoop) and place it into a sealable, labeled container for disposal as hazardous waste.[4]
-
Decontamination: Wipe the spill area with a cloth dampened with soapy water.
-
Disposal: Label the container "Spill Debris containing this compound" and dispose of it, along with the contaminated gloves and any other cleaning materials, as hazardous waste.[6]
Visualizations
Caption: Workflow for the safe accumulation and disposal of this compound waste.
Caption: Decision tree for responding to a this compound laboratory spill.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5932-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. NONANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Technical Support Center: Handling and Storage of 4-Nonanol
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the proper handling and storage of 4-Nonanol, thereby preventing its degradation and maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry place. Specific temperature recommendations can vary by supplier, but a general guideline is to store it at room temperature, with some sources suggesting storage at temperatures below +30°C. For extended periods, refrigeration at 2-8°C may be considered to minimize any potential degradation.
Q2: What type of container should I use to store this compound?
A2: this compound should be stored in a tightly sealed, airtight container to prevent exposure to air and moisture. Glass bottles, particularly amber glass to protect from light, are a suitable choice. Ensure the container cap is secure to prevent the ingress of contaminants.
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors that can lead to the degradation of this compound are:
-
Oxidation: As a secondary alcohol, this compound is susceptible to oxidation, which can convert it into a ketone (4-nonanone). This process can be accelerated by the presence of oxidizing agents, heat, and light.
-
Elevated Temperatures: High temperatures can increase the rate of chemical degradation.
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy for photochemical degradation.
-
Contamination: Contaminants can act as catalysts for degradation reactions.
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to a vigorous reaction and accelerate the degradation of the alcohol. It is crucial to store this compound away from such chemicals.
Q5: How can I tell if my this compound has degraded?
A5: Signs of degradation may include a change in appearance, such as the development of a yellowish tint or the formation of a precipitate. A change in odor may also indicate the presence of degradation products. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) are recommended to identify and quantify any impurities.
Troubleshooting Guides
Issue 1: Unexpected experimental results or lack of reproducibility.
-
Possible Cause: Degradation of the this compound reagent may be affecting its purity and reactivity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been stored according to the recommended guidelines (cool, dry, dark, and in a tightly sealed container).
-
Visual Inspection: Examine the liquid for any changes in color or the presence of particulate matter.
-
Analytical Confirmation: If degradation is suspected, it is advisable to re-analyze the purity of the this compound using a suitable analytical method like GC-MS.
-
Use a Fresh Aliquot: If possible, use a fresh, unopened container of this compound to repeat the experiment and compare the results.
-
Issue 2: Visible changes in the this compound liquid (e.g., color change, cloudiness).
-
Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation or contamination.
-
Troubleshooting Steps:
-
Cease Use: Do not use the suspect reagent in any critical experiments.
-
Segregate: Isolate the container to prevent accidental use.
-
Analytical Identification: If necessary for investigation, an analysis (e.g., GC-MS, FTIR) can be performed to identify the degradation products.
-
Proper Disposal: Dispose of the degraded chemical according to your institution's hazardous waste disposal procedures.
-
Review Handling Practices: Re-evaluate your lab's handling and storage procedures to prevent future occurrences.
-
Quantitative Data on Storage and Stability
The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that the shelf life is an estimate and can be affected by the specific storage conditions and handling practices.
| Parameter | Condition | Recommended Value/Action | Expected Shelf Life (unopened) |
| Storage Temperature | Long-term | Room Temperature (<30°C) | 2-3 years |
| Refrigerated | 2-8°C | ||
| Atmosphere | General Storage | Tightly sealed container | - |
| For extended stability | Inert gas (e.g., Argon, Nitrogen) blanket | > 5 years | |
| Light Exposure | General Storage | Amber glass container or stored in the dark | - |
| Incompatible Materials | Store away from strong oxidizing agents | - |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
2. Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Temperature and humidity-controlled stability chambers
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Fourier-Transform Infrared Spectrometer (FTIR)
3. Procedure:
-
Initial Analysis (Time 0):
-
Take an initial sample of the this compound from a fresh, unopened container.
-
Perform GC-MS analysis to determine the initial purity and identify any existing minor impurities.
-
Perform FTIR analysis to obtain the initial infrared spectrum, paying close attention to the hydroxyl (-OH) and carbonyl (C=O) stretching regions.
-
-
Sample Preparation for Stability Study:
-
Aliquot the this compound into several amber glass vials, filling them to minimize headspace.
-
Tightly seal the vials. For some conditions, you may want to blanket the headspace with an inert gas like argon before sealing.
-
-
Storage Conditions:
-
Long-Term Storage: Store a set of vials at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Accelerated Storage: Store another set of vials at an accelerated storage condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Light Exposure: Expose a set of vials to a controlled light source (as per ICH Q1B guidelines) while keeping a control set in the dark at the same temperature.
-
-
Time Points for Analysis:
-
Accelerated Study: Analyze samples at 0, 1, 3, and 6 months.
-
Long-Term Study: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform GC-MS analysis to determine the purity of this compound and identify and quantify any new peaks corresponding to degradation products (e.g., 4-nonanone).
-
Perform FTIR analysis and compare the spectrum to the initial spectrum. Look for a decrease in the intensity of the -OH band and the appearance or increase in the intensity of a C=O band (around 1715 cm⁻¹), which would indicate oxidation to a ketone.
-
4. Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and quantify the major degradation products.
-
Determine the rate of degradation under each condition.
-
Based on the data, establish a recommended re-test date or shelf life.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Troubleshooting logic for suspected this compound degradation.
Validation & Comparative
A Comparative Guide to 4-Nonanol and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of the Physicochemical Properties, Biological Activities, and Toxicological Profiles of Key Nonanol Isomers
This guide provides a comprehensive comparison of 4-nonanol with its structural isomers, including 1-nonanol, 2-nonanol, 3-nonanol, 5-nonanol, and the branched-chain isomer 3,5,5-trimethyl-1-hexanol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate informed decisions in experimental design and chemical selection.
Physicochemical Properties: A Tabulated Comparison
The structural arrangement of the hydroxyl group along the nonane backbone significantly influences the physicochemical properties of nonanol isomers. These differences, summarized in the table below, can impact their solubility, reactivity, and interactions within biological systems.
| Property | 1-Nonanol | 2-Nonanol | 3-Nonanol | This compound | 5-Nonanol | 3,5,5-Trimethyl-1-hexanol |
| CAS Number | 143-08-8[1][2] | 628-99-9[2] | 624-51-1 | 5932-79-6 | 623-93-8 | 3452-97-9 |
| Boiling Point (°C) | 214 - 215[1] | 193 - 194[1] | 194.7 | 192 - 195 | 195 | 193 - 202[3] |
| Density (g/mL at 25°C) | 0.827[1] | 0.827 | 0.7818 (at 75°C) | 0.822 | 0.821 (at 20°C) | 0.824 |
| Solubility in Water | 0.13 g/L[1] | 259 mg/L (at 15°C) | 315 mg/L (at 25°C) | Slightly soluble | Insoluble | 0.45 g/L |
| Flash Point (°C) | 96[1] | 82.22 | ~194 | 74 | Not available | 80 - 93[3] |
Biological Activity and Applications
While all nonanol isomers share a common molecular formula, their structural diversity leads to varied biological activities and applications.
-
1-Nonanol: This primary alcohol is found naturally in essential oils like orange oil and is primarily used in the manufacturing of artificial lemon oil and as a fragrance ingredient in perfumes and flavors.[1][4] It has also demonstrated antifungal activity against Aspergillus flavus, suggesting potential as a biofumigant for preserving cereal grains.[4] Studies have shown that 1-nonanol can induce membrane permeability and oxidative stress in fungal spores.[4]
-
2-Nonanol: Possessing a characteristic cucumber-like odor, 2-nonanol has been identified in oysters and is utilized by some insects as a pheromone.
-
This compound: This isomer is used in the synthesis of surfactants and fragrances and as a solvent.[5] Its low toxicity profile makes it suitable for inclusion in cosmetics and personal care products.[5]
-
3,5,5-Trimethyl-1-hexanol: This branched-chain primary alcohol is a key component of isononyl alcohol mixtures and is widely used as a fragrance in toiletries and household cleaning products.[6]
The structural differences among isomers can lead to distinct interactions with biological targets, a critical consideration in drug development and pharmacology.[7][8][9] For instance, the position of the hydroxyl group can affect how the molecule binds to receptors or enzymes, potentially leading to variations in efficacy and toxicity.
Toxicological Profile: A Comparative Overview
The toxicity of nonanol isomers is a crucial aspect for their safe handling and application. While comprehensive comparative toxicological data is limited, available information provides some insights.
| Isomer | LD50 (Oral, Rat) | Key Toxicological Observations |
| 1-Nonanol | 3560 mg/kg[1] | Poorly absorbed through the skin, severe eye irritant. Vapors can be damaging to the lungs. Oral exposure can lead to symptoms similar to ethanol intoxication and potential liver damage.[10] |
| 2-Nonanol | Not available | |
| 3-Nonanol | Not available | |
| This compound | Not available | Exhibits low toxicity.[5] |
| 5-Nonanol | Not available | |
| 3,5,5-Trimethyl-1-hexanol | Not available | Harmful if swallowed. Can cause eye and skin irritation. Overexposure may lead to nervous system symptoms.[6] |
It is important to note that the toxicity of alcohols can be influenced by their metabolism, which can vary between isomers.
Experimental Protocols
Standardized methods are employed to evaluate the toxicity of alcohols. These often involve in vivo models to understand the effects of metabolic activation.[11]
General Protocol for Acute Oral Toxicity (LD50) Study (based on OECD Guideline 420)
This protocol provides a general framework for determining the acute oral toxicity of a substance.
References
- 1. 1-Nonanol - Wikipedia [en.wikipedia.org]
- 2. Nonanol [nies.go.jp]
- 3. Simple Diagnostic Tests to Detect Toxic Alcohol Intoxications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Nonanol: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 5. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PELARGONİC ALCOHOL (1-NONANOL) - Ataman Kimya [atamanchemicals.com]
- 11. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Nonanol as an Insect Attractant: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Nonanol and other common insect attractants. Due to a scarcity of publicly available quantitative data on the attractant properties of this compound, this document focuses on providing a framework for its evaluation by comparing it with well-documented alternatives: Linalool, Methyl Eugenol, and Methyl Salicylate. Detailed experimental protocols and an overview of the underlying insect olfactory signaling pathways are included to support further research and validation efforts.
Executive Summary
While this compound is structurally related to known insect semiochemicals, robust quantitative data from peer-reviewed field or laboratory studies validating its efficacy as a standalone insect attractant is limited. Its derivatives, such as 4-methyl-5-nonanol, have been identified as aggregation pheromones for specific species like the sugarcane weevil. This guide presents a comparative analysis of established insect attractants—Linalool, Methyl Eugenol, and Methyl Salicylate—to provide a benchmark for the validation of this compound. The subsequent sections detail the performance of these alternatives with supporting experimental data, comprehensive methodologies for key experiments, and visual representations of insect olfactory signaling pathways and experimental workflows.
Comparative Analysis of Insect Attractants
To objectively assess the potential of this compound, it is crucial to compare its performance against established attractants. The following tables summarize quantitative data from studies on Linalool, Methyl Eugenol, and Methyl Salicylate, showcasing their effectiveness in attracting various insect species.
Table 1: Quantitative Data on Linalool as an Insect Attractant
| Insect Species | Attractant Composition | Trap Type/Assay | Mean No. of Insects Trapped (±SE) or % Response | Control | Reference |
| Codling Moth (Cydia pomonella) | Racemic linalool | Field trap | Data not quantified, but noted as a plant volatile that increases male attraction synergistically with the codlemone. | Pheromone alone | [1] |
| Mosquitoes (Aedes aegypti) | Linalool diffusers | Indoor/Outdoor repellency test | 93% repellency (indoors), 58% repellency (outdoors) | Untreated space | [2] |
| Mediterranean fruit fly (Ceratitis capitata) | Linalool-treated trees | Field traps | Fewer adults captured in traps on linalool-treated trees compared to control. | Untreated trees | [3] |
Note: Linalool can act as both an attractant and a repellent depending on the insect species, concentration, and context.
Table 2: Quantitative Data on Methyl Eugenol as an Insect Attractant
| Insect Species | Attractant Composition | Trap Type/Assay | Mean No. of Insects Trapped (±SE) or Flies/Trap/Day (FTD) | Control | Reference |
| Oriental Fruit Fly (Bactrocera dorsalis) | 100% Methyl Eugenol | Plastic bucket traps | Significantly greater than treatments with 25, 50, and 75% methyl eugenol. | Lower concentrations of methyl eugenol | |
| Melon Fly (Bactrocera cucurbitae) | 100% Cue-Lure (related attractant) | Plastic bucket traps | Not significantly different from 50% and 75% cue-lure. | N/A | |
| Pacific Fruit Fly (Bactrocera xanthodes) | Methyl-isoeugenol | Field traps | 33.0 ± 1.8 FTD | Methyl Eugenol (10.7 ± 1.0 FTD) | |
| Oriental Fruit Fly (Bactrocera dorsalis) | Methyl Eugenol alone | Field test | 20.4 FTD | Mixture with Basil Oil |
Table 3: Quantitative Data on Methyl Salicylate as an Insect Attractant
| Insect Species | Attractant Composition | Trap Type/Assay | Mean No. of Insects Trapped (±SE) or % Increase | Control | Reference |
| Hoverflies | MeSA lures (PredaLure) | Sticky traps | Increased captures in both years of a two-year study. | Unbaited traps | |
| Plant bugs (Miridae) | MeSA lures (PredaLure) | Sticky traps | ~5 times more abundant on MeSA-baited traps. | Unbaited traps | |
| Phytophagous thrips | MeSA lures (PredaLure) | Sticky traps | 22% and 33% higher than unbaited traps in two consecutive years. | Unbaited traps | |
| Plum curculio (Conotrachelus nenuphar) | MeSA-baited traps | Black pyramid traps | Significantly more PCs than unbaited traps. | Unbaited traps |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of insect attractant studies. Below are protocols for common experimental setups used to evaluate the efficacy of compounds like this compound.
Y-Tube Olfactometer Bioassay
This laboratory-based assay is used to determine the preference of an insect for one of two odor sources.
-
Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for introducing different odors.
-
Procedure:
-
Purified and humidified air is passed through both arms of the olfactometer at a constant flow rate.
-
The test substance (e.g., this compound dissolved in a solvent) is placed on a filter paper in one arm, and the solvent alone (control) is placed in the other arm.
-
A single insect is introduced at the base of the central arm.
-
The insect's movement is observed, and the first choice of arm and the time spent in each arm are recorded over a set period.
-
The apparatus is cleaned thoroughly between trials, and the position of the test and control arms are switched to avoid positional bias.
-
-
Data Analysis: A Chi-squared test can be used to determine if there is a significant preference for the test odor over the control.
Wind Tunnel Bioassay
This assay simulates a more natural environment to observe an insect's flight behavior in response to an odor plume.
-
Apparatus: A wind tunnel with a flight chamber, a fan to generate laminar airflow, and a system for introducing the odorant at the upwind end.
-
Procedure:
-
The test insect is placed on a release platform at the downwind end of the tunnel.
-
The test attractant is released from a dispenser at the upwind end, creating an odor plume.
-
The insect's flight path, including upwind flight, casting behavior, and source contact, is recorded.
-
Control trials are conducted with a solvent blank.
-
-
Data Analysis: The percentage of insects exhibiting oriented upwind flight and making contact with the source is calculated for both the treatment and control groups.
Field Trapping Study
This experiment evaluates the effectiveness of an attractant in a natural setting.
-
Apparatus: Insect traps (e.g., sticky traps, funnel traps) baited with lures.
-
Procedure:
-
Traps are deployed in the field in a randomized block design.
-
A subset of traps is baited with the test attractant (e.g., this compound), while control traps are left unbaited or baited with a solvent blank.
-
Traps are checked at regular intervals, and the number of target insects captured is recorded.
-
Lures may need to be replaced periodically depending on their release rate.
-
-
Data Analysis: Statistical tests (e.g., ANOVA, t-test) are used to compare the mean number of insects captured in baited versus control traps.
Visualizing a General Experimental Workflow
The following diagram illustrates a typical workflow for validating a potential insect attractant.
References
A Comparative Analysis of 4-Nonanol and 4-Nonanone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Chemical Properties, Biological Activities, and Analytical Methodologies of 4-Nonanol and 4-Nonanone Found in Essential Oils.
Introduction
This compound and 4-Nonanone are two nine-carbon volatile organic compounds that are found in a variety of essential oils and contribute to their characteristic aroma and potential biological activities. While structurally similar, the presence of a hydroxyl group in this compound versus a carbonyl group in 4-Nonanone results in distinct chemical and biological properties. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their occurrence, sensory profiles, biological effects, and the analytical methods used for their study, supported by experimental data and detailed protocols.
Chemical and Physical Properties
This compound is a secondary alcohol, while 4-Nonanone is a ketone. This difference in functional groups significantly influences their physical and chemical characteristics, such as polarity, boiling point, and reactivity.
| Property | This compound | 4-Nonanone |
| Molecular Formula | C₉H₂₀O[1][2] | C₉H₁₈O[3] |
| Molecular Weight | 144.25 g/mol [1][2] | 142.24 g/mol [3] |
| Boiling Point | ~195 °C | 188 °C[3] |
| Odor | Mild, fatty[4] | Sweet, fruity[5] |
| CAS Number | 5932-79-6[1][2] | 4485-09-0[3][6] |
Occurrence in Essential Oils
Both this compound and 4-Nonanone have been identified as minor constituents in a range of essential oils. Their concentration can vary significantly depending on the plant species, geographical origin, and extraction method.
| Essential Oil | This compound Concentration (%) | 4-Nonanone Concentration (%) |
| Lemongrass (Cymbopogon flexuosus) | Not Reported | Trace - 1.80[7] |
| Clove (Syzygium aromaticum) | Not Reported | Present (unquantified) |
| Tea Tree (Melaleuca alternifolia) | Not Reported | Present (unquantified) |
| Capillipedium parviflorum | Not Reported | Present (unquantified)[3] |
| Zosima absinthifolia | Present (unquantified) | Not Reported |
| Ferula elaeochytris | Present (unquantified) | Not Reported |
Note: "Present (unquantified)" indicates that the compound has been identified in the essential oil, but its exact concentration was not specified in the cited literature.
Sensory Profile and Aroma Contribution
The distinct odors of this compound and 4-Nonanone contribute to the overall aroma profile of the essential oils in which they are present.
-
This compound is characterized by a mild, fatty odor[4]. Its contribution to the overall scent of an essential oil is likely to be subtle, adding a background fatty or waxy note.
-
4-Nonanone possesses a more distinct sweet and fruity aroma[5]. This characteristic can impart a pleasant, sweet note to essential oils and is utilized in the flavor and fragrance industry. The odor threshold for the related compound 2-nonanone is reported to be between 5 and 200 ppb[5].
Biological Activities and Mechanisms of Action
While research specifically targeting the signaling pathways of this compound and 4-Nonanone is limited, their respective chemical classes (alcohols and ketones) are known to exhibit various biological activities.
This compound: Antimicrobial Properties
Long-chain alcohols, including 1-nonanol, have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
4-Nonanone: Potential Anti-inflammatory Effects
While direct evidence for 4-Nonanone is scarce, ketones are a class of compounds that have been investigated for their anti-inflammatory properties. A plausible mechanism for the anti-inflammatory action of some volatile compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound and 4-Nonanone in Essential Oils
GC-MS is the gold standard for the separation and identification of volatile compounds in essential oils[4].
Protocol:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1%[8].
-
GC-MS System: An Agilent 6890 series GC coupled with a mass spectrometer detector is a suitable instrument[8].
-
Column: Use a capillary column such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[8].
-
Carrier Gas: Helium is typically used as the carrier gas at a constant pressure[8].
-
Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio of 1:25)[8]. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A typical temperature program starts at 60°C, then ramps up to 240°C at a rate of 3°C/min[8].
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST).
-
Quantification: The relative percentage of each compound is determined by integrating the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard is required.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for this compound
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9].
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density required for the assay.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours[9].
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria[9].
Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages for 4-Nonanone
This assay is a common in vitro method to screen for potential anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight[4].
-
Treatment: Pre-treat the cells with various concentrations of 4-Nonanone for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production[4]. Include a control group with cells treated with LPS only.
-
Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent[4].
-
Data Analysis: A reduction in nitrite levels in the presence of 4-Nonanone compared to the LPS-only control indicates potential anti-inflammatory activity.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound[4].
Conclusion
This compound and 4-Nonanone, though structurally similar, exhibit distinct sensory and potential biological properties. This compound, with its fatty odor, shows promise as an antimicrobial agent, likely acting through membrane disruption. In contrast, 4-Nonanone, with its sweet, fruity aroma, is a candidate for anti-inflammatory applications, potentially through the modulation of the NF-κB pathway. The detailed analytical and biological assay protocols provided in this guide offer a framework for researchers to further investigate the occurrence and therapeutic potential of these compounds in essential oils. Further research is warranted to elucidate their specific signaling pathways and to quantify their presence in a wider range of essential oils to fully understand their contribution to the properties of these complex natural products.
References
- 1. Essential oils analysis. I. Evaluation of essential oils composition using both GC and MS fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Nonanol and 4-Undecanol in Capillipedium Species
For researchers and professionals in drug development and related scientific fields, understanding the chemical composition of plant-derived essential oils is a critical step in identifying novel bioactive compounds. In the analysis of Capillipedium species, particularly Capillipedium parviflorum, two long-chain secondary alcohols, 4-Nonanol and 4-Undecanol, have been identified as significant constituents. This guide provides a comparative overview of these two compounds, summarizing quantitative data from various studies and detailing the experimental protocols used for their analysis.
Chemical Profile and Physical Properties
This compound and 4-Undecanol are both secondary alcohols, differing by two carbons in their alkyl chain length. This difference in molecular weight and structure influences their physical properties, which can be relevant for their separation and identification.
| Property | This compound | 4-Undecanol |
| Molecular Formula | C₉H₂₀O[1][2] | C₁₁H₂₄O[3] |
| Molecular Weight | 144.25 g/mol [1][4] | 172.31 g/mol [3] |
| IUPAC Name | Nonan-4-ol[1] | Undecan-4-ol[3] |
| CAS Number | 5932-79-6[1][5] | 4272-06-4[3] |
Quantitative Analysis in Capillipedium parviflorum
The relative abundance of this compound and 4-Undecanol in the essential oil of Capillipedium parviflorum has been shown to vary depending on the extraction method and the specific plant part analyzed. The following table summarizes findings from different studies.
| Study Focus | Extraction Method | This compound (%) | 4-Undecanol (%) | Related Compounds (%) |
| Aerial Parts[6] | Hydrodistillation (HD) | 51.7 | Not Reported | 4-Undecanone (23.5) |
| Inflorescences[7][8] | Hydrodistillation (HD) | 13.9 | 29.7 | 4-Undecanone (33.2) |
| Aerial Parts (Comparative)[9] | Hydrodistillation (HD) | 31.7 | 14.6 | 4-Nonanone (6.4), 4-Undecanone (35.3) |
| Supercritical CO₂ (Sc-CO₂) | 21.5 | 16.5 | 4-Nonanone (2.5), 4-Undecanone (33.3) | |
| Headspace (HS) | 29.5 | 10.3 | 4-Nonanone (4.3), 4-Undecanone (44.5) |
It is noteworthy that the related ketones, 4-nonanone and 4-undecanone, are also present in significant amounts and their presence is likely related to the corresponding alcohols.
Experimental Protocols
The primary methodology for the analysis of this compound and 4-Undecanol in Capillipedium species is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile compounds within the essential oil.
Sample Preparation and Essential Oil Extraction
-
Plant Material : The aerial parts, including inflorescences, of Capillipedium parviflorum are collected and typically air-dried in the shade.
-
Hydrodistillation (HD) : The dried plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate.
-
Supercritical CO₂ (Sc-CO₂) Extraction : This method uses carbon dioxide in its supercritical state as a solvent to extract the volatile compounds. The extraction parameters (temperature and pressure) can be varied to optimize the yield and composition of the extract.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This technique is used for the analysis of volatile organic compounds (VOCs) emitted from a sample. Plant material is placed in a sealed vial and the headspace is sampled using an SPME fiber, which is then directly injected into the GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer is used.
-
Capillary Column : A non-polar or polar capillary column (e.g., DB-5ms or HP-INNOWax) is typically employed for the separation of the compounds.[10]
-
Carrier Gas : Helium is commonly used as the carrier gas.
-
Temperature Program : The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Ionization : Electron Ionization (EI) is the standard method for generating mass spectra.
-
Compound Identification : The identification of this compound and 4-Undecanol is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the spectra with data from mass spectral libraries such as NIST.
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the analysis of this compound and 4-Undecanol in Capillipedium species.
Caption: Analytical workflow for the comparison of this compound and 4-Undecanol in Capillipedium.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct involvement of this compound and 4-Undecanol from Capillipedium species in defined signaling pathways. As volatile organic compounds, they may play roles in plant defense or communication; however, further investigation is required to elucidate these mechanisms.
The following diagram represents a generalized logical relationship for the potential bioactivity screening of these compounds.
Caption: Logical steps for investigating the biological activity of isolated compounds.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 4-Undecanol | C11H24O | CID 98971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 5932-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 5932-79-6 [chemicalbook.com]
- 6. Volatile constituents of Capillipedium parviflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical composition and antimicrobial activity of the inflorescence essential oil of Capillipedium parviflorum (R. Br.) Stapf. from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 4-Nonanol and Other Alcohol Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can significantly influence the success of chemical syntheses and the formulation of active pharmaceutical ingredients (APIs). While common alcohols like methanol, ethanol, and isopropanol are workhorses in the laboratory, less conventional solvents such as 4-Nonanol, a nine-carbon secondary alcohol, may offer unique properties beneficial for specific applications. This guide provides a detailed comparison of the efficacy of this compound against methanol, ethanol, and isopropanol, supported by physicochemical data and generalized experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound, methanol, ethanol, and isopropanol.
| Property | This compound | Methanol | Ethanol | Isopropanol |
| Molecular Formula | C₉H₂₀O[1] | CH₄O | C₂H₆O[2] | C₃H₈O[3] |
| Molecular Weight ( g/mol ) | 144.25[1] | 32.04[4] | 46.07 | 60.1[5] |
| Boiling Point (°C) | 192-195[6] | 64.7[4] | 78.23[7] | 82.6[8] |
| Melting Point (°C) | -6.15 (estimate)[6] | -97.6[9] | -114.14[7] | -89[8] |
| Density (g/cm³ at 20°C) | 0.82[6] | 0.792[9] | 0.789[7] | 0.786[8] |
| Flash Point (°C) | 192-195[6] | 11 | 13[7] | 11.7[10] |
| Water Solubility | 0.374 g/L (insoluble)[11] | Miscible[12][13] | Miscible[2][14] | Miscible[8][10] |
| logP (Octanol/Water Partition Coefficient) | 2.728 (Crippen Calculated)[15] | -0.77 | -0.31 | 0.05 |
Efficacy in Active Pharmaceutical Ingredient (API) Solubilization
The ability of a solvent to dissolve an API is paramount in drug formulation. While direct comparative solubility data for this compound is scarce in publicly available literature, we can infer its potential performance based on its physicochemical properties. The lower polarity and water solubility of this compound compared to shorter-chain alcohols suggest it may be a more suitable solvent for non-polar, lipophilic APIs.
Below is a comparison of the solubility of two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen, in various alcohol solvents. The solubility of these APIs in this compound is estimated based on its chemical properties.
| Active Pharmaceutical Ingredient | This compound (Estimated) | Methanol | Ethanol | Isopropanol |
| Ibuprofen | Likely soluble | Very soluble[16] | 66.18 g/100 mL (90% EtOH at 40°C)[16] | Soluble |
| Naproxen | Likely soluble | Soluble | Freely soluble[17] | Soluble |
Note: The solubility of Ibuprofen and Naproxen in this compound is an estimation. Experimental verification is required for precise values.
Experimental Protocol: Determination of API Solubility
To facilitate direct comparison of solvent efficacy, the following generalized protocol for determining the equilibrium solubility of an API is provided.
Objective: To determine the saturation solubility of an API in this compound, methanol, ethanol, and isopropanol at a controlled temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound, Methanol, Ethanol, Isopropanol (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the API to separate vials containing a known volume of each solvent (e.g., 5 mL).
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand for a short period to allow for the sedimentation of undissolved solids.
-
Centrifuge the samples to further separate the undissolved API.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquots with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for determining API solubility.
Performance in Organic Synthesis
The choice of solvent can dramatically affect the outcome of a chemical reaction, influencing reaction rates and selectivity. Alcohols are polar protic solvents, capable of donating a hydrogen bond. This characteristic is particularly relevant in nucleophilic substitution reactions.
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents like alcohols are effective at stabilizing this intermediate, thereby favoring the Sₙ1 pathway.[18][19] Due to its long alkyl chain, this compound is less polar than the shorter-chain alcohols. Consequently, it would be expected to be less effective at stabilizing the carbocation intermediate compared to methanol or ethanol.
-
Sₙ2 Reactions: These reactions involve a backside attack by a nucleophile. Polar protic solvents can solvate the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate.[20][21] Therefore, while still possible, Sₙ2 reactions are generally disfavored in all the compared alcohols. Polar aprotic solvents are the preferred choice for Sₙ2 reactions.[20][21]
Caption: Logical workflow for solvent selection in organic synthesis.
Conclusion
This compound presents a distinct profile compared to more common, shorter-chain alcohol solvents. Its lower polarity, higher boiling point, and insolubility in water make it a potentially advantageous choice for specific applications, particularly in the solubilization of lipophilic APIs and as a reaction medium for certain organic transformations where a less polar, protic environment is desired. However, the lack of extensive, direct comparative data necessitates further experimental investigation to fully elucidate its efficacy. The generalized protocols and comparative data presented in this guide serve as a foundation for researchers and drug development professionals to make informed decisions and design further studies to explore the potential of this compound as a valuable tool in their work.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]
- 3. byjus.com [byjus.com]
- 4. Methanol Solvent Properties [macro.lsu.edu]
- 5. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 6. This compound | 5932-79-6 [chemicalbook.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Methanol - Wikipedia [en.wikipedia.org]
- 10. Isopropyl alcohol | 67-63-0 [chemicalbook.com]
- 11. This compound CAS#: 5932-79-6 [m.chemicalbook.com]
- 12. cetinerengineering.com [cetinerengineering.com]
- 13. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 14. nedstar.com [nedstar.com]
- 15. This compound (CAS 5932-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. quora.com [quora.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
Cross-Validation of 4-Nonanol Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 4-Nonanol, a saturated secondary alcohol. Accurate and reliable quantification of this compound is crucial in various research fields, including environmental science, food chemistry, and biomedical research, where it may serve as a volatile organic compound (VOC) biomarker. This document outlines the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), summarizes their performance characteristics, and provides context for the potential use of Enzyme-Linked Immunosorbent Assay (ELISA) for similar analytes.
Data Presentation: A Comparative Analysis
The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key performance parameters for GC-MS and LC-MS, based on typical performance for similar analytes. It is important to note that direct comparative studies for this compound are limited, and these values represent an informed synthesis of available data for related long-chain alcohols and volatile compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[1] | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by mass-based detection.[2][3] | Antigen-antibody recognition for specific detection and quantification.[4] |
| Derivatization | Often recommended to improve volatility and ionization efficiency. | May be used to enhance ionization efficiency but is not always necessary. | Not applicable. |
| Selectivity | High, especially with tandem MS (MS/MS) which can differentiate isomers.[5] | High, particularly with tandem MS (MS/MS) for monitoring specific precursor-product ion transitions.[2] | Very high specificity for the target analyte due to antibody binding. |
| Sensitivity (LOD) | Typically in the low ng/mL to pg/mL range. For similar compounds, LODs can be as low as 0.005 µg/L.[6] | Generally offers high sensitivity, often in the low ng/mL to pg/mL range. LODs for related metabolites can be 0.1-10 ng/mL.[7] | High sensitivity, often in the pg/mL to low ng/mL range. For a related analyte, 4-HNE, the analytical sensitivity is 0.38 ng/mL.[1][8] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. For related compounds, LOQs can be around 0.01 µg/L.[6] | Generally 3-5 times the LOD. | Typically 2-3 times the LOD. |
| **Linearity (R²) ** | Generally excellent (≥0.99).[4][9] | Typically excellent (≥0.99). | Good, but may require non-linear regression models (e.g., four-parameter logistic fit).[4] |
| Accuracy (% Recovery) | Typically in the range of 80-120%. | Generally in the range of 80-120%. For similar analytes, recoveries are often >70%.[10] | Dependent on matrix effects, but generally good with appropriate sample dilution. |
| Precision (%RSD) | Intra- and inter-day precision typically <15%.[4] | Intra- and inter-day precision typically <15%.[7] | Intra- and inter-assay CVs are generally <10-15%.[8] |
| Sample Throughput | Moderate, with run times typically in the range of 10-30 minutes per sample. | Moderate to high, with modern UHPLC systems enabling faster separations. | High, suitable for screening a large number of samples simultaneously. |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup or the use of matrix-matched standards. | Ion suppression or enhancement is a common issue, often addressed with stable isotope-labeled internal standards.[3] | Can be significant, requiring sample dilution and validation of matrix compatibility.[11] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile compounds like this compound from various matrices.
1. Sample Preparation (Liquid-Liquid Microextraction - LLME) [9]
-
To 8 mL of a liquid sample (e.g., clarified beverage, biological fluid), add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another long-chain alcohol not present in the sample).
-
Perform liquid-liquid microextraction using a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
(Optional but Recommended) Derivatize the analyte by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to improve volatility and chromatographic performance.
2. GC-MS Instrumentation and Conditions [9]
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 234°C.
-
Ramp 2: 5°C/min to 260°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
MS Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (and its derivative if applicable). A full scan mode can be used for initial identification.
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, particularly for complex biological matrices.
1. Sample Preparation (Protein Precipitation) [12]
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the samples from this curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.
Caption: Potential signaling pathway involving lipid peroxidation products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ethanol's four types of non-oxidative metabolites in human whole blood by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-HNE Competitive ELISA Kit (EEL163) - Invitrogen [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of 4-Nonanol Enantiomers: Uncovering a Knowledge Gap and Charting a Path Forward
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the bioactivity of the enantiomers of 4-nonanol, (R)-4-nonanol and (S)-4-nonanol. A comprehensive review of existing scientific literature reveals a significant knowledge gap, with a notable absence of direct comparative studies on the biological activities of these specific chiral molecules. While the importance of stereochemistry in pharmacology and sensory science is well-established, with enantiomers of the same compound often exhibiting distinct biological effects, such detailed investigations have yet to be published for this compound.
This guide, therefore, serves a dual purpose. Firstly, it highlights the current void in our understanding of how chirality influences the bioactivity of this compound. Secondly, it provides a practical, methodological framework for researchers to conduct such comparative studies. By presenting detailed, generalized experimental protocols and workflows, we aim to empower scientists to explore the potentially unique olfactory, antimicrobial, and cytotoxic properties of (R)- and (S)-4-nonanol.
The Critical Role of Chirality in Bioactivity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological systems such as receptors, enzymes, and other proteins. This can lead to significant differences in their pharmacological, toxicological, and sensory properties.
For example, the well-known chiral molecule carvone illustrates this principle perfectly. (R)-(-)-carvone is perceived as having a spearmint scent, while its enantiomer, (S)-(+)-carvone, smells of caraway.[1] This difference in olfactory perception is attributed to the specific interactions of each enantiomer with chiral olfactory receptors in the nose.[2] Similar enantioselective bioactivities are observed in numerous pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.
Given that this compound is a chiral secondary alcohol, it is highly probable that its enantiomers also exhibit distinct biological activities. However, without empirical data, the nature and extent of these differences remain speculative.
A Proposed Research Framework for Comparing this compound Enantiomer Bioactivity
To address the existing knowledge gap, this section outlines a series of established experimental protocols that can be adapted to compare the bioactivity of (R)- and (S)-4-nonanol.
Table 1: Hypothetical Data Summary for Bioactivity of this compound Enantiomers
Since no experimental data is currently available, the following table is presented as a template for how such data could be structured and summarized.
| Bioactivity Assay | Parameter | (R)-4-Nonanol | (S)-4-Nonanol |
| Olfactory Analysis | Odor Detection Threshold (ppb) | Data to be determined | Data to be determined |
| Odor Description | Data to be determined | Data to be determined | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Data to be determined | Data to be determined |
| Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Data to be determined | Data to be determined | |
| Cytotoxicity Assay | IC50 on HeLa cell line (µM) | Data to be determined | Data to be determined |
| IC50 on HepG2 cell line (µM) | Data to be determined | Data to be determined |
Experimental Protocols
Olfactory Sensory Analysis
This protocol aims to determine and compare the odor detection thresholds and qualitative odor descriptors of the this compound enantiomers.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors (typically 15-20 individuals) is selected based on their olfactory acuity and ability to describe scents.
-
Sample Preparation: Stock solutions of high-purity (R)-4-nonanol and (S)-4-nonanol are prepared in an odorless, volatile solvent (e.g., diethyl ether or mineral oil). A series of dilutions are then prepared to create a concentration gradient.
-
Odor Detection Threshold Determination: The ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" is a standard method. Panelists are presented with three samples, two of which are blanks (solvent only) and one containing the diluted odorant. They are asked to identify the sample that is different. The concentration is gradually increased until the panelist can reliably detect the odorant. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.
-
Odor Profile Analysis: At a supra-threshold concentration, panelists are asked to describe the odor of each enantiomer using a list of standardized descriptors (e.g., fruity, floral, waxy, chemical, etc.) and also to provide their own descriptive terms.
References
A Comparative Spectroscopic Analysis of 4-Nonanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of 4-Nonanol and its key derivatives: 4-Nonanone, 4-Nonyl Acetate, 4-Bromononane, and 4-Nonyl Ethyl Ether. The following sections present quantitative spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these techniques. Visual diagrams of the molecular structures and a typical experimental workflow are also provided to facilitate understanding.
Molecular Structures
The chemical structures of this compound and its derivatives are fundamental to understanding their spectral differences. The introduction of different functional groups in place of the hydroxyl group of this compound significantly alters the electronic environment of the molecule, leading to distinct spectral signatures.
Caption: Molecular structures and synthetic relationships of this compound and its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
¹H NMR Spectral Data (ppm)
| Compound | -CH₃ (terminal) | -CH₂- (chain) | -CH-X (X=O, Br) | -OH | Other Signals |
| This compound | ~0.9 | ~1.3-1.5 | ~3.6 | ~1.6 | |
| 4-Nonanone | ~0.9 | ~1.3-1.6, 2.4 (α to C=O) | - | - | |
| 4-Nonyl Acetate | ~0.9 | ~1.2-1.5 | ~4.8 | - | ~2.0 (s, 3H, -COCH₃) |
| 4-Bromononane | ~0.9 | ~1.3-1.8 | ~4.1 | - | |
| 4-Nonyl Ethyl Ether | ~0.9, ~1.2 (t, 3H, -OCH₂CH₃) | ~1.3-1.5 | ~3.4 | - | ~3.5 (q, 2H, -OCH₂CH₃) |
¹³C NMR Spectral Data (ppm)
| Compound | -CH₃ (terminal) | -CH₂- (chain) | -CH-X (X=O, Br) | Other Signals |
| This compound [1] | ~14.1, 14.1 | ~22.7, 25.5, 32.1, 37.6, 39.8 | ~71.7 | |
| 4-Nonanone [2] | ~13.9, 13.9 | ~22.4, 23.5, 31.4, 40.2, 42.8 | - | ~211.2 (C=O) |
| 4-Nonyl Acetate [3] | ~14.0, 14.0 | ~21.2, 22.6, 25.1, 31.8, 34.6, 37.1 | ~74.0 | ~170.8 (C=O) |
| 4-Bromononane | ~14.0, 14.0 | ~22.5, 26.5, 31.5, 38.0, 42.0 | ~60.0 | |
| 4-Nonyl Ethyl Ether | ~14.1, 15.5 | ~22.7, 25.8, 32.0, 35.0, 38.0 | ~78.0 | ~64.0 (-OCH₂CH₃) |
IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch | C-Br Stretch |
| This compound | 3300-3400 (broad, strong) | 2850-2960 | - | 1050-1150 | - |
| 4-Nonanone [4] | - | 2870-2960 | ~1715 (strong) | - | - |
| 4-Nonyl Acetate | - | 2860-2960 | ~1735 (strong) | ~1240 (strong) | - |
| 4-Bromononane | - | 2850-2960 | - | - | 500-600 |
| 4-Nonyl Ethyl Ether | - | 2850-2960 | - | 1050-1150 | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [5] | 144 (weak or absent) | 126 ([M-H₂O]⁺), 87, 57 |
| 4-Nonanone [6][7] | 142 | 99, 86, 71, 58, 43 |
| 4-Nonyl Acetate | 186 | 127 ([M-CH₃COO]⁺), 43 |
| 4-Bromononane | 206, 208 (M, M+2) | 127 ([M-Br]⁺) |
| 4-Nonyl Ethyl Ether | 172 | 127 ([M-OC₂H₅]⁺), 101, 73, 45 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the analyte (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR: The spectrum is acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 128 to 1024) is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For liquid samples like this compound and its derivatives, the Attenuated Total Reflectance (ATR) technique is commonly employed. A drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is depicted below.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NONANONE(4485-09-0) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-NONANONE(4485-09-0) IR Spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nonanone [webbook.nist.gov]
A Comparative Guide to Assessing the Purity of Commercial 4-Nonanol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Inconsistent purity can lead to unreliable experimental results, hinder the synthesis of target molecules, and introduce unforeseen variables into sensitive assays. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 4-Nonanol, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data to aid in the selection and quality control of this critical reagent.
Comparison of Commercial this compound Purity
The purity of this compound can vary between suppliers. While most commercial sources provide a product with a purity of 98% or higher, the nature and quantity of impurities can differ. Below is a summary of simulated purity data from three fictional suppliers, based on typical findings from Gas Chromatography (GC) analysis.
| Supplier | Lot Number | Advertised Purity | Measured Purity (by GC, % Area) | Major Impurity 1 (Identity) | Major Impurity 1 (%) | Major Impurity 2 (Identity) | Major Impurity 2 (%) |
| Supplier A | A-123 | >98% | 98.5% | Hexanal | 0.8% | 1-Propoxypropane | 0.4% |
| Supplier B | B-456 | >99% | 99.2% | 4-Nonene | 0.5% | Unidentified Isomer | 0.2% |
| Supplier C | C-789 | >98.5% | 98.8% | Hexanal | 0.6% | 3-Nonanol | 0.3% |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate method for determining absolute purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. This method is particularly useful for detecting and quantifying residual starting materials, solvents, and side-products from the synthesis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A polar column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of alcohols and potential polar impurities.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: 35-200 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the commercial this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Potential Impurities to Monitor:
-
Hexanal: A common starting material for the synthesis of this compound via a Grignard reaction with a propylmagnesium halide.
-
Propylmagnesium bromide/chloride and byproducts: The Grignard reagent and its byproducts.
-
Positional Isomers: Such as 1-Nonanol, 2-Nonanol, 3-Nonanol, and 5-Nonanol, which may arise from side reactions or be present in the starting materials.[1]
-
Dehydration Products: Such as nonenes, which can form from the elimination of water from this compound.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[2][3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample and standard are fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, to achieve a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all resonances of interest (e.g., 0-12 ppm).
Data Analysis:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the multiplet corresponding to the CH-OH proton) and a well-resolved signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the assessment of commercial this compound purity, from sample reception to final analysis and reporting.
Caption: Workflow for assessing the purity of commercial this compound.
References
Safety Operating Guide
Proper Disposal of 4-Nonanol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Nonanol, a combustible and eye-irritating, non-halogenated organic alcohol. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®), safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3][4]
-
Ignition Sources: this compound is a combustible liquid.[5] Keep it away from heat, sparks, open flames, and hot surfaces.[5][6] No smoking should be permitted in the vicinity.[5][6]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a non-halogenated organic solvent and must be disposed of as hazardous waste.[4][7]
Key Segregation Principles:
-
Non-Halogenated Waste Stream: Collect this compound waste in a designated container for non-halogenated organic solvents.[7] Do not mix it with halogenated solvents (containing fluorine, chlorine, bromine, or iodine), as this increases disposal costs and complexity.[4][7]
-
Avoid Incompatibles: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[4][8]
-
Aqueous Waste Separation: Keep organic solvent waste separate from aqueous waste streams.[4]
Collection Procedure:
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).[3][8] The container must have a tightly fitting screw-top cap.[4][8]
-
Labeling: Before adding any waste, the container must be clearly labeled with a "Hazardous Waste" sticker.[4] The label must include the full chemical name ("this compound") and, if mixed with other compatible solvents, the names and approximate percentages of all components.[4][9] Do not use chemical formulas or abbreviations.[9]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8][10]
Storage of this compound Waste
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area.[4][8]
-
Ventilation and Temperature: The storage area must be cool, dry, and well-ventilated.[4][5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.[4]
-
Segregation in Storage: Store flammable liquid waste away from incompatible materials, particularly oxidizers.[4][8] A fire-rated cabinet is the recommended storage location.[4]
Disposal Procedure
Under no circumstances should this compound be poured down the drain or disposed of in regular trash.[3][4] The primary and accepted method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal:
-
Engage a Licensed Professional: Offer the surplus and non-recyclable this compound waste to a licensed disposal company.[3]
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup. This may involve completing an online request form and preparing the waste container for transport.[11][12]
-
Disposal of Empty Containers: Empty this compound containers are also considered hazardous waste due to residual chemicals. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9] The rinsate must be collected and disposed of as hazardous waste in the appropriate non-halogenated solvent waste stream.[9] After triple-rinsing, deface the original label and dispose of the container as per your institution's guidelines for chemically contaminated glass or plastic.[12]
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[3][4]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3][4]
-
Decontaminate: Clean the spill area with soap and water.
Quantitative Data Summary
While specific regulatory thresholds can vary by jurisdiction, the following table summarizes key quantitative data related to the handling of this compound.
| Property | Value | Source |
| Flash Point | 99 °C / 210.2 °F | Thermo Fisher Scientific SDS[2] |
| GHS Hazard Statements | H227: Combustible liquidH320: Causes eye irritation | TCI America SDS |
| GHS Precautionary Statements | P210, P264, P280, P305+P351+P338, P337+P313, P370+P378, P403+P235, P501 | TCI America SDS[5] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | ECHEMI SDS[1] |
| Waste Container Headspace | Minimum 10% of container volume | ETH Zürich Factsheet[10] |
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. hpc-standards.com [hpc-standards.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5932-79-6 | TCI AMERICA [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. unsw.edu.au [unsw.edu.au]
- 12. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 4-Nonanol
Essential Safety and Handling Guide for 4-Nonanol
This guide provides critical safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance. This compound is a combustible liquid and an eye irritant, necessitating careful handling and the use of appropriate personal protective equipment.[1][2]
Quantitative Safety and Physical Data
For quick reference, the following table summarizes key quantitative data for this compound and its isomers. This information is critical for risk assessment and safe handling.
| Property | Value | Notes / Source Isomer |
| Toxicity | ||
| LD50 Oral (Rat) | 13,700 mg/kg bw | 2,6,8-Trimethyl-4-nonanol[3] |
| LD50 Dermal (Rabbit) | 11.2 mL/kg bw | 2,6,8-Trimethyl-4-nonanol[3] |
| Physical Properties | ||
| Boiling Point | 213 - 215 °C | 1-Nonanol[4] |
| Flash Point | 99 °C | 1-Nonanol[4] |
| Melting Point | -46 °C | 2,6,8-Trimethyl-4-nonanol[1] |
| Storage | ||
| Recommended Temperature | Store below +30°C in a cool place.[5][6] | This compound[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
-
Eye and Face Protection :
-
Hand Protection :
-
Body Protection :
-
Respiratory Protection :
-
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[1][7]
-
If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]
-
-
Foot Protection :
-
Closed-toe shoes that fully cover the feet are mandatory to protect against spills.[7]
-
Operational and Disposal Plans
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[1]
-
Avoid Contact : Take precautions to avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1][6]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage Plan
-
Container : Keep the chemical in a tightly closed, suitable container.[4][6] Containers must be resealed carefully after opening and kept upright to prevent leakage.[6]
-
Location : Store in a cool, dry, and well-ventilated place away from ignition sources.[1][9]
-
Temperature : The recommended storage temperature is below +30°C.[5]
Spill Response Protocol
-
Evacuate : Keep unnecessary personnel away from the spill area.
-
Ventilate : Ensure adequate ventilation and remove all sources of ignition.[1]
-
Protect : Wear the appropriate PPE as described above before attempting to clean the spill.[1][6]
-
Contain : Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][6]
-
Absorb : For small spills, use a non-combustible, inert absorbent material like sand or vermiculite.[6][7]
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1][7]
-
Decontaminate : Clean the spill area thoroughly once the material has been removed.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan
Disposal of this compound and its containers must be handled as hazardous waste in compliance with all local, regional, and national regulations.
-
Waste Classification : this compound is a non-halogenated organic waste.[11]
-
Segregation :
-
Collection :
-
Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[11]
-
Clearly label the container as "Hazardous Waste" and list all contents, including "this compound".[11]
-
Do not overfill containers; leave adequate headspace for expansion (fill to no more than 90% capacity).[13] Keep the container closed except when adding waste.[14]
-
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][15]
-
Empty Containers :
-
Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][14]
-
The rinsate must be collected and disposed of as hazardous waste.[7][14]
-
After triple-rinsing and allowing the container to dry, deface or remove all original labels before disposing of it as regular waste or recycling.[12][14]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | 5932-79-6 [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ethz.ch [ethz.ch]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
